1-[4-(4-Fluorophenoxy)phenyl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(4-fluorophenoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTJTARQSZTPGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397480 | |
| Record name | 1-[4-(4-fluorophenoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179057-32-0 | |
| Record name | 4-(4-Fluorophenoxy)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179057-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(4-fluorophenoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(4-fluorophenoxy)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
1-[4-(4-Fluorophenoxy)phenyl]methanamine CAS 179057-32-0 properties
An In-Depth Technical Guide to 1-[4-(4-Fluorophenoxy)phenyl]methanamine (CAS 179057-32-0): Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound, registered under CAS number 179057-32-0, is a diaryl ether derivative of significant interest in the field of medicinal chemistry.[1][2] Its structure, which combines a benzylamine moiety with a fluorinated phenoxy group, positions it as a versatile and valuable building block for the synthesis of complex organic molecules and novel therapeutic agents.[3] The presence of the diaryl ether linkage is a common motif in many biologically active compounds, while the terminal fluorine atom can confer desirable pharmacokinetic properties, such as enhanced metabolic stability and improved bioavailability.[4]
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It provides an in-depth analysis of the compound's physicochemical properties, outlines a detailed synthetic protocol with mechanistic rationale, explores its applications in drug discovery, and summarizes critical safety information.
Part 1: Physicochemical and Structural Characteristics
The unique properties of this compound are derived directly from its molecular architecture. The primary amine group offers a reactive handle for further chemical modification, while the diaryl ether core provides a semi-rigid scaffold that can be oriented to interact with biological targets.
Core Properties Summary
| Property | Value | Source(s) |
| CAS Number | 179057-32-0 | [1][5][6] |
| Synonyms | [4-(4-fluorophenoxy)phenyl]methanamine, 4-(4-Fluorophenoxy)benzylamine | [3][5] |
| Molecular Formula | C₁₃H₁₂FNO | [5][6] |
| Molecular Weight | 217.24 g/mol | [5] |
| Physical Form | Liquid, Semi-Solid, or Solid | [5] |
| Storage | 2-8°C, inert atmosphere, protect from light | [5] |
| InChI Key | ZQTJTARQSZTPGD-UHFFFAOYSA-N | [5] |
| SMILES | NCC1=CC=C(OC2=CC=C(F)C=C2)C=C1 | [6] |
Chemical Structure
Caption: Chemical structure of this compound.
Part 2: Synthesis and Characterization
While several synthetic routes can be envisioned, a common and reliable approach involves a two-step process: nucleophilic aromatic substitution (SₙAr) to form the diaryl ether bond, followed by the reduction of a nitrile to the primary amine. This method is efficient and utilizes readily available starting materials.
Proposed Synthetic Workflow
Sources
- 1. [4-(4-fluorophenoxy)phenyl]methanamine | 179057-32-0 [sigmaaldrich.com]
- 2. arctomsci.com [arctomsci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (4-(4-Fluorophenoxy)phenyl)methanamine | 179057-32-0 [sigmaaldrich.com]
- 6. 179057-32-0|(4-(4-Fluorophenoxy)phenyl)methanamine|BLD Pharm [bldpharm.com]
Physicochemical properties of [4-(4-fluorophenoxy)phenyl]methanamine
An In-depth Technical Guide to the Physicochemical Properties of [4-(4-fluorophenoxy)phenyl]methanamine
Abstract
[4-(4-fluorophenoxy)phenyl]methanamine, commonly known as 4-(4-fluorophenoxy)benzylamine, is a pivotal building block in modern medicinal chemistry. Its diaryl ether structure, combined with a reactive primary amine, makes it a valuable scaffold for synthesizing novel therapeutic agents, particularly in oncology and neuroscience.[1] A thorough understanding of its physicochemical properties is fundamental to its effective application, influencing everything from reaction kinetics and purification to formulation and pharmacokinetic behavior. This guide provides a comprehensive analysis of these properties, detailing not just the values but also the authoritative experimental protocols required to validate them in a research setting.
Chemical Identity and Core Properties
The compound is most frequently supplied as a hydrochloride salt to enhance its stability and aqueous solubility.[1] The properties of both the free base and its hydrochloride salt are pertinent for researchers.
| Property | Value | Source / Method |
| IUPAC Name | [4-(4-fluorophenoxy)phenyl]methanamine | - |
| Common Name | 4-(4-Fluorophenoxy)benzylamine | - |
| CAS Number | 179057-32-0 (Free Base)[2]; 568565-86-6 (HCl Salt)[3] | - |
| Molecular Formula | C₁₃H₁₂FNO (Free Base); C₁₃H₁₂FNO·HCl (HCl Salt)[3][4] | - |
| Molecular Weight | 217.24 g/mol (Free Base); 253.70 g/mol (HCl Salt)[3][4] | - |
| Physical Appearance | White Crystalline Powder (HCl Salt)[1] | Visual Inspection |
| Melting Point | 249-253 °C (HCl Salt)[1] | Capillary Method |
| Partition Coefficient | XlogP = 2.4 (Free Base) | Computational[4] |
| Storage Conditions | 2°C - 8°C, store in a dry, well-ventilated place[5] | Supplier SDS |
Synthetic Pathway Overview
The synthesis of 4-(4-fluorophenoxy)benzylamine is typically achieved through a robust two-step process. This pathway is favored for its high efficiency and the ready availability of starting materials.
Step 1: Williamson Ether Synthesis. The process begins with the formation of the diaryl ether linkage. 4-Fluorophenol is deprotonated by a strong base, such as sodium hydride, to form a phenoxide. This nucleophile then displaces a halide from a 4-halobenzonitrile (e.g., 4-chlorobenzonitrile or 4-fluorobenzonitrile) to yield the key intermediate, 4-(4-fluorophenoxy)benzonitrile.[6][7]
Step 2: Nitrile Reduction. The nitrile intermediate is subsequently reduced to the primary amine. Catalytic hydrogenation using catalysts like Raney Nickel in an ammonia-saturated solvent (to prevent secondary amine formation) is a common and effective method.[6][8] The resulting free base can then be treated with hydrochloric acid to precipitate the stable and more soluble hydrochloride salt.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. PubChemLite - [4-(4-fluorophenoxy)phenyl]methanamine (C13H12FNO) [pubchemlite.lcsb.uni.lu]
- 5. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]
- 8. Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel - Eureka | Patsnap [eureka.patsnap.com]
An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-[4-(4-Fluorophenoxy)phenyl]methanamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-[4-(4-Fluorophenoxy)phenyl]methanamine is a diaryl ether derivative of significant interest in medicinal chemistry due to its structural motifs appearing in various biologically active compounds. A thorough understanding of its three-dimensional molecular structure and conformational dynamics is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This guide provides a comprehensive technical overview of the molecular structure and conformational preferences of this compound. We delve into the theoretical underpinnings of its conformational landscape, explore state-of-the-art experimental and computational methodologies for its characterization, and present a synthesized analysis of its likely conformational behavior based on data from structurally analogous compounds.
Introduction: The Significance of Molecular Conformation in Drug Discovery
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt specific conformations that facilitate binding to a biological target. For flexible molecules such as this compound, which possesses multiple rotatable bonds, the ensemble of accessible conformations and the energy barriers between them are critical determinants of its pharmacokinetic and pharmacodynamic properties. Understanding the preferred spatial arrangement of its constituent phenyl rings and the aminomethyl group is therefore not merely an academic exercise but a fundamental prerequisite for its application in drug development. This guide will provide the foundational knowledge for researchers to approach the conformational analysis of this and similar diaryl ether scaffolds.
Molecular Structure of this compound
The molecular structure of this compound is characterized by two phenyl rings linked by an ether oxygen, with a 4-fluorophenyl group on one side and a phenylmethanamine group on the other.
Table 1: Key Structural Features of this compound
| Feature | Description |
| Core Scaffold | Diaryl ether |
| Key Substituents | 4-Fluorophenyl group, Phenylmethanamine group |
| Primary Rotatable Bonds | C-O-C ether linkage, C-C bond of the methanamine substituent |
| Chirality | The benzylic carbon is a prochiral center |
The conformational flexibility of this molecule primarily arises from the rotation around the two C-O bonds of the ether linkage and the C-C bond connecting the phenyl ring to the aminomethyl group. The dihedral angles associated with these rotations define the overall shape of the molecule.
Conformational Landscape of Diaryl Ethers
The conformational preferences of diaryl ethers are governed by a delicate balance of steric and electronic effects. The rotation around the C-O-C bonds is not free, and certain conformations are energetically favored. The two key dihedral angles, often denoted as φ1 and φ2, describe the orientation of the two aryl rings with respect to the C-O-C plane.
A "skewed" or "twisted" conformation is generally the most stable for diaryl ethers, as it minimizes steric hindrance between the ortho-hydrogens of the two phenyl rings. A planar conformation is energetically unfavorable due to significant steric repulsion.
For a closely related molecule, 4-(4-Fluorophenoxy)benzoic acid, X-ray crystallography has revealed a dihedral angle of 70.99° between the two benzene rings in the solid state[1]. This provides a valuable experimental benchmark for the likely conformation of the diaryl ether core in this compound.
Methodologies for Conformational Analysis
A multi-pronged approach combining experimental and computational techniques is essential for a comprehensive understanding of the conformational behavior of flexible molecules.
Experimental Techniques
4.1.1. X-ray Crystallography
Single-crystal X-ray diffraction provides a precise snapshot of the molecular conformation in the solid state[2]. While this technique offers unparalleled atomic-level detail, it is important to recognize that the observed conformation may be influenced by crystal packing forces and may not be the sole conformation present in solution.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions.
4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying molecular conformation in solution[3]. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximities of atoms, which can be translated into conformational preferences. The chemical shifts of protons on the carbons adjacent to the ether oxygen typically appear in the 3.4-4.5 ppm range in ¹H NMR spectra[4]. The introduction of a fluorine atom allows for the use of ¹⁹F NMR, which can be a sensitive probe of the local electronic environment and, by extension, conformation[5][6].
Experimental Protocol: 2D NOESY for Conformational Analysis
-
Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent.
-
Data Acquisition: A 2D NOESY spectrum is acquired on a high-field NMR spectrometer.
-
Data Analysis: Cross-peaks in the NOESY spectrum, which indicate spatial proximity between protons, are analyzed to deduce the predominant solution-state conformation.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are invaluable for mapping the potential energy surface of a molecule as a function of its dihedral angles[7]. These calculations can predict the relative energies of different conformers and the energy barriers for their interconversion.
Computational Workflow: DFT-Based Conformational Analysis
-
Initial Structure Generation: An initial 3D structure of the molecule is built.
-
Dihedral Angle Scan: The potential energy is calculated as a function of the key dihedral angles (e.g., the C-O-C-C dihedral angles of the ether linkage) in a stepwise manner. This generates a potential energy profile.
-
Geometry Optimization: The geometries of the energy minima (stable conformers) and transition states are fully optimized.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true minima or transition states and to obtain thermodynamic data.
Caption: Workflow for the conformational analysis of this compound.
Predicted Conformational Profile of this compound
In the absence of direct experimental data for the title compound, we can predict its conformational preferences based on the principles outlined above and data from analogous structures.
-
Diaryl Ether Core: The dihedral angle between the two phenyl rings is expected to be in the range of 60-80°, similar to the 70.99° observed for 4-(4-Fluorophenoxy)benzoic acid[1]. This twisted conformation minimizes steric repulsion.
-
Aminomethyl Group: The rotation around the C-C bond of the methanamine substituent will also have preferred orientations to minimize steric clashes with the ortho-hydrogens of the phenyl ring.
The interplay of these rotational preferences will lead to a set of low-energy conformers. A DFT-calculated potential energy surface would likely reveal two or more stable, skewed conformers separated by relatively low energy barriers.
Caption: A representative potential energy profile for dihedral angle rotation in a diaryl ether.
Biological Relevance and Future Directions
Compounds containing the 4-fluorophenoxy)phenyl moiety have been investigated for a range of biological activities, including as sodium channel blockers for treating pain[8]. The specific conformation adopted by this compound upon binding to a biological target will be a key determinant of its efficacy and selectivity.
Future research should focus on obtaining experimental data for this molecule, including its single-crystal X-ray structure and detailed NMR studies in various solvents. These experimental findings will be crucial for validating and refining the computational models, ultimately leading to a more accurate and comprehensive understanding of its conformational landscape. This knowledge will, in turn, empower medicinal chemists to design more potent and selective drug candidates based on this promising scaffold.
References
-
4-(4-Fluorophenoxy)benzoic acid - PMC. (URL: [Link])
-
Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis - ResearchGate. (URL: [Link])
-
NMR Spectroscopy: a Tool for Conformational Analysis - auremn. (URL: [Link])
-
Potential energy profiles of dihedral angle 1 (a) and 2/3 (b). QM data,... - ResearchGate. (URL: [Link])
-
Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation - MDPI. (URL: [Link])
-
Dihedral Angles according to DFT-B3LYP/6-311G calculation | Download Table - ResearchGate. (URL: [Link])
-
The Conformational Analysis of 14-Membered Macrocyclic Ethers - ResearchGate. (URL: [Link])
-
X-ray crystallography - Wikipedia. (URL: [Link])
-
Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives. (URL: [Link])
-
18.9: Spectroscopy of Ethers - Chemistry LibreTexts. (URL: [Link])
-
X‐ray crystal structures of aryl ether cages. Ester moieties are... - ResearchGate. (URL: [Link])
-
Potential energy profile of the dihedral angle describing the rotation... - ResearchGate. (URL: [Link])
-
(PDF) Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents - ResearchGate. (URL: [Link])
-
Energy versus Dihedral Angle, 1,2-Dichloroethane - YouTube. (URL: [Link])
-
1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1) - PubChem. (URL: [Link])
-
The C–F bond as a conformational tool in organic and biological chemistry. (URL: [Link])
-
Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed. (URL: [Link])
-
Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes - ResearchGate. (URL: [Link])
-
7.3: X-ray Crystallography - Chemistry LibreTexts. (URL: [Link])
-
Conformational Analysis of Conjugated Organic Materials: What Are My Heteroatoms Really Doing? - ResearchGate. (URL: [Link])
-
Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed. (URL: [Link])
-
Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PubMed Central. (URL: [Link])
-
Demystifying X-ray Crystallography - stoltz2.caltech.edu. (URL: [Link])
-
Fluorine labeling of ortho-phenylenes to facilitate conformational analysis - ResearchGate. (URL: [Link])
-
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CSCanada. (URL: [Link])
-
Advances in X-ray crystallography methods to study structural dynamics of macromolecules - memtein.com. (URL: [Link])
-
ADF Tutorial: How To Rotate Around a Dihedral Angle and Calculate Barriers - YouTube. (URL: [Link])
Sources
- 1. 4-(4-Fluorophenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives - Oreate AI Blog [oreateai.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-[4-(4-Fluorophenoxy)phenyl]methanamine: A Technical Guide
An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals
Introduction
1-[4-(4-Fluorophenoxy)phenyl]methanamine is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its structural motif, featuring a diphenyl ether linkage and a benzylamine moiety, is of significant interest in drug design. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation of its derivatives. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and in-depth spectral interpretations.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 179057-32-0[1]
-
Molecular Formula: C₁₃H₁₂FNO
-
Molecular Weight: 217.24 g/mol
-
PubChem CID: 3860377[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: A standardized protocol ensures reproducibility and high-quality data.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be employed if necessary.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Caption: Workflow for NMR sample preparation and data acquisition.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | d, J ≈ 8.4 Hz | 2H | Ar-H |
| ~7.05 | t, J ≈ 8.8 Hz | 2H | Ar-H |
| ~7.00 | d, J ≈ 8.4 Hz | 2H | Ar-H |
| ~6.95 | t, J ≈ 8.8 Hz | 2H | Ar-H |
| ~3.85 | s | 2H | -CH₂-NH₂ |
| ~1.60 | br s | 2H | -NH₂ |
Interpretation:
-
The aromatic region (δ 6.9-7.4 ppm) is expected to show a complex pattern of overlapping multiplets due to the two substituted phenyl rings. The protons on the phenyl ring bearing the aminomethyl group will appear as a pair of doublets (an AA'BB' system), as will the protons on the fluorophenoxy ring, further complicated by coupling to the fluorine atom.
-
The benzylic protons of the -CH₂-NH₂ group are expected to appear as a singlet around 3.85 ppm.
-
The amine protons (-NH₂) typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. Its chemical shift can vary depending on concentration and solvent.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (d, J ≈ 243 Hz) | C-F |
| ~155 | Ar-C-O |
| ~152 | Ar-C-O |
| ~135 | Ar-C-CH₂ |
| ~129 | Ar-CH |
| ~122 (d, J ≈ 8 Hz) | Ar-CH |
| ~119 | Ar-CH |
| ~116 (d, J ≈ 23 Hz) | Ar-CH |
| ~46 | -CH₂-NH₂ |
Interpretation:
-
The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) of approximately 243 Hz, appearing as a doublet.
-
The other aromatic carbons will show characteristic shifts, with those ortho and meta to the fluorine atom also exhibiting smaller C-F couplings.
-
The carbons involved in the ether linkage (Ar-C-O) will be deshielded and appear downfield.
-
The benzylic carbon (-CH₂-NH₂) is expected to resonate around 46 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.
Experimental Protocol: FTIR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): ATR is a common and convenient method for solid samples.
-
Crystal Cleaning: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample onto the crystal.
-
Pressure Application: Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum.
Caption: Workflow for FTIR-ATR data acquisition.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380-3280 | Medium, Broad | N-H stretch (asymmetric and symmetric) |
| 3070-3030 | Medium | Aromatic C-H stretch |
| 2920-2850 | Medium | Aliphatic C-H stretch (-CH₂-) |
| 1610-1580 | Strong | N-H bend (scissoring) |
| 1500-1400 | Strong | Aromatic C=C stretch |
| 1240-1200 | Strong | Aryl-O-Aryl asymmetric C-O-C stretch |
| 1100-1000 | Strong | C-F stretch |
| 830-810 | Strong | p-disubstituted C-H bend |
Interpretation:
-
The presence of a primary amine is indicated by the two N-H stretching bands in the 3380-3280 cm⁻¹ region and the N-H bending vibration around 1600 cm⁻¹.
-
The strong absorption around 1240-1200 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the diaryl ether.
-
A strong band in the 1100-1000 cm⁻¹ region is indicative of the C-F bond.
-
Aromatic C-H stretching and C=C stretching vibrations confirm the presence of the phenyl rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry
Method (Electron Ionization - EI):
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Caption: Workflow for Electron Ionization Mass Spectrometry.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺•): m/z 217. This peak corresponds to the intact molecule with one electron removed.
-
Major Fragments:
-
m/z 199: Loss of NH₂ (•NH₂) from the molecular ion.
-
m/z 183: Loss of H₂CNH₂ (formimine) via rearrangement.
-
m/z 121: Cleavage of the ether bond, resulting in the [F-C₆H₄-O]⁺ fragment.
-
m/z 95: The fluorophenyl cation [F-C₆H₄]⁺.
-
m/z 93: Cleavage of the ether bond, resulting in the [C₆H₅-O]⁺ fragment from the other side.
-
m/z 77: Phenyl cation [C₆H₅]⁺.
-
Interpretation:
The mass spectrum is expected to show a prominent molecular ion peak at m/z 217. The fragmentation pattern will be dominated by cleavage of the C-N bond (loss of the amino group) and cleavage of the ether linkage, providing strong evidence for the overall structure of the molecule. The presence of fragments corresponding to the fluorophenoxy and aminomethylphenyl moieties is a key diagnostic feature.
Conclusion
The comprehensive spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, IR, and MS—provide a robust analytical foundation for the unequivocal identification and characterization of this compound. The detailed experimental protocols and spectral interpretations serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and quality control, ensuring the accurate and reliable use of this important chemical intermediate.
References
-
PubChem. [4-(4-fluorophenoxy)phenyl]methanamine. [Link]
Sources
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of [4-(4-fluorophenoxy)phenyl]methanamine
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of [4-(4-fluorophenoxy)phenyl]methanamine. As a key structural motif in medicinal chemistry and materials science, unambiguous characterization of this molecule is paramount. This document moves beyond a simple recitation of spectral data, offering a detailed interpretation grounded in fundamental principles of NMR spectroscopy. We will dissect the expected chemical shifts, multiplicities, and coupling constants, explaining the causal electronic and structural factors. Furthermore, this guide presents a validated, step-by-step protocol for data acquisition, ensuring researchers can confidently replicate and verify the structural integrity of this compound.
Molecular Structure and Spectroscopic Prediction
The structure of [4-(4-fluorophenoxy)phenyl]methanamine, C₁₃H₁₂FNO, combines a benzylamine moiety with a 4-fluorophenyl group through an ether linkage.[1] This arrangement creates a distinct electronic environment for each nucleus, which can be predicted and rationalized through NMR spectroscopy.
Annotated Molecular Structure
To facilitate a clear discussion, the hydrogen and carbon atoms are systematically labeled as shown below. This numbering scheme will be used for all spectral assignments.
Caption: Annotated structure of [4-(4-fluorophenoxy)phenyl]methanamine.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The key to accurate interpretation lies in understanding how substituent effects—both through bonds (induction) and through space (anisotropy)—alter the local magnetic field of each proton, thereby influencing its chemical shift.
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the title compound, based on analysis of similar structures and established NMR principles.
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Rationale |
| H₇ (-CH₂-) | ~3.85 | Singlet (s) | 2H | - | Benzylic protons adjacent to an amine group. |
| -NH₂ | ~1.5 - 2.5 | Broad Singlet (br s) | 2H | - | Protons on nitrogen; signal is often broad due to quadrupolar relaxation and exchange. |
| H3, H5 | ~6.95 | Doublet (d) | 2H | J ≈ 8.5 Hz | Ortho to the ether linkage, shielded by its electron-donating effect. |
| H10, H12 | ~7.05 | Triplet (t) or (dd) | 2H | J(H-H) ≈ 8.8 Hz, J(H-F) ≈ 8.8 Hz | Ortho to fluorine; appears as a triplet due to similar ortho H-H and meta H-F coupling constants. |
| H9, H13 | ~7.00 | Doublet of Doublets (dd) | 2H | J(H-H) ≈ 9.0 Hz, J(H-F) ≈ 4.5 Hz | Ortho to the ether linkage on the fluorinated ring. |
| H2, H6 | ~7.28 | Doublet (d) | 2H | J ≈ 8.5 Hz | Ortho to the electron-withdrawing aminomethyl group. |
Detailed Signal Interpretation
-
Aliphatic Region (δ 1.0-4.0 ppm):
-
-NH₂ Protons: The two amine protons are expected to produce a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a non-protic solvent like CDCl₃, this signal is typically found between 1.5 and 2.5 ppm.
-
Benzylic Protons (H₇): The methylene protons (H₇) are adjacent to the phenyl ring and the nitrogen atom. They are deshielded by the ring's anisotropy and appear as a sharp singlet around 3.85 ppm. The absence of splitting indicates no significant coupling to the neighboring amine protons, a common observation due to rapid N-H exchange.
-
-
Aromatic Region (δ 6.5-7.5 ppm):
-
The aromatic region displays four distinct signals corresponding to the four unique proton environments on the two phenyl rings.
-
H3/H5 and H2/H6: The central phenyl ring is a classic A₂B₂ system. The protons ortho to the electron-donating ether group (H3, H5) are shielded and appear upfield (~6.95 ppm) compared to the protons ortho to the aminomethyl group (H2, H6), which appear downfield (~7.28 ppm). Both signals are sharp doublets with a typical ortho coupling constant of ~8.5 Hz.
-
H9/H13 and H10/H12: The fluorophenyl ring also presents an A₂B₂-like system, but it is further complicated by coupling to the fluorine atom (¹⁹F, spin I=½).
-
The protons ortho to the ether linkage (H9, H13) are shielded and appear as a doublet of doublets due to ortho coupling with H10/H12 and a smaller para H-F coupling.
-
The protons ortho to the fluorine atom (H10, H12) are most affected. They exhibit coupling to the adjacent protons (H9, H13) and a significant meta H-F coupling. Often, the ortho H-H and meta H-F coupling constants are very similar, causing the signal to appear as an apparent triplet.[2]
-
-
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic structure of the molecule. The chemical shifts are highly sensitive to the electronegativity of attached atoms and hybridization.
Predicted ¹³C NMR Data
| Assigned Carbon | Predicted δ (ppm) | C-F Coupling (J, Hz) | Rationale |
| C7 (-CH₂) | ~46.0 | - | Standard chemical shift for a benzylic carbon attached to nitrogen. |
| C10, C12 | ~116.0 | ²J(C-F) ≈ 23 Hz | Shielded by fluorine; exhibits a large two-bond coupling constant. |
| C9, C13 | ~120.5 | ³J(C-F) ≈ 8 Hz | Influenced by the ether linkage; shows a smaller three-bond coupling. |
| C3, C5 | ~119.5 | - | Shielded by the electron-donating ether group. |
| C2, C6 | ~129.0 | - | Standard chemical shift for aromatic CH ortho to an alkyl group. |
| C1 | ~135.0 | - | Quaternary carbon attached to the aminomethyl group. |
| C4 | ~157.0 | - | Quaternary carbon attached to the electronegative ether oxygen. |
| C8 | ~153.0 | ⁴J(C-F) ≈ 3 Hz | Quaternary carbon attached to oxygen, deshielded. |
| C11 | ~159.0 | ¹J(C-F) ≈ 245 Hz | Directly attached to fluorine, resulting in significant deshielding and a very large one-bond C-F coupling constant. |
Detailed Signal Interpretation
-
Aliphatic Carbon (C7): The benzylic carbon C7 is expected around 46.0 ppm, a typical value for a CH₂ group situated between a phenyl ring and an amino group.
-
Aromatic Carbons:
-
Fluorine-Coupled Carbons: The most telling signals in the ¹³C spectrum are those from the fluorinated ring. The carbon directly bonded to fluorine (C11) will be significantly downfield (~159.0 ppm) and will appear as a doublet with a very large one-bond coupling constant (¹J(C-F)) of approximately 245 Hz. The carbons ortho (C10, C12) and meta (C9, C13) to the fluorine will also appear as doublets but with much smaller coupling constants (²J(C-F) ≈ 23 Hz and ³J(C-F) ≈ 8 Hz, respectively).[3][4] This pattern is a definitive indicator of the fluorine substituent's position.
-
Oxygen-Coupled Carbons: The two carbons forming the ether bridge (C4 and C8) are deshielded by the electronegative oxygen atom and appear far downfield at ~157.0 ppm and ~153.0 ppm, respectively.
-
Quaternary Carbons: The quaternary carbons (C1, C4, C8, C11) typically show lower intensity signals compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.
-
Protonated Aromatic Carbons: The remaining protonated carbons (C2, C3, C5, C6, C9, C10, C12, C13) resonate in the expected aromatic region between ~116.0 and ~129.0 ppm, with their precise shifts determined by the electronic effects of the substituents.
-
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized protocol is essential. The following workflow is recommended for the characterization of [4-(4-fluorophenoxy)phenyl]methanamine.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Sample Preparation
-
Weighing: Accurately weigh approximately 15-20 mg of [4-(4-fluorophenoxy)phenyl]methanamine directly into a clean, dry vial.
-
Solvent Selection: Add ~0.7 mL of a deuterated solvent.
-
Chloroform-d (CDCl₃): A common choice for its good dissolving power and relatively clean spectral window. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent alternative, particularly if solubility in CDCl₃ is poor. It is also useful for resolving N-H and O-H protons, which appear as sharper signals. The residual solvent peak is used for calibration (δ 2.50 ppm for ¹H).[5]
-
-
Dissolution: Vortex the vial until the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector (typically ~4-5 cm).
Instrument Parameters (400 MHz Spectrometer)
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.
-
Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution.
-
¹H Spectrum Acquisition:
-
Pulse Program: Use a standard one-pulse sequence (e.g., zg30 on Bruker systems).
-
Number of Scans (NS): 16 scans are typically sufficient.
-
Relaxation Delay (D1): A delay of 1-2 seconds is adequate.
-
Acquisition Time (AQ): ~3-4 seconds.
-
-
¹³C Spectrum Acquisition:
-
Pulse Program: Use a standard one-pulse sequence with proton decoupling (e.g., zgpg30).
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (D1): A 2-second delay is a good starting point.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) and perform the Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a polynomial function to correct any baseline distortions.
-
Calibration: Calibrate the chemical shift axis by setting the internal standard (TMS) or the residual solvent peak to its known value.[6]
-
Analysis: Integrate the signals in the ¹H spectrum and perform peak picking for both ¹H and ¹³C spectra to determine exact chemical shifts.
Conclusion
The structural elucidation of [4-(4-fluorophenoxy)phenyl]methanamine is straightforwardly achieved through a combined ¹H and ¹³C NMR analysis. The ¹H spectrum is characterized by a benzylic singlet and four distinct aromatic patterns, with the signals from the fluorophenyl ring showing clear evidence of H-F coupling. The ¹³C spectrum provides definitive confirmation of the structure, most notably through the large, one-bond C-F coupling constant and the downfield shifts of the ether-linked carbons. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality spectra to verify the identity and purity of this important chemical entity.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-(4-Fluorophenoxy)benzylamine,4-(4-fluorophenoxy)benzylamine, N-acetyl [13C NMR]. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Supporting information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Jadhava, S. N., et al. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Sonogashira Coupling of Arylhydrazines and Terminal Alkynes. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Fluoro-benzylamine [1H NMR] - Spectrum. Retrieved from [Link]
-
SciELO. (n.d.). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
PubChemLite. (n.d.). [4-(4-fluorophenoxy)phenyl]methanamine (C13H12FNO). Retrieved from [Link]
Sources
- 1. PubChemLite - [4-(4-fluorophenoxy)phenyl]methanamine (C13H12FNO) [pubchemlite.lcsb.uni.lu]
- 2. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. spectrabase.com [spectrabase.com]
- 6. rsc.org [rsc.org]
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-[4-(4-Fluorophenoxy)phenyl]methanamine
Abstract
This technical guide provides a comprehensive framework for the mass spectrometry analysis of 1-[4-(4-fluorophenoxy)phenyl]methanamine, a molecule of interest in pharmaceutical and chemical research. As a diaryl ether and benzylamine derivative, its structural elucidation and quantification demand a nuanced approach to liquid chromatography-mass spectrometry (LC-MS). This document outlines detailed protocols, from sample preparation to high-resolution mass spectrometry (HRMS), and offers a deep dive into the anticipated electrospray ionization (ESI) behavior and collision-induced dissociation (CID) fragmentation pathways. The methodologies described herein are designed to serve as a robust starting point for researchers, scientists, and drug development professionals, ensuring scientific integrity through validated protocols and expert-driven insights.
Introduction and Molecular Overview
This compound is a primary amine with a diaryl ether core. Understanding its physicochemical properties is paramount for developing a successful analytical strategy. The presence of a basic primary amine group makes it an ideal candidate for positive mode electrospray ionization, while the combination of aromatic rings and an ether linkage dictates its chromatographic behavior and fragmentation patterns.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂FNO | PubChem CID 3860377[1] |
| Monoisotopic Mass | 217.09029 Da | PubChem CID 3860377[1] |
| Predicted [M+H]⁺ m/z | 218.09757 | PubChemLite[1] |
| Structure | PubChem CID 3860377 |
The primary analytical challenge lies in achieving robust chromatographic separation from potential isomers or impurities and confidently identifying the molecule through its unique mass spectral signature. This guide will address these challenges systematically.
Experimental Workflow: From Sample to Spectrum
A successful mass spectrometry analysis is contingent upon a meticulously executed workflow, from initial sample handling to final data interpretation. Each step is critical for ensuring data quality, reproducibility, and accuracy.
Caption: Overall workflow for LC-MS/MS analysis.
Sample and Standard Preparation
The integrity of the final data begins with proper sample preparation. The goal is to solubilize the analyte in a solvent compatible with the reverse-phase LC-MS system while minimizing matrix effects.
Protocol 1: Standard Stock and Working Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 1 mL of LC-MS grade methanol. This solvent is chosen for its volatility and compatibility with typical reverse-phase mobile phases.
-
Working Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards. The inclusion of water improves compatibility with the initial mobile phase conditions, leading to better peak shapes.
-
Sample Preparation: For formulated products or research samples, dissolve the material in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to ensure analyte solubility and good chromatographic performance. Filtration through a 0.22 µm syringe filter is recommended to remove particulates that could damage the LC system.[2]
Liquid Chromatography Method Development
Due to its aromaticity and moderate polarity, reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is the method of choice. A C18 stationary phase provides the necessary hydrophobic retention.
The primary amine moiety can exhibit peak tailing on silica-based columns due to interaction with residual silanols. The use of a mobile phase additive, such as formic acid or ammonium acetate, is crucial to ensure protonation of the amine, which improves peak shape and ionization efficiency.[3]
Table 2: Recommended Starting LC-MS Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and high resolution for this class of molecule. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier protonates the analyte, improving peak shape and ESI+ response. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with good elution strength and low viscosity. |
| Gradient | 5% to 95% B over 8 minutes | A generic gradient suitable for screening and initial method development. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce backpressure. |
| Injection Vol. | 2-5 µL | Kept low to prevent peak distortion and column overload. |
Mass Spectrometry Parameters
Positive mode electrospray ionization (ESI) is the ideal technique due to the presence of the basic primary amine, which is readily protonated in the gas phase.[4] High-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula confirmation.[5][6]
Table 3: Recommended Starting Mass Spectrometer Conditions
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The basic amine group is easily protonated to form [M+H]⁺. |
| Capillary Voltage | 3.5 kV | A typical starting voltage for ESI. Optimization may be required. |
| Source Temp. | 150 °C | Balances desolvation with minimizing in-source fragmentation. |
| Desolvation Temp. | 350 °C | Ensures efficient solvent evaporation from the ESI droplets. |
| Desolvation Gas | Nitrogen, 800 L/hr | Facilitates the desolvation process. |
| MS1 Scan Range | m/z 50 - 500 | Covers the expected precursor ion and potential low-mass fragments. |
| MS2 (Tandem MS) | Precursor: m/z 218.1 | Isolate the protonated molecule for fragmentation. |
| Collision Energy | Ramped (e.g., 10-40 eV) | A range of energies allows for the observation of both low- and high-energy fragments. |
Ionization and Predicted Fragmentation Behavior
The structural elucidation of this compound by MS/MS relies on predictable fragmentation pathways governed by the molecule's functional groups. Collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺, m/z 218.1) is expected to yield several characteristic product ions.[2]
The primary site of protonation will be the nitrogen atom of the methanamine group, as it is the most basic site in the molecule. The subsequent fragmentation will be driven by the stability of the resulting fragments.
Key Fragmentation Pathways
Based on established fragmentation mechanisms for benzylamines and diaryl ethers, the following pathways are predicted:
-
Loss of Ammonia (NH₃): This is a hallmark fragmentation for protonated primary benzylamines.[3][7] The charge is retained on the benzylic carbon, forming a stable benzyl cation. This is expected to be a major fragmentation pathway, resulting in a significant product ion at m/z 201.1.
-
Cleavage of the Diaryl Ether Bond: The C-O ether bond can cleave, leading to two potential charged fragments.
-
Formation of the 4-fluorophenoxy cation: Cleavage could result in a fragment corresponding to the 4-fluorophenoxy portion, with a predicted m/z of 111.0.
-
Formation of the 4-(aminomethyl)phenyl cation: The alternative cleavage would produce a fragment with m/z 106.1.
-
-
Formation of the 4-Fluorophenyl Cation: Subsequent fragmentation of the 4-fluorophenoxy cation (m/z 111.0) via loss of a CO molecule could lead to the formation of the 4-fluorophenyl cation at m/z 95.0.
Caption: Predicted major fragmentation pathways.
Interpreting the MS/MS Spectrum
Table 4: Predicted Key Product Ions for Structural Confirmation
| Predicted m/z | Proposed Elemental Formula | Identity/Origin | Confidence |
| 201.1 | [C₁₃H₁₀FO]⁺ | [M+H - NH₃]⁺ (Benzyl Cation) | High |
| 111.0 | [C₆H₄FO]⁺ | [4-fluorophenoxy]⁺ | Medium |
| 106.1 | [C₇H₈N]⁺ | [4-(aminomethyl)phenyl]⁺ | Medium |
| 95.0 | [C₆H₄F]⁺ | [4-fluorophenyl]⁺ | Medium |
The presence of the ion at m/z 201.1 would be strong evidence for the benzylamine structure. The ions at m/z 111.0 and 106.1 would confirm the diaryl ether linkage and the specific connectivity of the molecule. High-resolution mass spectrometry would allow for the confirmation of the elemental composition of these fragments, providing an exceptionally high degree of confidence in the structural assignment.[8]
Self-Validating Protocols and Trustworthiness
To ensure the trustworthiness of the analytical results, a self-validating system should be implemented. This involves:
-
System Suitability: Before analysis, inject a standard solution to verify system performance, including peak shape, retention time stability, and signal intensity.
-
Calibration Curve: A multi-point calibration curve with a correlation coefficient (r²) of >0.99 should be used for quantification.
-
Quality Control (QC) Samples: Include QC samples at low, medium, and high concentrations throughout the analytical run to monitor accuracy and precision.
-
Internal Standards: For quantitative assays, particularly in complex matrices, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
Conclusion
The mass spectrometric analysis of this compound is readily achievable with a well-developed LC-MS/MS method. By leveraging positive mode ESI and a reverse-phase chromatographic system, robust and sensitive detection can be attained. The predictable fragmentation pattern, characterized by the neutral loss of ammonia and cleavage of the diaryl ether bond, provides a confident means of structural identification. The protocols and insights provided in this guide offer a solid foundation for researchers to develop and validate their own analytical methods for this compound and its structural analogues, ensuring data of the highest scientific integrity.
References
-
Falvello, M., et al. (2006). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 41(5), 632-640. Available at: [Link]
-
Shimadzu Corporation. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Application News No. AD-0053. Available at: [Link]
-
Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Application Note. Available at: [Link]
-
Konermann, L., et al. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Infinita Lab. (n.d.). High-Resolution Mass Spectrometry (HRMS) Analysis. Retrieved January 14, 2026, from [Link]
-
Prajapati, Y. K., et al. (2023). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. International Journal of Current Pharmaceutical Research, 15(3), 9-13. Available at: [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2022. Retrieved January 14, 2026, from [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5381226. Retrieved January 14, 2026, from [Link].
-
Ferrer, I., & Thurman, E. M. (2004). Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. Journal of Chromatography A, 1054(1-2), 409-418. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3860377, [4-(4-fluorophenoxy)phenyl]methanamine. Retrieved January 14, 2026, from [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9828, 4'-Fluoroacetophenone. Retrieved January 14, 2026, from [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 94652, Benzenamine, 4,4'-[[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis-. Retrieved January 14, 2026, from [Link].
-
ResearchGate. (n.d.). Proposed fragmentation pathway for N-4-(4-chlorophenoxy)phenyl 2-fluoroacetamide. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 118858434, (4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine. Retrieved January 14, 2026, from [Link].
- Cole, R. B. (Ed.). (2010).
- de Hoffmann, E., & Stroobant, V. (2007).
Sources
- 1. PubChemLite - [4-(4-fluorophenoxy)phenyl]methanamine (C13H12FNO) [pubchemlite.lcsb.uni.lu]
- 2. agilent.com [agilent.com]
- 3. shimadzu.com [shimadzu.com]
- 4. rsc.org [rsc.org]
- 5. Detection of oxidative species for 4-phenoxyphenol derivatives during the electrospray ionization process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyoluteorin | C11H7Cl2NO3 | CID 33137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclopropyl-[4-(4-fluorophenoxy)phenyl]methanamine | C16H16FNO | CID 14773862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility and Stability Profile of 1-[4-(4-Fluorophenoxy)phenyl]methanamine: A Methodological Framework for Preformulation and Development
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The journey of a new chemical entity (NCE) from discovery to a viable drug product is critically dependent on a thorough understanding of its physicochemical properties. Among the most pivotal of these are solubility and stability. This guide provides a comprehensive technical framework for the characterization of 1-[4-(4-Fluorophenoxy)phenyl]methanamine, a compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data in public literature, this document emphasizes the methodology and causality behind establishing a robust solubility and stability profile. It is designed for researchers, formulation scientists, and analytical chemists, offering field-proven protocols and explaining the scientific rationale required to navigate the challenges of preformulation and early-stage drug development. We will detail the necessary experimental workflows, from initial solvent screening based on predicted properties to comprehensive forced degradation studies, in accordance with international regulatory standards.
Introduction: The Imperative of Physicochemical Characterization
This compound is a molecule featuring a fluorophenoxy group linked to a benzylamine moiety. Such structures are common scaffolds in drug discovery due to their potential to interact with various biological targets. However, the ultimate success of any NCE is not solely dependent on its pharmacological activity but equally on its "drug-like" properties. Solubility dictates bioavailability and the feasibility of formulation, while stability determines shelf-life, safety, and degradation pathways.
This guide serves as a self-validating system for the complete physicochemical assessment of this compound. We will proceed by first examining its predicted properties to inform our experimental design, then detail the protocols for systematically determining its solubility in relevant solvent systems, and finally, outline a rigorous stability-indicating forced degradation study.
Predicted Physicochemical Properties
An initial in silico assessment provides the foundation for our experimental strategy. The computed properties of this compound suggest its behavior in various environments.
| Property | Predicted Value | Source | Implication for Experimental Design |
| Molecular Weight | ~231.27 g/mol | ChemScene[1] | Standard for small molecules. |
| XLogP3 | ~3.3 | ChemScene[1] | Suggests good lipophilicity and likely poor aqueous solubility. Prioritizes organic solvents for initial screening. |
| Hydrogen Bond Donors | 1 | ChemScene[1] | The primary amine can donate a proton. |
| Hydrogen Bond Acceptors | 2 (Oxygen, Nitrogen) | ChemScene[1] | Can accept protons, influencing interactions with protic solvents. |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | ChemScene[1] | Relatively low TPSA, correlating with good membrane permeability but reinforcing the prediction of low aqueous solubility. |
| pKa (Predicted) | ~9-10 (Amine) | (Estimated) | The basic nature of the primary amine indicates that solubility will be highly pH-dependent. Salt formation is a viable strategy for solubility enhancement. |
These predictions lead to a core hypothesis: This compound is a lipophilic, weakly basic compound with low intrinsic aqueous solubility that will be significantly enhanced at acidic pH. Our experimental design must validate this hypothesis.
Comprehensive Solubility Determination
Solubility is not a single value but a range of behaviors dependent on the solvent system and conditions. For drug development, we must understand both thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium saturation point, critical for formulation, while kinetic solubility assesses precipitation tendency in high-throughput screening and early formulation efforts.
Experimental Workflow for Solubility Profiling
The following workflow provides a logical progression from broad screening to precise equilibrium measurements.
Caption: Workflow for comprehensive solubility characterization.
Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol is the gold standard for determining equilibrium solubility and is essential for formulation development.[2]
Objective: To determine the saturation concentration of the compound in selected solvents at a constant temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, pH 1.2 HCl, pH 6.8 Phosphate Buffer, Ethanol, Propylene Glycol, Ethyl Acetate)
-
Scintillation vials or HPLC vials with caps
-
Orbital shaker with temperature control
-
Validated HPLC method for quantification
-
0.22 µm syringe filters (PTFE or other compatible material)
Procedure:
-
Preparation: Add an excess amount of solid 1-[4-(4--Fluorophenoxy)phenyl]methanamine to a series of vials (e.g., 5-10 mg per 1 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.[2]
-
Solvent Addition: Add a precise volume of each pre-equilibrated solvent to the respective vials.
-
Equilibration: Seal the vials securely and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 hours. A 48 or 72-hour time point is recommended to confirm equilibrium has been reached.
-
Sampling: After equilibration, allow the vials to stand undisturbed for 30 minutes to let the excess solid settle.
-
Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved solids.
-
Dilution: Dilute the filtered solution with a suitable mobile phase or solvent to bring the concentration into the linear range of the validated HPLC method.[2]
-
Quantification: Analyze the diluted samples by HPLC to determine the precise concentration.
-
Calculation: Calculate the solubility in mg/mL or µM, accounting for the dilution factor. Perform each measurement in triplicate.
Template for Summarizing Solubility Data
Quantitative data should be organized for clear interpretation and comparison.
| Solvent System | Temperature (°C) | pH (if applicable) | Mean Solubility (mg/mL) ± SD | Qualitative Classification |
| Purified Water | 25 | ~7.0 | (Experimental Data) | (e.g., Practically Insoluble) |
| 0.1 M HCl | 25 | 1.2 | (Experimental Data) | (e.g., Soluble) |
| pH 4.5 Acetate Buffer | 25 | 4.5 | (Experimental Data) | (e.g., Sparingly Soluble) |
| pH 6.8 Phosphate Buffer | 25 | 6.8 | (Experimental Data) | (e.g., Slightly Soluble) |
| Ethanol | 25 | N/A | (Experimental Data) | (e.g., Freely Soluble) |
| Propylene Glycol | 25 | N/A | (Experimental Data) | (e.g., Soluble) |
| Ethyl Acetate | 25 | N/A | (Experimental Data) | (e.g., Very Soluble) |
| FaSSIF (Fasted State Simulated Intestinal Fluid) | 37 | 6.5 | (Experimental Data) | (e.g., Sparingly Soluble) |
Stability Assessment and Forced Degradation Studies
Stability testing is a regulatory requirement and a scientific necessity. Forced degradation (or stress testing) is an intentional process designed to accelerate the degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.[3][4] This information is fundamental for developing stability-indicating analytical methods, understanding degradation pathways, and determining proper storage conditions.[4][5]
Logic and Workflow of Forced Degradation
The objective is not to completely destroy the molecule but to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products by analytical techniques like HPLC-MS.[4]
Sources
An In-depth Technical Guide to the Discovery and Synthesis of [4-(4-fluorophenoxy)phenyl]methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the [4-(4-fluorophenoxy)phenyl]methanamine Scaffold
The [4-(4-fluorophenoxy)phenyl]methanamine moiety is a cornerstone in modern medicinal chemistry, serving as a pivotal intermediate in the synthesis of a multitude of pharmacologically active agents. Its structural architecture, featuring a diaryl ether linkage and a benzylic amine, imparts favorable pharmacokinetic and pharmacodynamic properties, making it a privileged scaffold in drug discovery. The diaryl ether motif is prevalent in numerous bioactive natural products and synthetic drugs, valued for its conformational flexibility and metabolic stability. The strategic incorporation of a fluorine atom on one of the phenyl rings can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule. This guide provides a comprehensive overview of the historical context of its discovery and a detailed examination of the primary synthetic routes developed for its preparation.
Historical Perspective: Emergence from the Evolution of Diaryl Ether-Containing Pharmaceuticals
The discovery and development of [4-(4-fluorophenoxy)phenyl]methanamine are intrinsically linked to the broader history of diaryl ether-containing pharmaceuticals, particularly in the realm of selective serotonin reuptake inhibitors (SSRIs). The diaryl ether scaffold is a well-established pharmacophore in numerous approved drugs and agrochemicals.[1] The recognition of the beneficial effects of aryloxypropanamines on monoamine reuptake inhibition was a significant driver in the exploration of related chemical spaces.[2]
While a definitive first synthesis of [4-(4-fluorophenoxy)phenyl]methanamine is not prominently documented in seminal publications, its emergence as a key intermediate coincides with the intensive research and development of SSRIs and other central nervous system (CNS) active agents in the late 20th century. The structural features of this compound are reminiscent of the pharmacophores found in potent antidepressants. For instance, the 4-fluorophenoxy group is a key structural element in several successful SSRIs.[1][3] The development of such drugs necessitated robust and scalable synthetic routes to key building blocks like [4-(4-fluorophenoxy)phenyl]methanamine. Consequently, its synthesis was likely developed and optimized within the confidential confines of pharmaceutical research and development laboratories before appearing in the broader scientific and patent literature as a commercially available intermediate.
Core Synthetic Strategies: A Tale of Two Precursors
The synthesis of [4-(4-fluorophenoxy)phenyl]methanamine predominantly proceeds through two convergent and industrially viable routes. Both strategies rely on the initial construction of the central diaryl ether core, followed by the elaboration of the aminomethyl functionality. The choice between the two primary pathways often depends on the availability of starting materials, desired scale, and specific process safety and economic considerations.
The pivotal reaction in forming the diaryl ether is the Ullmann Condensation , a copper-catalyzed nucleophilic aromatic substitution between an aryl halide and a phenol.[4] This reaction, first reported by Fritz Ullmann in 1905, has been a mainstay in the synthesis of diaryl ethers, although modern modifications have significantly improved its efficiency and scope.[4][5]
The two primary synthetic routes diverge based on the nature of the functional group on the phenyl ring that is ultimately converted to the aminomethyl group:
-
Route 1: The Nitrile Pathway - This route involves the synthesis of the intermediate 4-(4-fluorophenoxy)benzonitrile , which is subsequently reduced to the target amine.
-
Route 2: The Aldehyde Pathway - This approach utilizes 4-(4-fluorophenoxy)benzaldehyde as the key intermediate, which is then converted to the amine via reductive amination.
Below is a detailed examination of each synthetic route, including step-by-step protocols and mechanistic insights.
Route 1: The Nitrile Pathway
This synthetic approach is a robust and widely employed method for the large-scale production of [4-(4-fluorophenoxy)phenyl]methanamine. It involves two key transformations: the formation of the diaryl ether via an Ullmann condensation to produce 4-(4-fluorophenoxy)benzonitrile, followed by the reduction of the nitrile group to the primary amine.
Step 1: Synthesis of 4-(4-fluorophenoxy)benzonitrile via Ullmann Condensation
The Ullmann condensation for this step involves the coupling of 4-fluorophenol with an activated aryl halide, typically 4-chlorobenzonitrile or 4-bromobenzonitrile, in the presence of a copper catalyst and a base. The electron-withdrawing nature of the nitrile group on the benzonitrile substrate facilitates the nucleophilic aromatic substitution.
Reaction:
Detailed Experimental Protocol:
-
Materials:
-
4-Fluorophenol (1.0 eq)
-
4-Chlorobenzonitrile (1.0-1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)
-
Copper(I) iodide (CuI) or other copper catalyst (5-10 mol%)
-
High-boiling polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP))
-
-
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-fluorophenol, 4-chlorobenzonitrile, potassium carbonate, and the copper catalyst.
-
Add the solvent (e.g., DMF) to the mixture.
-
Under a nitrogen atmosphere, heat the reaction mixture to a temperature between 140-160 °C.
-
Maintain the reaction at this temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of water and stir.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 4-(4-fluorophenoxy)benzonitrile.
-
The crude product can be purified by recrystallization or column chromatography.
-
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) salts are generally more effective than copper(0) or copper(II) salts in the Ullmann condensation, although in situ reduction of Cu(II) can also be effective. The use of ligands such as phenanthroline can sometimes accelerate the reaction, but for activated substrates like 4-chlorobenzonitrile, a simple copper salt is often sufficient.
-
Base: Anhydrous potassium carbonate is a commonly used base due to its low cost, moderate reactivity, and ease of removal. It serves to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Solvent: High-boiling polar aprotic solvents are necessary to achieve the high temperatures required for the classical Ullmann condensation and to dissolve the reactants and the inorganic base.
-
Temperature: The high reaction temperature is a characteristic of the traditional Ullmann condensation, necessary to overcome the activation energy of the C-O bond formation.
Data Summary for Ullmann Condensation:
| Parameter | Value/Range | Reference |
| Reactants | 4-Fluorophenol, 4-Chlorobenzonitrile | [5] |
| Catalyst | Copper(I) Iodide (CuI) | [4] |
| Base | Potassium Carbonate (K₂CO₃) | [5] |
| Solvent | DMF, DMSO, or NMP | [4] |
| Temperature | 140-160 °C | [5] |
| Reaction Time | 12-24 hours | [5] |
| Typical Yield | 70-90% | [5] |
Step 2: Reduction of 4-(4-fluorophenoxy)benzonitrile to [4-(4-fluorophenoxy)phenyl]methanamine
The reduction of the nitrile functional group to a primary amine is a well-established transformation in organic synthesis. Several reducing agents can be employed for this purpose, with the choice often dictated by factors such as cost, safety, and scalability.
Reaction:
Detailed Experimental Protocol (using Lithium Aluminum Hydride):
-
Materials:
-
4-(4-fluorophenoxy)benzonitrile (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, suspend LiAlH₄ in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-(4-fluorophenoxy)benzonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to yield the crude [4-(4-fluorophenoxy)phenyl]methanamine.
-
The product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
-
Alternative Reduction Method (Catalytic Hydrogenation):
For larger-scale industrial applications, catalytic hydrogenation is often preferred over the use of metal hydrides due to safety and cost considerations.
-
Catalyst: Raney Nickel or Palladium on Carbon (Pd/C)
-
Solvent: Methanol or Ethanol saturated with ammonia
-
Conditions: Hydrogen gas pressure (typically 50-100 psi) at room temperature or slightly elevated temperature. The presence of ammonia helps to suppress the formation of secondary amine byproducts.
Data Summary for Nitrile Reduction:
| Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation | Reference |
| Reducing Agent | Lithium Aluminum Hydride | H₂ gas | [6] |
| Catalyst | - | Raney Ni or Pd/C | [5] |
| Solvent | Anhydrous THF or Ether | Methanol/Ammonia | [5] |
| Temperature | 0 °C to reflux | Room Temperature to 50 °C | [5] |
| Reaction Time | 2-6 hours | 4-12 hours | [5] |
| Typical Yield | 80-95% | 85-98% | [5][6] |
Route 2: The Aldehyde Pathway
This alternative synthetic route involves the preparation of 4-(4-fluorophenoxy)benzaldehyde, which is then converted to the target amine via reductive amination. This pathway is also highly efficient and offers the advantage of using milder reducing agents in the final step.
Step 1: Synthesis of 4-(4-fluorophenoxy)benzaldehyde
Similar to the nitrile pathway, the diaryl ether is formed via an Ullmann-type reaction. In this case, 4-fluorophenol is coupled with 4-chlorobenzaldehyde or 4-fluorobenzaldehyde. The latter is often used as the fluorine atom activates the ring towards nucleophilic aromatic substitution.
Reaction:
Detailed Experimental Protocol:
-
Materials:
-
4-Fluorophenol (1.0 eq)
-
4-Fluorobenzaldehyde (1.0-1.2 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
High-boiling polar aprotic solvent (e.g., DMSO or DMF)
-
-
Procedure:
-
In a reaction vessel, combine 4-fluorophenol, 4-fluorobenzaldehyde, and the base (e.g., K₂CO₃).
-
Add the solvent (e.g., DMSO).
-
Heat the mixture to 100-120 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude 4-(4-fluorophenoxy)benzaldehyde.
-
The product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.
-
Causality Behind Experimental Choices:
-
Aryl Halide: 4-Fluorobenzaldehyde is a good substrate as the fluorine atom is a good leaving group in nucleophilic aromatic substitution, especially when activated by the electron-withdrawing aldehyde group.
-
Base and Solvent: Similar to the previous Ullmann condensation, a base is required to generate the phenoxide, and a polar aprotic solvent is used to facilitate the reaction.
Step 2: Reductive Amination of 4-(4-fluorophenoxy)benzaldehyde
Reductive amination is a powerful one-pot method for the synthesis of amines from carbonyl compounds. The reaction proceeds through the in-situ formation of an imine, which is then reduced by a selective reducing agent.
Reaction:
Detailed Experimental Protocol (using Sodium Borohydride):
-
Materials:
-
4-(4-fluorophenoxy)benzaldehyde (1.0 eq)
-
Ammonia solution (e.g., 7N in methanol, large excess)
-
Sodium Borohydride (NaBH₄) (1.5-2.0 eq)
-
Methanol
-
-
Procedure:
-
Dissolve 4-(4-fluorophenoxy)benzaldehyde in methanol in a reaction vessel.
-
Add the methanolic ammonia solution and stir at room temperature for 1-2 hours to allow for imine formation.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Once complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by distillation or salt formation as described previously.
-
Alternative Reducing Agents for Reductive Amination:
-
Sodium Cyanoborohydride (NaBH₃CN): Milder and more selective for the imine over the aldehyde. The reaction is typically run at a slightly acidic pH.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reagent, often used in dichloromethane as the solvent.
-
Catalytic Hydrogenation: As with the nitrile reduction, this is a viable and scalable alternative, using a catalyst like Pd/C or Raney Ni in the presence of ammonia and hydrogen gas.
Data Summary for Reductive Amination:
| Parameter | Sodium Borohydride | Catalytic Hydrogenation | Reference |
| Amine Source | Ammonia (in Methanol) | Ammonia | [7][8] |
| Reducing Agent | NaBH₄ | H₂ gas | [7][8] |
| Catalyst | - | Pd/C or Raney Ni | [8] |
| Solvent | Methanol | Methanol/Ethanol | [7][8] |
| Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C | [7][8] |
| Reaction Time | 3-6 hours | 4-12 hours | [7][8] |
| Typical Yield | 75-90% | 80-95% | [7][8] |
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the synthetic routes, the following diagrams are provided.
Workflow for the Nitrile Pathway (Route 1)
Caption: Synthetic workflow for Route 1 via the nitrile intermediate.
Workflow for the Aldehyde Pathway (Route 2)
Caption: Synthetic workflow for Route 2 via the aldehyde intermediate.
Conclusion: A Versatile Intermediate for Pharmaceutical Innovation
The synthesis of [4-(4-fluorophenoxy)phenyl]methanamine is a testament to the power of classical and modern organic chemistry in providing access to crucial pharmaceutical building blocks. The two primary routes, via the nitrile and aldehyde intermediates, offer flexibility and scalability for its production. The historical development of this compound is intertwined with the quest for more effective and safer drugs, particularly in the area of CNS disorders. As a readily available and versatile intermediate, [4-(4-fluorophenoxy)phenyl]methanamine will undoubtedly continue to play a significant role in the discovery and development of new therapeutic agents. This guide has provided a detailed technical overview of its synthesis, grounded in the principles of chemical reactivity and process development, to aid researchers and scientists in their endeavors.
References
-
Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. (2004). Bioorganic & Medicinal Chemistry, 12(6), 1347-1357. [Link]
-
Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. (2020). Journal of Agricultural and Food Chemistry, 68(38), 10385-10404. [Link]
-
Ullmann condensation. In Wikipedia. Retrieved January 14, 2026, from [Link]
- 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate. (2018).
-
Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. (2020). ACS Publications. [Link]
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001).
-
Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. (2023). MDPI. [Link]
-
History and Development of Medicinal Chemistry. (n.d.). Pharmaguideline. [Link]
-
SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. (2012). ResearchGate. [Link]
- Process for producing 4-(4-alkylphenoxy) benzylamines. (1996).
-
Research on the synthesis of 4-fluorobenzonitrile. (2012). ResearchGate. [Link]
- Substituted phenoxyphenylproply dimethylamines. (1986).
-
Synthetic method of fexofenadine intermediate. (2012). Patsnap. [Link]
-
A brief history of the development of antidepressant drugs: From monoamines to glutamate. (2013). Experimental and Clinical Psychopharmacology, 21(5), 333–344. [Link]
-
Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. (1963). Organic Syntheses. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI. [Link]
- Preparation method of 4,4'-difluorobenzophenone. (2016).
-
Appendix 1: History of Drug Discovery and Development. (n.d.). Scalettar. [Link]
- High-yielding ullmann reaction for the preparation of bipyrroles. (1998).
-
Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. (2022). ResearchGate. [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. [Link]
-
Synthesis of 4'-(4-fluorophenoxy)acetophenone. (n.d.). PrepChem.com. [Link]
-
One-Pot Consecutive Reductive Amination Synthesis of Pharmaceuticals: From Biobased Glycolaldehyde to Hydroxychloroquine. (2021). Semantic Scholar. [Link]
Sources
- 1. Development and discovery of SSRI drugs - Wikipedia [en.wikipedia.org]
- 2. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 3. Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Emerging Therapeutic Potential of the 1-[4-(4-Fluorophenoxy)phenyl]methanamine Scaffold: A Technical Guide for Drug Discovery Professionals
Abstract
The 1-[4-(4-fluorophenoxy)phenyl]methanamine scaffold is a privileged structural motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides an in-depth analysis of the known and potential biological activities associated with this core structure. We will delve into the key therapeutic areas where this scaffold has shown promise, including its significant anticonvulsant and potential antidepressant properties. Furthermore, we will explore preliminary evidence suggesting its utility in developing novel anticancer, antimicrobial, and antifungal agents. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the scaffold's mechanism of action, structure-activity relationships, and detailed experimental protocols for its evaluation.
Introduction: The Versatility of a Privileged Scaffold
The this compound core, characterized by a central phenyl ring substituted with a 4-fluorophenoxy group and a methanamine moiety, represents a versatile template for the design of novel therapeutic agents. The unique electronic and conformational properties imparted by the fluorine atom and the flexible ether linkage contribute to its ability to interact with a diverse range of biological targets. This guide will systematically explore the established and emerging biological activities of derivatives built upon this promising scaffold.
Anticonvulsant Activity: A Primary Therapeutic Avenue
A significant body of research has highlighted the potent anticonvulsant effects of compounds incorporating the this compound and related aryloxyaryl scaffolds.
Mechanism of Action: Targeting Ion Channels
The primary mechanism underlying the anticonvulsant activity of many derivatives appears to be the modulation of voltage-gated ion channels. Specifically, studies on related aryloxyaryl semicarbazones suggest that these compounds can interact with and block both calcium and sodium channels.[1] This dual action is advantageous in controlling neuronal hyperexcitability, a hallmark of epileptic seizures. The blockade of these channels reduces the influx of positive ions into neurons, thereby stabilizing the neuronal membrane and preventing the rapid and repetitive firing associated with seizures.
Structure-Activity Relationship (SAR) Insights
The structural features of the this compound scaffold are crucial for its anticonvulsant activity. The presence of two aromatic rings is a common feature in many antiepileptic drugs.[2] The 4-fluorophenoxy group, in particular, appears to be a key pharmacophoric element. Modifications to the methanamine side chain have led to the development of potent anticonvulsants. For instance, the conversion of the aldehyde precursor to a semicarbazone has been shown to yield compounds with significant activity in preclinical models.[1]
Preclinical Evaluation of Anticonvulsant Activity: Experimental Protocols
The evaluation of novel anticonvulsant agents relies on a battery of well-established in vivo models.
The MES test is a widely used primary screening model for identifying compounds effective against generalized tonic-clonic seizures.
Protocol:
-
Animal Model: Male ICR mice (20-25 g) are typically used.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group (e.g., 0.5% methylcellulose) and a positive control group (e.g., phenytoin or carbamazepine) are included.
-
Induction of Seizures: After a predetermined time (e.g., 30-60 minutes post-administration), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The median effective dose (ED50), the dose that protects 50% of the animals, is then determined using probit analysis.[3][4]
The subcutaneous PTZ test is a model for myoclonic and absence seizures and is used to identify compounds that can raise the seizure threshold.
Protocol:
-
Animal Model: Male ICR mice (18-22 g) are commonly used.
-
Compound Administration: Similar to the MES test, the test compound, vehicle, and a positive control (e.g., ethosuximide) are administered.
-
Induction of Seizures: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously in the posterior midline of the neck.
-
Observation: The animals are placed in individual cages and observed for 30 minutes for the occurrence of clonic seizures (lasting for at least 5 seconds).
-
Data Analysis: The percentage of animals protected from clonic seizures is determined, and the ED50 is calculated.[3]
Sources
- 1. Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1-[4-(4-Fluorophenoxy)phenyl]methanamine derivatives
An Application Guide to the Synthesis of 1-[4-(4-Fluorophenoxy)phenyl]methanamine and Its Derivatives
Abstract
The this compound scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis of this key intermediate and its derivatives. We will explore the strategic considerations behind two primary synthetic routes, provide detailed, step-by-step protocols, and discuss methods for characterization and derivatization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies for their specific discovery programs.
Introduction: The Significance of the Diaryl Ether Benzylamine Scaffold
The diaryl ether linkage is a cornerstone in the design of bioactive molecules, offering a balance of conformational flexibility and structural rigidity. When combined with a benzylamine moiety, as in the case of this compound, it provides a versatile platform for interacting with biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as androgen receptor antagonists for prostate cancer therapy and as novel agents targeting protein-protein interactions.[1][2] The presence of the fluorine atom often enhances metabolic stability and binding affinity, making these compounds particularly attractive for drug development.[3]
This guide focuses on the practical synthesis of the core structure, emphasizing robust and scalable chemical transformations.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections, suggesting two main strategic approaches for its construction.
-
C-O Bond Disconnection: Formation of the diaryl ether bond as a key step. This typically involves an Ullmann-type condensation reaction.
-
C-N Bond Disconnection: Introduction of the aminomethyl group as the final key step, often accomplished via reductive amination of a corresponding aldehyde.
Both strategies are viable, and the choice often depends on the availability of starting materials, scalability, and the desired substitution patterns for derivative synthesis.
Caption: Retrosynthetic analysis of the target compound.
Synthetic Route A: Diaryl Ether Formation Followed by Reductive Amination
This is arguably the most direct and widely applicable route. It commences with the construction of the diaryl ether backbone, creating an aldehyde intermediate that is subsequently converted to the desired primary amine.
Caption: Workflow for Synthetic Route A.
Protocol 1: Synthesis of 4-(4-Fluorophenoxy)benzaldehyde
This protocol details a modern, mild Ullmann-type condensation for synthesizing the diaryl ether intermediate.[4][5] The classic Ullmann reaction often requires harsh conditions (high temperatures >200 °C) and stoichiometric copper.[6] The use of a well-defined catalytic system and a suitable base allows for significantly milder and more efficient transformation.
Causality:
-
Catalyst: Copper(I) oxide (Cu₂O) is an inexpensive and effective catalyst for this C-O coupling.
-
Base: Cesium carbonate (Cs₂CO₃) is highly effective due to its high solubility in polar aprotic solvents, which facilitates the deprotonation of the phenol.[5]
-
Solvent: Acetonitrile is a suitable polar aprotic solvent for this reaction, although DMF or NMP could also be used.[6]
Materials:
-
4-Fluorophenol
-
4-Bromobenzaldehyde
-
Copper(I) oxide (Cu₂O)
-
Cesium carbonate (Cs₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-fluorophenol (1.0 eq), 4-bromobenzaldehyde (1.1 eq), and cesium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to create a suspension (approx. 0.2 M concentration relative to the limiting reagent).
-
Add copper(I) oxide (0.1 eq) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove inorganic salts and the copper catalyst. Wash the pad with ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-(4-fluorophenoxy)benzaldehyde.
Protocol 2: Synthesis of this compound
This protocol employs a one-pot reductive amination, a cornerstone reaction in pharmaceutical synthesis due to its efficiency and operational simplicity.[7][8] The aldehyde is first condensed with an ammonia equivalent to form an imine in situ, which is immediately reduced by a mild and selective reducing agent.
Causality:
-
Amine Source: Ammonium acetate (NH₄OAc) serves as a convenient in-situ source of ammonia.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate. Its steric bulk and attenuated reactivity prevent over-alkylation.[9]
-
Solvent: 1,2-Dichloroethane (DCE) is an excellent non-protic solvent for this transformation.
Materials:
-
4-(4-Fluorophenoxy)benzaldehyde (from Protocol 1)
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(4-fluorophenoxy)benzaldehyde (1.0 eq) in anhydrous DCE in a round-bottom flask under an inert atmosphere.
-
Add ammonium acetate (5-10 eq) to the solution and stir at room temperature for 30 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring suspension. Note: The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude amine.
-
The product can be purified further by column chromatography or by conversion to its hydrochloride salt by treating a solution of the amine in ether with HCl (in ether or dioxane) and collecting the resulting precipitate.[10]
Synthetic Route B: Nitrile Precursor Followed by Reduction
An alternative strategy involves forming the diaryl ether with a nitrile group in place, which is then reduced in the final step to afford the benzylamine.
Caption: Workflow for Synthetic Route B.
Protocol 3: Synthesis of 4-(4-Fluorophenoxy)benzonitrile
This protocol uses a more traditional Ullmann condensation approach, as the cyano group can be sensitive to some of the milder conditions.
Materials:
-
4-Fluorophenol
-
4-Bromobenzonitrile
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a flask equipped for heating under an inert atmosphere, combine 4-fluorophenol (1.0 eq), 4-bromobenzonitrile (1.0 eq), potassium carbonate (1.5 eq), and copper(I) iodide (0.2 eq).
-
Add anhydrous DMF and heat the mixture to 140-150°C with stirring.
-
Monitor the reaction for 12-24 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the desired nitrile.[11]
Protocol 4: Reduction of Nitrile to Primary Amine
The reduction of the nitrile can be achieved via several methods. Catalytic hydrogenation is often preferred for its cleaner workup and safety on a larger scale.
Materials:
-
4-(4-Fluorophenoxy)benzonitrile
-
Raney Nickel (or Palladium on Carbon)
-
Methanol or Ethanol, saturated with ammonia
-
Hydrogen gas supply
Procedure:
-
Charge a hydrogenation vessel with 4-(4-fluorophenoxy)benzonitrile (1.0 eq) and a slurry of Raney Nickel (approx. 5-10% by weight) in methanolic ammonia.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC/LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through Celite to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the target amine.
Characterization and Data
The identity and purity of the final product, this compound, and its intermediates should be confirmed using standard analytical techniques.
| Compound | Technique | Expected Data |
| 4-(4-Fluorophenoxy)benzaldehyde | ¹H NMR (CDCl₃) | δ ~9.9 (s, 1H, CHO), 7.8-7.9 (d, 2H, Ar-H), 7.0-7.2 (m, 6H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~191 (CHO), 163, 160, 155, 132, 131, 125, 120, 117 | |
| MS (ESI+) | m/z = 217.1 [M+H]⁺ | |
| This compound | ¹H NMR (CDCl₃) | δ ~7.3 (d, 2H, Ar-H), 6.9-7.1 (m, 6H, Ar-H), 3.9 (s, 2H, CH₂), 1.6 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃) | δ ~159, 157, 153, 144, 129, 121, 119, 116 | |
| MS (ESI+) | m/z = 218.1 [M+H]⁺ |
Conclusion and Future Directions
The synthetic routes and protocols detailed in this guide provide a robust foundation for the synthesis of this compound. Both Route A and Route B are effective, with the choice depending on project-specific factors. The final primary amine is a versatile building block, readily amenable to further functionalization (e.g., N-acylation, N-alkylation, or use in further coupling reactions) to generate a diverse library of derivatives for screening in drug discovery programs.
References
- (Reference details to be populated
-
KE, C., TANG, N., HU, Y., & WANG, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]
- (Reference details to be populated
-
Ono, Y., et al. (2012). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters, 3(1), 43-47. [Link]
-
Koval, O., et al. (2022). Synthesis of New 1,4-Naphthoquinone Fluorosulfate Derivatives and the Study of Their Biological and Electrochemical Properties. Molecules, 27(22), 7894. [Link]
- (Reference details to be populated
-
Organic Chemistry Portal. Ullmann Reaction. . [Link]
- (Reference details to be populated
-
Tsoularis, C., et al. (2023). New Trypanosoma brucei acting derivatives incorporating 1-(4-phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane. RSC Medicinal Chemistry, 14(6), 1133-1142. [Link]
- (Reference details to be populated
-
Kwong, F. Y., & Buchwald, S. L. (2002). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 4(20), 3517-3520. [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]
-
Li, Y., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 148, 107376. [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Request PDF on ResearchGate. [Link]
- (Reference details to be populated
-
Muci, A. R., & Buchwald, S. L. (2002). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 46(2), 119-121. [Link]
-
Thorat, B. R., et al. (2013). SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. Hetero Letters, 3(3), 331-340. [Link]
-
Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of New 1,4-Naphthoquinone Fluorosulfate Derivatives and the Study of Their Biological and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. New Trypanosoma brucei acting derivatives incorporating 1-(4-phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1-[4-(4-Fluorophenoxy)phenyl]methanamine via Ullmann Condensation
Abstract
This comprehensive guide details a robust and reproducible three-step synthesis of 1-[4-(4-Fluorophenoxy)phenyl]methanamine, a valuable building block in pharmaceutical and materials science research. The synthetic strategy hinges on a copper-catalyzed Ullmann condensation for the formation of the diaryl ether linkage. To circumvent potential side reactions with the primary amine, a Boc (tert-butyloxycarbonyl) protection-deprotection strategy is employed. This document provides in-depth experimental protocols, mechanistic insights, and expected analytical data for each synthetic step, tailored for researchers, scientists, and professionals in drug development.
Introduction
The diaryl ether motif is a prevalent structural feature in a vast array of biologically active molecules and functional materials. The Ullmann condensation, a classic copper-catalyzed cross-coupling reaction, has long been a cornerstone for the construction of the C-O bond between an aryl halide and a phenol.[1] While traditional Ullmann conditions often required harsh temperatures and stoichiometric amounts of copper, modern advancements, particularly the introduction of ligands, have transformed it into a more versatile and milder synthetic tool.[2]
This compound is a key intermediate whose synthesis requires the strategic formation of a diaryl ether bond without compromising the integrity of a reactive primary amine. This guide presents a reliable three-step approach:
-
Protection: The primary amine of 4-bromobenzylamine is protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in the subsequent C-O coupling reaction.
-
Ullmann Condensation: The Boc-protected 4-bromobenzylamine undergoes a copper(I)-catalyzed Ullmann condensation with 4-fluorophenol to form the desired diaryl ether.
-
Deprotection: The Boc protecting group is efficiently removed under acidic conditions to yield the final product, this compound.
This application note provides detailed, step-by-step protocols for each of these transformations, along with mechanistic explanations and characterization data to ensure successful synthesis and product validation.
Mechanistic Insights: The Ullmann Condensation
The Ullmann condensation for diaryl ether synthesis is a copper-catalyzed nucleophilic aromatic substitution. The currently accepted mechanism, particularly for modern ligand-accelerated reactions, involves a catalytic cycle with copper(I) as the active species.
Key Mechanistic Steps:
-
Formation of the Copper Phenoxide: The reaction is initiated by the deprotonation of the phenol by a base to form a phenoxide anion, which then coordinates with the copper(I) catalyst.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex. This is often the rate-determining step and is facilitated by electron-withdrawing groups on the aryl halide.
-
Reductive Elimination: The resulting aryl-copper(III)-phenoxide intermediate undergoes reductive elimination to form the diaryl ether product and regenerate the active copper(I) catalyst, thus completing the catalytic cycle.
The use of ligands, such as diamines or amino acids, can accelerate the reaction by stabilizing the copper intermediates and promoting the oxidative addition and reductive elimination steps, often allowing for lower reaction temperatures.[3]
Experimental Protocols
Part 1: Boc Protection of 4-Bromobenzylamine
This protocol describes the protection of the primary amine of 4-bromobenzylamine using di-tert-butyl dicarbonate ((Boc)₂O).
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromobenzylamine | 186.04 | 5.00 g | 26.87 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 6.45 g | 29.56 |
| Triethylamine (TEA) | 101.19 | 5.62 mL | 40.31 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated aq. NaHCO₃ | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-bromobenzylamine (5.00 g, 26.87 mmol) in dichloromethane (100 mL).
-
Add triethylamine (5.62 mL, 40.31 mmol) to the solution.
-
To the stirred solution, add di-tert-butyl dicarbonate (6.45 g, 29.56 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl (4-bromobenzyl)carbamate as a white solid.
Expected Results:
-
Appearance: White solid.
-
Yield: 90-95%.
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H), 7.18 (d, J = 8.4 Hz, 2H), 4.85 (br s, 1H), 4.25 (d, J = 5.6 Hz, 2H), 1.48 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃): δ 155.8, 138.1, 131.7, 129.2, 121.1, 79.8, 44.1, 28.4.
Part 2: Ullmann Condensation for Diaryl Ether Synthesis
This protocol details the copper-catalyzed coupling of tert-butyl (4-bromobenzyl)carbamate with 4-fluorophenol.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| tert-Butyl (4-bromobenzyl)carbamate | 286.16 | 3.00 g | 10.48 |
| 4-Fluorophenol | 112.11 | 1.41 g | 12.58 |
| Copper(I) iodide (CuI) | 190.45 | 0.20 g | 1.05 |
| L-Proline | 115.13 | 0.24 g | 2.10 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.89 g | 20.96 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 50 mL | - |
| Ethyl acetate | 88.11 | 150 mL | - |
| Water | 18.02 | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | - | - |
Procedure:
-
To a dry 100 mL Schlenk flask, add tert-butyl (4-bromobenzyl)carbamate (3.00 g, 10.48 mmol), 4-fluorophenol (1.41 g, 12.58 mmol), copper(I) iodide (0.20 g, 1.05 mmol), L-proline (0.24 g, 2.10 mmol), and potassium carbonate (2.89 g, 20.96 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous dimethyl sulfoxide (50 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain tert-butyl (4-(4-fluorophenoxy)benzyl)carbamate as a solid.
Expected Results:
-
Appearance: Off-white to pale yellow solid.
-
Yield: 75-85%.
-
¹H NMR (400 MHz, CDCl₃, predicted): δ 7.30-7.40 (m, 2H), 7.00-7.10 (m, 4H), 6.90-7.00 (m, 2H), 4.90 (br s, 1H), 4.30 (d, J = 5.6 Hz, 2H), 1.48 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃, predicted): δ 158.0 (d, JCF ≈ 240 Hz), 155.9, 153.5, 135.0, 129.5, 121.0 (d, JCF ≈ 8 Hz), 118.5, 116.2 (d, JCF ≈ 23 Hz), 79.9, 44.5, 28.4.
Part 3: Boc Deprotection to Yield this compound
This protocol describes the acidic removal of the Boc protecting group to furnish the final product.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| tert-Butyl (4-(4-fluorophenoxy)benzyl)carbamate | 317.37 | 2.00 g | 6.30 |
| Dichloromethane (DCM) | 84.93 | 20 mL | - |
| Trifluoroacetic acid (TFA) | 114.02 | 5 mL | 65.0 |
| Saturated aq. NaHCO₃ | - | 50 mL | - |
| 1 M NaOH solution | 40.00 | As needed | - |
| Ethyl acetate | 88.11 | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | - | - |
Procedure:
-
Dissolve tert-butyl (4-(4-fluorophenoxy)benzyl)carbamate (2.00 g, 6.30 mmol) in dichloromethane (20 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5 mL) to the stirred solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Adjust the pH of the aqueous layer to >10 with 1 M NaOH solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain this compound.
Expected Results:
-
Appearance: Colorless oil or low-melting solid.
-
Yield: 90-98%.
-
¹H NMR (400 MHz, CDCl₃, predicted): δ 7.30 (d, J = 8.4 Hz, 2H), 7.00-7.10 (m, 4H), 6.95 (d, J = 8.4 Hz, 2H), 3.85 (s, 2H), 1.60 (br s, 2H, NH₂).
-
¹³C NMR (101 MHz, CDCl₃, predicted): δ 158.0 (d, JCF ≈ 240 Hz), 154.0, 138.0, 129.0, 121.0 (d, JCF ≈ 8 Hz), 118.0, 116.2 (d, JCF ≈ 23 Hz), 46.0.
-
MS (ESI): m/z 218.1 [M+H]⁺.
Workflow Visualization
The overall synthetic workflow is depicted below, illustrating the progression from starting materials to the final product.
Caption: Synthetic workflow for this compound.
Troubleshooting and Key Considerations
-
Incomplete Boc Protection: If TLC indicates incomplete reaction, add additional (Boc)₂O and continue stirring. Ensure the amine starting material is of high purity.
-
Low Yield in Ullmann Condensation: Ensure all reagents and the solvent are anhydrous, and the reaction is performed under a strictly inert atmosphere. The quality of the copper(I) iodide is crucial; use freshly purchased or properly stored catalyst. The reaction temperature and time may need optimization for different substrates.
-
Difficult Purification: The final amine product can be purified by distillation under reduced pressure if necessary. If column chromatography is used for the final product, it is advisable to neutralize the silica gel with triethylamine to prevent product streaking.
-
Incomplete Deprotection: If the deprotection is sluggish, increase the reaction time or the amount of TFA. Ensure no water is present in the reaction mixture, as it can hydrolyze the TFA.
Conclusion
The three-step synthesis outlined in this guide provides a reliable and scalable method for the preparation of this compound. The use of a Boc protecting group strategy effectively circumvents potential side reactions, and the optimized Ullmann condensation protocol ensures efficient formation of the key diaryl ether linkage. The detailed experimental procedures and analytical data provided herein will serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
References
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link][4]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][5]
-
Royal Society of Chemistry. (n.d.). Supporting Information for "A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks". Retrieved from [Link][6]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link][1]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
MDPI. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link][7]
-
National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link][8]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. Retrieved from [Link][9]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link][10]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link][11]
-
Reactions. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link][2]
-
ResearchGate. (n.d.). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link][12]
-
Royal Society of Chemistry. (n.d.). 4-Dodecylbenzenesulfonic acid (DBSA) Promoted Solvent- free Diversity-Oriented Synthesis of Primary Carbamates, S- Thiocarbamates and Ureas. Retrieved from [Link][13]
-
Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link][14]
-
SciELO. (n.d.). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Retrieved from [Link][15]
-
SpectraBase. (n.d.). (S)-Tert-butyl N-(2,2-difluoro-3-(4-methoxyphenyl)-3-oxo-1-phenylpropyl)carbamate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link][16]
-
Supporting Information. (n.d.). 2. Retrieved from [Link][17]
-
Supporting Information. (n.d.). 4. Retrieved from [Link][18]
-
Reddit. (2025). Help with Ullmann Coupling. Retrieved from [Link][19]
-
ResearchGate. (n.d.). I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions?. Retrieved from [Link][20]
-
ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link][21]
-
Organic Chemistry Portal. (2009). CuI/4-Hydro-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia. Retrieved from [Link][3]
-
PubMed. (1989). 1H and 13C NMR spectra of 4,4'-substituted chalcones. Retrieved from [Link][22]
-
Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Retrieved from [23]
-
ACS Publications. (2014). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. Retrieved from [Link][2]
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. CuI/4-Hydro-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. scielo.br [scielo.br]
- 16. spectrabase.com [spectrabase.com]
- 17. rsc.org [rsc.org]
- 18. rsc.org [rsc.org]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. 1 H and 13 C NMR spectra of 4,4'-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Buchwald-Hartwig Amination with [4-(4-fluorophenoxy)phenyl]methanamine
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This transformation has revolutionized drug discovery and materials science by enabling the synthesis of aryl amines from aryl halides or pseudohalides, compounds that are ubiquitous in pharmaceuticals and functional materials.[4][5] Traditional methods for creating these bonds often require harsh conditions and have limited substrate scope and functional group tolerance.[1] The Buchwald-Hartwig reaction, in contrast, offers a milder, more general, and highly efficient alternative.[4]
This guide provides an in-depth technical overview and practical protocols for the Buchwald-Hartwig amination using a structurally complex and pharmaceutically relevant amine, [4-(4-fluorophenoxy)phenyl]methanamine . The presence of a diaryl ether moiety and a benzylic amine presents unique considerations for catalyst selection and reaction optimization to achieve high yields and purity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful cross-coupling reaction.
Understanding the Catalytic Cycle: The Engine of C-N Coupling
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium catalytic cycle.[3][6][7] A Pd(0) species is the active catalyst, which is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂. The cycle can be broken down into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[8][9]
-
Oxidative Addition: The cycle commences with the insertion of the Pd(0) catalyst into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[3][6] The rate of this step is significantly influenced by the electron density of the aryl halide and the steric and electronic properties of the phosphine ligand.[8]
-
Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.[6][10] The choice of base is critical; it must be strong enough to deprotonate the amine but not so reactive that it causes unwanted side reactions with other functional groups on the substrates.[7][11][12]
-
Reductive Elimination: This is the final, bond-forming step where the aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]
The choice of ligand is paramount to the success of the reaction. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, RuPhos), are often employed to promote both the oxidative addition and the final reductive elimination steps, leading to higher reaction rates and yields, especially with challenging substrates like aryl chlorides.[1][8][13]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols: A Practical Guide
The following protocols are designed as a robust starting point for the coupling of an aryl halide with [4-(4-fluorophenoxy)phenyl]methanamine. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific aryl halide substrates.
Reagent and System Preparation
The success of the Buchwald-Hartwig amination is highly dependent on anhydrous and anaerobic conditions.
-
Solvent Degassing: Aprotic solvents such as toluene or dioxane are commonly used.[7][14][15] These must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. Degassing can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.[16][17]
-
Inert Atmosphere: The reaction should be set up and run under an inert atmosphere of argon or nitrogen. This is typically achieved using a Schlenk line or in a glovebox.[7]
-
Reagent Purity: All reagents, including the aryl halide, amine, and base, should be of high purity. The base, particularly sodium tert-butoxide, is hygroscopic and should be handled in a glovebox.
Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale & Considerations |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Readily available and effective Pd(0) and Pd(II) sources. |
| Ligand | XPhos or RuPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich ligands are crucial for coupling with a variety of aryl halides, including chlorides.[16][18][19] |
| Base | NaOtBu (1.4-2.0 eq.) | A strong, non-nucleophilic base that is effective in most cases.[7] For base-sensitive substrates, Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures.[7] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous and degassed. Toluene is often preferred for aryl iodides to prevent inhibition by the iodide salt.[20] |
| Temperature | 80-110 °C | Reaction temperature is substrate-dependent and may require optimization.[6] |
| Amine | [4-(4-fluorophenoxy)phenyl]methanamine (1.0-1.2 eq.) | A slight excess of the amine can sometimes be beneficial. |
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 1.1-1.2 eq. relative to Pd), and the base (e.g., NaOtBu, 1.4-2.0 eq.) under an inert atmosphere.[16][17]
-
Reagent Addition: Add the aryl halide (1.0 eq.) and [4-(4-fluorophenoxy)phenyl]methanamine (1.0-1.2 eq.) to the Schlenk tube.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, to make a 0.1-0.5 M solution with respect to the aryl halide) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[16][17]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[16][17]
Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Poorly soluble reagents.3. Inappropriate base or solvent. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.[16][17]2. Try a different solvent system (e.g., dioxane, THF, or a mixture).[15][21]3. Screen different bases (e.g., LHMDS, K₃PO₄) and ensure the chosen base is strong enough.[7] |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. Presence of water.2. Catalyst decomposition. | 1. Use anhydrous solvents and reagents.2. Lower the reaction temperature or screen different ligands that provide more stable catalytic complexes. |
| Difficulty with Aryl Chlorides | Aryl chlorides are less reactive than bromides or iodides due to the stronger C-Cl bond. | Use a more electron-rich and bulky ligand like XPhos or RuPhos, and potentially higher catalyst loading and temperature.[4] |
| Inhibition with Aryl Iodides | The iodide anion generated can inhibit the catalyst. | Use a less polar solvent like toluene to minimize the solubility of the iodide salt.[20] |
Conclusion
The Buchwald-Hartwig amination is a robust and indispensable tool in modern synthetic chemistry. When approaching the coupling of a complex substrate such as [4-(4-fluorophenoxy)phenyl]methanamine, a systematic approach to reaction optimization grounded in a solid mechanistic understanding is key to success. By carefully selecting the catalyst, ligand, base, and solvent, and by maintaining strict anhydrous and anaerobic conditions, researchers can effectively construct challenging C-N bonds and accelerate the synthesis of novel molecules for a wide range of applications.
References
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Pearson. (2022, July 22). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved from [Link]
-
ACS Publications. (2021, October 25). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]
-
University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]
-
PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]
-
Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]
-
Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved from [Link]
-
Reddit. (2017, November 18). Buchwald-Hartwig Amination Solvent Choice. r/chemistry. Retrieved from [Link]
-
PMC - NIH. (2020, August 21). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Retrieved from [Link]
-
ACS Omega. (2020, August 20). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Retrieved from [Link]
-
PMC. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible mechanism Buchwald–Hartwig coupling. Retrieved from [Link]
-
MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]
-
MIT Open Access Articles. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Retrieved from [Link]
-
Pearson. (n.d.). Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
-
YouTube. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4'-(4-fluorophenoxy)acetophenone. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of (4-Fluorophenyl) (1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN106045828A - Preparation method of 4,4'-difluorobenzophenone.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. youtube.com [youtube.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. reddit.com [reddit.com]
- 16. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 17. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. sigmaaldrich.cn [sigmaaldrich.cn]
- 21. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for the Use of 1-[4-(4-Fluorophenoxy)phenyl]methanamine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Diaryl Ether Motif in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a rich target class. Within the vast chemical space of kinase inhibitors, certain structural motifs have emerged as "privileged scaffolds" due to their inherent ability to interact favorably with the ATP-binding site of these enzymes. The diaryl ether linkage, a key feature of 1-[4-(4-fluorophenoxy)phenyl]methanamine, is one such scaffold.[1][2] Its prevalence in numerous clinically evaluated and approved kinase inhibitors underscores its significance.[1][2]
This document serves as a comprehensive technical guide on the application of this compound, a versatile chemical intermediate, in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its incorporation into heterocyclic cores common in kinase inhibitor design, and discuss the broader implications for structure-activity relationship (SAR) studies. The protocols and insights provided herein are designed to be self-validating, empowering researchers to confidently and efficiently leverage this valuable building block in their drug discovery programs.
The 4-(4-Fluorophenoxy)phenyl Moiety: A Key to Kinase Recognition
The efficacy of the 4-(4-fluorophenoxy)phenyl group in kinase inhibitor design is not coincidental; it is rooted in its specific physicochemical properties that facilitate critical interactions within the kinase ATP-binding pocket.
-
Hydrophobic Interactions: The two phenyl rings provide a significant hydrophobic surface that can engage with nonpolar residues in the kinase active site, contributing to the overall binding affinity.
-
Conformational Flexibility: The ether linkage allows for a degree of torsional freedom, enabling the molecule to adopt a low-energy conformation that is complementary to the target kinase's binding site. This adaptability is crucial for achieving high potency.
-
Fluorine Substitution: The fluorine atom at the para-position of the terminal phenyl ring is a strategic addition. Fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyls in the kinase hinge region. Furthermore, its electron-withdrawing nature can modulate the pKa of the molecule and improve metabolic stability by blocking a potential site of oxidative metabolism.
These features collectively make the 4-(4-fluorophenoxy)phenyl motif a powerful component for anchoring inhibitors within the ATP-binding cleft and achieving high inhibitory potency.
Synthetic Pathways and Core Scaffolds
This compound is a primary amine, making it an excellent nucleophile for coupling with various heterocyclic electrophiles that form the core of many kinase inhibitors. The most common synthetic strategies involve nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Common heterocyclic scaffolds that are frequently coupled with this type of amine in kinase inhibitor synthesis include:
-
Pyrimidines: The pyrimidine ring is a bioisostere of the purine core of ATP and is a cornerstone of many EGFR and VEGFR inhibitors.
-
Quinolines and Quinazolines: These fused heterocyclic systems are prevalent in a wide range of kinase inhibitors, offering an extended scaffold for additional interactions.
-
Pyrrolopyrimidines and Pyrazolopyrimidines: These scaffolds are also found in numerous potent and selective kinase inhibitors.
The following diagram illustrates a general synthetic workflow for the synthesis of a pyrimidine-based kinase inhibitor using this compound.
Caption: General workflow for kinase inhibitor synthesis.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative pyrimidine-based kinase inhibitor using this compound. These protocols are based on established and widely cited synthetic transformations in medicinal chemistry.
Protocol 1: Synthesis of N-{[4-(4-Fluorophenoxy)phenyl]methyl}-2-chloropyrimidin-4-amine (A Representative Intermediate)
This protocol details the nucleophilic aromatic substitution (SNAr) reaction between this compound and 2,4-dichloropyrimidine. The reaction is regioselective for the more activated C4 position of the pyrimidine ring.
Materials and Equipment:
-
This compound (1.0 eq)
-
2,4-Dichloropyrimidine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Heating mantle with temperature controller
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a dry round-bottom flask under an inert atmosphere of nitrogen, add this compound (1.0 eq) and anhydrous DMF.
-
Stir the solution at room temperature until the amine is fully dissolved.
-
Add diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
In a separate flask, dissolve 2,4-dichloropyrimidine (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the 2,4-dichloropyrimidine solution dropwise to the stirred amine solution at room temperature over 10-15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting amine spot is no longer visible.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure N-{[4-(4-fluorophenoxy)phenyl]methyl}-2-chloropyrimidin-4-amine.
Expected Yield and Characterization:
-
Yield: 65-80%
-
Appearance: White to off-white solid
-
Characterization: The structure of the product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Solvent (DMF): DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can solvate the ions formed during the reaction without participating in the reaction itself.
-
Base (DIPEA): DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature (80 °C): Heating is necessary to provide the activation energy for the SNAr reaction to proceed at a reasonable rate.
Protocol 2: Synthesis of a Disubstituted Pyrimidine Kinase Inhibitor via Buchwald-Hartwig Amination
This protocol describes the subsequent palladium-catalyzed Buchwald-Hartwig amination to introduce a second amino substituent at the C2 position of the pyrimidine ring, a common strategy to complete the synthesis of many kinase inhibitors.
Materials and Equipment:
-
N-{[4-(4-Fluorophenoxy)phenyl]methyl}-2-chloropyrimidin-4-amine (from Protocol 1) (1.0 eq)
-
A desired secondary amine (e.g., morpholine) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium carbonate (Cs2CO3) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or similar reaction vessel for air-sensitive reactions
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment as in Protocol 1
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add N-{[4-(4-fluorophenoxy)phenyl]methyl}-2-chloropyrimidin-4-amine (1.0 eq), the secondary amine (1.2 eq), cesium carbonate (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final disubstituted pyrimidine kinase inhibitor.
Expected Yield and Characterization:
-
Yield: 50-70%
-
Appearance: Typically a solid, color may vary.
-
Characterization: Confirm the structure by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Causality Behind Experimental Choices:
-
Catalyst System (Pd2(dba)3/Xantphos): This is a robust and commonly used palladium catalyst system for Buchwald-Hartwig amination. Xantphos is a bulky electron-rich ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base (Cs2CO3): Cesium carbonate is a strong inorganic base that is effective in deprotonating the amine nucleophile without causing side reactions.
-
Solvent (1,4-Dioxane): Dioxane is a high-boiling point ether that is a good solvent for this type of cross-coupling reaction.
The following diagram illustrates the key steps in the Buchwald-Hartwig catalytic cycle.
Caption: Buchwald-Hartwig amination catalytic cycle.
Quantitative Data Summary
The following table provides representative data for the synthesis of a hypothetical kinase inhibitor using the protocols described above. Actual yields and purity will vary depending on the specific substrates and reaction conditions used.
| Step | Product | Starting Materials | Reaction Type | Typical Yield (%) | Purity (by HPLC) (%) |
| 1 | N-{[4-(4-Fluorophenoxy)phenyl]methyl}-2-chloropyrimidin-4-amine | This compound, 2,4-Dichloropyrimidine | SNAr | 75 | >95 |
| 2 | Final Kinase Inhibitor | Intermediate from Step 1, Morpholine | Buchwald-Hartwig | 60 | >98 |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its inherent structural features, which are conducive to potent and selective kinase binding, make it a strategic starting point for drug discovery campaigns. The protocols detailed in this guide provide a robust and reproducible framework for the incorporation of this amine into common heterocyclic scaffolds. By understanding the underlying principles of the synthetic transformations and the rationale for the experimental choices, researchers can effectively utilize this intermediate to generate novel and diverse libraries of kinase inhibitors for biological screening. Further exploration of different heterocyclic cores and substituents will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
-
Chen, T., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. [Link][1]
-
Bedos-Belval, F., et al. (2012). Diaryl ether derivatives as anticancer agents – a review. RSC Medicinal Chemistry Blog. [Link][3]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][5]
Sources
- 1. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Protocol for synthesizing p38 MAP kinase inhibitors from 1-[4-(4-Fluorophenoxy)phenyl]methanamine
Abstract
This document provides a comprehensive guide for the synthesis, purification, characterization, and in vitro evaluation of a potent p38 MAP kinase inhibitor, starting from 1-[4-(4-Fluorophenoxy)phenyl]methanamine. The synthetic strategy focuses on the formation of a diaryl urea scaffold, a common motif in potent p38 inhibitors.[1][2][3] Detailed, step-by-step protocols are provided for the chemical synthesis and subsequent biological assays, designed for researchers in drug discovery and medicinal chemistry.
Introduction: Targeting the p38 MAP Kinase Pathway
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[2] Dysregulation of the p38 MAPK pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis, making it a prime target for therapeutic intervention.[2] Small molecule inhibitors of p38 MAP kinase have shown significant promise in preclinical and clinical studies by modulating the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2]
This application note details the synthesis of a novel p38 MAP kinase inhibitor based on a diaryl urea scaffold. The choice of the starting material, this compound, provides a key structural element present in known kinase inhibitors, offering a foundation for the development of potent and selective compounds. The synthetic protocol is designed to be robust and reproducible, yielding a high-purity compound for subsequent biological evaluation.
Synthetic Strategy and Workflow
The synthesis of the target p38 MAP kinase inhibitor is achieved through a straightforward and efficient two-step process, culminating in the formation of a diaryl urea linkage. This approach is widely utilized in the synthesis of this class of inhibitors due to its reliability and high yields.
Diagram of the Synthetic Workflow
Sources
- 1. Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives | Semantic Scholar [semanticscholar.org]
Application of [4-(4-fluorophenoxy)phenyl]methanamine in VEGFR-2 inhibitor drug design
Application Notes & Protocols
Topic: Application of [4-(4-fluorophenoxy)phenyl]methanamine in VEGFR-2 Inhibitor Drug Design
Audience: Researchers, scientists, and drug development professionals.
Abstract: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that serves as a primary mediator of angiogenesis, the formation of new blood vessels.[1][2][3] In pathological conditions such as cancer, VEGFR-2 is a critical therapeutic target, as tumors rely on sustained angiogenesis for growth and metastasis.[2][4][5] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are an established and effective strategy in oncology.[4][5][6] This guide focuses on the application of [4-(4-fluorophenoxy)phenyl]methanamine, a key chemical scaffold featuring a diaryl ether linkage, in the rational design, synthesis, and evaluation of novel VEGFR-2 inhibitors. We provide an in-depth look at the scientific rationale, detailed synthetic and biological testing protocols, and data interpretation to guide researchers in this field.
The Scientific Rationale: VEGFR-2 Signaling and the Diaryl Ether Motif
The VEGFR-2 Signaling Cascade
VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is predominantly expressed on vascular endothelial cells.[2][7] Its activation by the ligand VEGF-A triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[1][3] This phosphorylation event initiates a complex network of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability—the hallmarks of angiogenesis.[1][8] Inhibition of this initial phosphorylation step is the primary mechanism of action for ATP-competitive small molecule inhibitors.[6]
Figure 1: Simplified VEGFR-2 signaling pathway and point of inhibition.
The [4-(4-fluorophenoxy)phenyl]methanamine Scaffold: A Privileged Structure
The diaryl ether motif, present in [4-(4-fluorophenoxy)phenyl]methanamine, is a privileged scaffold in kinase inhibitor design. Its utility stems from several key features:
-
Hydrophobic Interactions: The two phenyl rings can occupy hydrophobic pockets within the kinase ATP-binding site, contributing to binding affinity.
-
Structural Rigidity and Conformational Control: The ether linkage provides a balance of rigidity and flexibility, allowing the molecule to adopt the optimal conformation for binding to the kinase hinge region.
-
Vectorial Orientation: The scaffold orients the crucial benzylic amine (-CH2NH2) group. This primary amine serves as a versatile chemical handle for introducing various heterocyclic systems (e.g., quinazolines, pyrimidines, pyrroles) known to form critical hydrogen bonds with the backbone of the VEGFR-2 hinge region (e.g., Cys919).[9]
-
Fluorine Substitution: The para-fluoro substituent is a common bioisostere for hydrogen that can enhance metabolic stability and modulate electronic properties, potentially improving binding affinity without significantly increasing steric bulk.[10]
Experimental Design & Workflow
The development of a novel inhibitor from the specified starting material follows a logical and iterative workflow. This process begins with chemical synthesis and progresses through biochemical and cell-based screening to establish a structure-activity relationship (SAR).
Figure 2: Drug discovery workflow for developing VEGFR-2 inhibitors.
Protocol 1: Representative Synthesis of a Quinazoline-Based Inhibitor
This protocol outlines a representative, two-step synthesis to couple the [4-(4-fluorophenoxy)phenyl]methanamine core with a 4-chloroquinazoline scaffold, a common pharmacophore in kinase inhibitors.[10]
Step 1: Synthesis of Intermediate A - 4-chloro-6,7-dimethoxyquinazoline (This is a common intermediate, often prepared from 4,5-dimethoxyanthranilic acid. For this protocol, we assume it is available or synthesized via standard literature methods.)
Step 2: Nucleophilic Aromatic Substitution to Yield Final Inhibitor
-
Rationale: The primary amine of [4-(4-fluorophenoxy)phenyl]methanamine acts as a nucleophile, displacing the chloride on the electron-deficient quinazoline ring. This is a standard and robust method for forming the key anilinoquinazoline core.
-
Materials:
-
[4-(4-fluorophenoxy)phenyl]methanamine (1.0 eq)
-
4-chloro-6,7-dimethoxyquinazoline (Intermediate A, 1.0 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Isopropanol (IPA)
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add [4-(4-fluorophenoxy)phenyl]methanamine (1.0 eq) and 4-chloro-6,7-dimethoxyquinazoline (1.0 eq).
-
Add anhydrous isopropanol to create a slurry (approx. 0.1 M concentration).
-
Add DIPEA (2.5 eq) to the mixture. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically complete within 4-12 hours).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the product hydrochloride salt should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold isopropanol to remove residual starting materials and base.
-
Dry the product under vacuum.
-
Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity (>95% is required for biological assays).
-
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a luminescence-based kinase assay to determine the half-maximal inhibitory concentration (IC50) of the synthesized compound.[6][11] The principle is to measure the amount of ATP consumed by the kinase; a potent inhibitor will result in less ATP consumption and thus a higher luminescent signal.[6]
-
Rationale: The IC50 value is a critical quantitative measure of a compound's potency against its direct molecular target. This biochemical assay isolates the enzyme-inhibitor interaction from complex cellular effects.
-
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)[11]
-
Kinase Buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)[12]
-
ATP (500 µM stock)
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))[12]
-
Synthesized inhibitor (10 mM stock in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX)[12][13]
-
Solid white 96-well assay plates
-
Luminometer plate reader
-
-
Procedure:
-
Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in 1x Kinase Buffer. A typical 10-point, 3-fold dilution series might start from 10 µM final assay concentration. Ensure the final DMSO concentration in all wells does not exceed 1%.[11][13]
-
Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP (final concentration typically near Km, e.g., 10 µM), and PTK substrate.[11][12]
-
Plate Setup (per well):
-
Test Wells: Add 5 µL of diluted inhibitor.
-
Positive Control (100% activity): Add 5 µL of 1x Kinase Buffer with equivalent DMSO percentage.[12]
-
Blank (0% activity): Add 5 µL of 1x Kinase Buffer with equivalent DMSO percentage.
-
-
Add 25 µL of the Master Mix to all wells.[11]
-
Enzyme Addition: Prepare a diluted solution of VEGFR-2 enzyme in 1x Kinase Buffer (e.g., 1-2 ng/µL).[12]
-
Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. To the "Blank" wells, add 20 µL of 1x Kinase Buffer.[11][12]
-
Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.[11][12]
-
Detection: Equilibrate the plate and the Kinase-Glo® MAX reagent to room temperature. Add 50 µL of the reagent to each well.[12]
-
Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.[12]
-
Data Acquisition: Read the luminescence using a microplate reader.
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate percent inhibition relative to the "Positive Control."
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Protocol 3: Cell-Based HUVEC Tube Formation Assay
This assay models the final stage of angiogenesis, where endothelial cells differentiate and form three-dimensional capillary-like structures.[14][15]
-
Rationale: While the kinase assay measures direct target engagement, this functional cell-based assay determines if the compound's activity translates to the inhibition of a complex biological process driven by VEGFR-2 signaling. It provides crucial data on cellular potency and potential toxicity.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., Medium 200PRF with LSGS)[14][16]
-
Basement membrane matrix (e.g., Matrigel® or Geltrex™)[15][16]
-
VEGF-A (as an angiogenic stimulus)
-
Synthesized inhibitor
-
96-well tissue culture plates
-
Fluorescent stain for visualization (e.g., Calcein AM)[15][17]
-
-
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice. Using pre-cooled pipette tips, add 50 µL of the matrix to each well of a 96-well plate, ensuring the entire bottom is covered.[15]
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.
-
Cell Preparation: Culture HUVECs to ~80% confluence.[17] Prior to the assay, serum-starve the cells for 4-6 hours.[14]
-
Harvest the cells using trypsin and resuspend them in a basal medium (without growth factors) at a density of 2-3 x 10⁵ cells/mL.
-
Treatment: In separate tubes, prepare cell suspensions containing:
-
Negative Control: Cells + Basal Medium
-
Positive Control: Cells + Basal Medium + VEGF-A (e.g., 50 ng/mL)
-
Test Condition: Cells + Basal Medium + VEGF-A + Synthesized Inhibitor (at various concentrations)
-
-
Seeding: Gently add 100 µL of the appropriate cell suspension to each well of the polymerized matrix-coated plate.[14]
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours. Tube formation is typically robust within 6 hours.[14][16]
-
Visualization:
-
Carefully remove the medium from the wells.
-
Stain the cells with Calcein AM (e.g., 2 µg/mL) for 30 minutes at 37°C.[18]
-
Image the wells using a fluorescence microscope.
-
-
Quantification: Analyze the images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of nodes, and number of meshes. Compare the treated wells to the positive and negative controls.
-
Data Interpretation: Structure-Activity Relationship (SAR)
Systematic modification of the initial hit compound is essential for lead optimization. By synthesizing analogs and evaluating them in the assays described above, a structure-activity relationship (SAR) can be established. The table below presents hypothetical data for a series of analogs based on the synthesized quinazoline scaffold, illustrating common SAR trends.[19][20][21]
| Compound ID | R¹ (Quinazoline) | R² (Phenoxy Ring) | VEGFR-2 IC50 (nM) | HUVEC Tube Formation Inhibition (IC50, nM) |
| LEAD-01 | 6,7-di-OCH₃ | 4'-F | 65 | 150 |
| SAR-02 | 6,7-di-OCH₃ | 4'-Cl | 58 | 135 |
| SAR-03 | 6,7-di-OCH₃ | H | 250 | 580 |
| SAR-04 | 7-OCH₃ | 4'-F | 110 | 290 |
| SAR-05 | H | 4'-F | >1000 | >2000 |
| Sorafenib | (Reference) | (Reference) | 54[22] | 90 |
-
Interpretation of Table 1:
-
Comparing LEAD-01 and SAR-03 suggests that a halogen at the 4'-position of the phenoxy ring is favorable for activity, likely enhancing hydrophobic interactions.[19]
-
The similarity between LEAD-01 (4'-F) and SAR-02 (4'-Cl) indicates that small, lipophilic groups are well-tolerated at this position.[10]
-
Comparing LEAD-01 with SAR-04 and SAR-05 highlights the critical importance of the methoxy groups on the quinazoline ring, which likely engage in key interactions within the ATP pocket. Removing these groups leads to a significant loss of potency.
-
References
- Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions. PubMed.
- Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology.
- Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. Benchchem.
- In vitro Human Umbilical Vein Endothelial Cells (HUVEC)
- Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Journal of Genetic Engineering and Biotechnology.
- Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. Benchchem.
- VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie.
- Endothelial Cell Tube Formation Assay CLS-DL-CC-030. Corning Life Sciences.
- Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Diseases.
- Application Note 05: Tube Formation Assay in the μ-Pl
- VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
- VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience.
- Endothelial Cell Tube Form
- Endothelial Tube Formation Assay (In Vitro Angiogenesis). Thermo Fisher Scientific.
- VEGFR2 (KDR) Kinase Assay Kit Product Page. BPS Bioscience.
- Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether deriv
- Quantitative structure activity relationship and molecular simulations for the exploration of natural potent VEGFR-2 inhibitors: an in silico anti-angiogenic study. Journal of Biomolecular Structure & Dynamics.
- Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. Medicinal Chemistry.
- Small molecule inhibitors of KDR (VEGFR-2) kinase: an overview of structure activity relationships. Current Topics in Medicinal Chemistry.
- Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry.
- Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies (PDF).
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Journal of Pharmaceutical Sciences.
- Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simul
- Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry.
- Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simul
Sources
- 1. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. ibidi.com [ibidi.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. corning.com [corning.com]
- 18. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Small molecule inhibitors of KDR (VEGFR-2) kinase: an overview of structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Application Notes & Protocols: Development of Sodium Channel Blockers Utilizing a 1-[4-(4-Fluorophenoxy)phenyl]methanamine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Voltage-gated sodium channels (VGSCs) are critical players in the pathophysiology of a multitude of neurological and cardiovascular disorders, including epilepsy, neuropathic pain, and cardiac arrhythmias. The development of selective and potent sodium channel blockers remains a significant endeavor in medicinal chemistry. This document provides a comprehensive guide for the design, synthesis, and pharmacological evaluation of novel sodium channel blockers based on the promising 1-[4-(4-fluorophenoxy)phenyl]methanamine scaffold. The strategic incorporation of a fluorinated diphenyl ether moiety presents a unique opportunity to modulate the physicochemical and pharmacological properties of new chemical entities. These notes offer detailed synthetic protocols, in vitro and in vivo screening methodologies, and insights into the structure-activity relationships (SAR) that govern the interaction of this class of compounds with various sodium channel isoforms.
Introduction: The Rationale for the this compound Scaffold
The this compound scaffold combines several key features that make it an attractive starting point for the development of novel sodium channel blockers. The diphenyl ether motif is present in a number of biologically active compounds and provides a rigid scaffold that can be readily functionalized. The presence of a fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups, all of which are desirable properties in drug candidates.[1][2] The primary amine serves as a versatile handle for the introduction of a wide range of substituents, allowing for the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic properties.
A key aspect of sodium channel blocker pharmacology is their state-dependent binding, where they exhibit higher affinity for the open or inactivated states of the channel over the resting state.[3] This property is crucial for targeting hyperexcitable tissues, such as those found in epilepsy or neuropathic pain, while minimizing effects on normal neuronal firing. The design of derivatives from the this compound scaffold should aim to optimize this state-dependent interaction.
Synthetic Strategies for Derivatization
The primary amine of the this compound scaffold is the key point for chemical modification. Two robust and versatile synthetic approaches for its derivatization are amide bond formation and reductive amination.
Amide Bond Formation
The formation of an amide bond by coupling the primary amine with a variety of carboxylic acids is a straightforward and widely used method to generate a diverse library of analogs.[4][5][6]
Protocol 2.1.1: General Procedure for Amide Coupling using HATU
-
Dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion , quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: HATU is a highly efficient coupling reagent that minimizes racemization and is effective for a wide range of carboxylic acids, including sterically hindered ones. The tertiary amine base is crucial for deprotonating the carboxylic acid and neutralizing the acidic byproducts of the reaction.
Reductive Amination
Reductive amination provides access to secondary and tertiary amines by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent.[2][7]
Protocol 2.2.1: General Procedure for Reductive Amination
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as methanol, ethanol, or dichloromethane.
-
Add a mild acid catalyst, such as acetic acid (catalytic amount), to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq), portion-wise.
-
Stir the reaction at room temperature for an additional 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion , carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations as it does not reduce the starting aldehyde or ketone. The acidic catalyst is necessary to promote the formation of the iminium ion intermediate, which is then reduced.
Pharmacological Evaluation: Protocols and Assays
A hierarchical screening approach is recommended to efficiently identify and characterize promising sodium channel blockers from the synthesized library of compounds.
In Vitro Electrophysiology
Automated patch-clamp electrophysiology is the gold standard for determining the potency and selectivity of compounds on various sodium channel subtypes.[4][8][9]
Protocol 3.1.1: Automated Patch-Clamp Electrophysiology for NaV Subtypes
-
Cell Culture : Maintain stable cell lines expressing the human sodium channel subtypes of interest (e.g., NaV1.2, NaV1.5, NaV1.6, NaV1.7) according to the supplier's recommendations.
-
Cell Preparation : On the day of the experiment, harvest the cells and prepare a single-cell suspension.
-
Automated Patch-Clamp System : Utilize a high-throughput automated patch-clamp system (e.g., SyncroPatch 768PE, IonWorks Quattro).
-
Voltage Protocols :
-
Tonic Block : Apply depolarizing voltage steps from a holding potential of -120 mV to elicit sodium currents at a low frequency (e.g., 0.1 Hz).
-
Use-Dependent Block : Apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz) to assess the compound's ability to block the channel in a state-dependent manner.
-
-
Compound Application : Apply a range of concentrations of the test compounds to determine the half-maximal inhibitory concentration (IC₅₀).
-
Data Analysis : Analyze the resulting current traces to calculate the percentage of inhibition at each concentration and fit the data to a concentration-response curve to determine the IC₅₀ values for both tonic and use-dependent block.
Causality: By testing against a panel of sodium channel subtypes, the selectivity of the compounds can be determined. Assessing both tonic and use-dependent block is crucial for identifying compounds with a desirable therapeutic profile that preferentially target hyperactive channels.
In Vivo Models of Efficacy
Promising compounds identified from in vitro screening should be advanced to in vivo models to assess their efficacy in relevant disease states.
Protocol 3.2.1: Maximal Electroshock (MES) Seizure Model for Anticonvulsant Activity [8][10][11]
-
Animals : Use adult male mice or rats.
-
Compound Administration : Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
MES Induction : At the time of predicted peak effect, deliver a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear-clip electrodes.
-
Observation : Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis : Determine the median effective dose (ED₅₀) of the compound required to protect 50% of the animals from the tonic hindlimb extension.
Causality: The MES test is a well-validated model for identifying compounds effective against generalized tonic-clonic seizures and is predictive of clinical efficacy for this seizure type.
Protocol 3.2.2: Formalin-Induced Paw Licking Model for Analgesic Activity [12][13]
-
Animals : Use adult male rats or mice.
-
Compound Administration : Administer the test compound (p.o. or i.p.) prior to formalin injection.
-
Formalin Injection : Inject a dilute solution of formalin (e.g., 5% in saline) into the plantar surface of the hind paw.
-
Behavioral Observation : Observe the animals and record the total time spent licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-60 minutes) post-injection.
-
Data Analysis : Compare the paw licking/biting time between the compound-treated groups and the vehicle-treated control group to determine the analgesic effect.
Causality: The formalin test induces a biphasic pain response. The early phase is due to direct activation of nociceptors, while the late phase involves an inflammatory component and central sensitization. This model allows for the assessment of a compound's effect on both acute and persistent pain.
Structure-Activity Relationship (SAR) Insights and Optimization Strategies
While specific SAR data for the this compound scaffold is emerging, general principles from related sodium channel blockers can guide the design of new analogs.
-
Amine Substituents : The nature of the substituent on the primary amine is critical for activity.
-
Small, lipophilic groups on the amine are often favored.[14]
-
The presence of a hydrogen bond donor or acceptor can influence binding.
-
-
Aromatic Ring Substitutions : Substitution on the phenyl rings can modulate potency and selectivity.
-
Electron-withdrawing groups, such as halogens, on the distal phenyl ring (the one without the methanamine) have been shown to increase potency in related series.[15]
-
-
Linker Length and Rigidity : The linker between the diphenyl ether core and any additional functionalities can impact activity. A three-carbon spacer between an amide and an amine has been shown to be optimal in some series.[14]
Table 1: Hypothetical SAR Data for this compound Derivatives
| Compound ID | R Group (on Amine) | NaV1.7 IC₅₀ (µM) | NaV1.5 IC₅₀ (µM) | Selectivity (NaV1.5/NaV1.7) |
| Scaffold | -H | > 50 | > 50 | - |
| A-01 | -C(=O)CH₃ | 15.2 | 45.6 | 3.0 |
| A-02 | -C(=O)Ph | 5.8 | 29.0 | 5.0 |
| A-03 | -CH₂Ph | 2.1 | 25.2 | 12.0 |
| A-04 | -CH₂(4-F-Ph) | 1.5 | 30.0 | 20.0 |
This table presents hypothetical data to illustrate potential SAR trends.
Visualization of Key Concepts
Diagram 1: General Synthetic Workflow
Caption: Synthetic routes for derivatization.
Diagram 2: Pharmacological Evaluation Cascade
Caption: Hierarchical screening workflow.
Diagram 3: Conceptual Pharmacophore Model
Caption: Hypothetical pharmacophore for binding.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel sodium channel blockers. The synthetic routes outlined in these application notes provide a clear path to a diverse range of derivatives. The proposed pharmacological evaluation cascade will enable the identification of potent and selective compounds with desirable in vivo activity. Future work should focus on expanding the SAR by exploring a wider range of substituents on both the amine and the aromatic rings. Furthermore, detailed pharmacokinetic and toxicology studies will be essential for the progression of lead compounds towards clinical development.
References
-
Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Neurological Research and Therapy. [Link]
-
White, H. S., & Barker-Haliski, M. (2022). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsia. [Link]
-
Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models. [Link]
-
Löscher, W., & Schmidt, D. (2018). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsy Research. [Link]
-
Barker-Haliski, M., & White, H. S. (2022). Animal Models of Pharmacoresistant Epilepsy. Jasper's Basic Mechanisms of the Epilepsies. [Link]
-
Brown, J. A., & Weaver, D. F. (2009). Ligand-based design and synthesis of novel sodium channel blockers from a combined phenytoin-lidocaine pharmacophore. Journal of medicinal chemistry. [Link]
-
Brown, J. A., & Weaver, D. F. (2009). Ligand-based design and synthesis of novel sodium channel blockers from a combined phenytoin-lidocaine pharmacophore. Journal of medicinal chemistry. [Link]
-
Jenkins, A. C., & Bender, K. J. (2025). Differential roles of NaV1.2 and NaV1.6 in neocortical pyramidal cell excitability. bioRxiv. [Link]
-
Yang, J., Gharagozloo, P., Yao, J., Ilyin, V. I., Carter, R. B., Nguyen, P., Robledo, S., Woodward, R. M., & Hogenkamp, D. J. (2004). 3-(4-phenoxyphenyl)pyrazoles: a novel class of sodium channel blockers. Journal of medicinal chemistry. [Link]
-
Cummins, T. R., Rush, A. M., Dib-Hajj, S. D., & Waxman, S. G. (2005). Electrophysiological properties of two axonal sodium channels, Nav1.2 and Nav1.6, expressed in mouse spinal sensory neurones. The Journal of physiology. [Link]
-
Cummins, T. R., Rush, A. M., Dib-Hajj, S. D., & Waxman, S. G. (2005). Electrophysiological properties of two axonal sodium channels, Nav1.2 and Nav1.6, expressed in mouse spinal sensory neurones. The Journal of physiology. [Link]
-
Li, B., & Lu, S. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. Assay and drug development technologies. [Link]
-
Jenkins, A. C., & Bender, K. J. (2024). Differential roles of NaV1.2 and NaV1.6 in neocortical pyramidal cell excitability. bioRxiv. [Link]
-
ResearchGate. (n.d.). Selected sodium channel blockers. [Link]
-
Fesharaki, M., & Vamecq, J. (2011). Docking Studies of Phthalimide Pharmacophore as a Sodium Channel Blocker. Iranian journal of pharmaceutical research : IJPR. [Link]
-
ResearchGate. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]
-
de Oliveira, C. S., Lacerda, D. I., de Souza, A. M. T., de Almeida, M. V., & de Souza, M. V. N. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules. [Link]
-
Lee, S., Kim, D., Lee, J., Park, C. S., & Lee, J. Y. (2025). Discovery of Diphenyl Ether Derivatives as Novel BKCa Channel Activators: Structure-Activity Relationship, Cryo-EM Complex Structures, and In Vivo Animal Studies. Journal of medicinal chemistry. [Link]
-
Krivoshein, A. V., & Krivokolysko, S. V. (2024). Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues. RSC Medicinal Chemistry. [Link]
-
Wang, K., & Cui, D. (2012). Pharmacophore modeling for hERG channel facilitation. Biochemical and biophysical research communications. [Link]
-
Desaphy, J. F., & Camerino, D. C. (2015). Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. Journal of medicinal chemistry. [Link]
-
Galaburda, M. V., Shcherbakov, D. N., Krivolapov, D. B., Gutorov, V. V., & Ozerov, A. A. (2018). 1-(4-Phenoxybenzyl) 5-Aminouracil Derivatives and Their Analogues – Novel Inhibitors of Human Adenovirus Replication. Acta naturae. [Link]
-
ResearchGate. (n.d.). Sodium Channel Blockers and Pharmacophore. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Docking Studies of Phthalimide Pharmacophore as a Sodium Channel Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological properties of two axonal sodium channels, Nav1.2 and Nav1.6, expressed in mouse spinal sensory neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 11. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 12. Ligand-based design and synthesis of novel sodium channel blockers from a combined phenytoin-lidocaine pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ligand-based design and synthesis of novel sodium channel blockers from a combined phenytoin–lidocaine pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-(4-phenoxyphenyl)pyrazoles: a novel class of sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Biological Screening of 1-[4-(4-Fluorophenoxy)phenyl]methanamine Analogs
Introduction: Rationale for a Tiered Screening Approach
The compound class, 1-[4-(4-Fluorophenoxy)phenyl]methanamine and its analogs, represents a scaffold with significant potential for interacting with key biological targets within the central nervous system. The presence of a fluorophenoxy moiety suggests potential for enhanced metabolic stability and blood-brain barrier penetration, making these compounds intriguing candidates for neurological and psychiatric drug development.[1] A systematic and tiered in vitro screening cascade is essential to efficiently characterize their biological activity profile, starting from broad cytotoxicity assessments to more defined target-specific assays. This document provides a comprehensive guide for researchers, outlining the strategic rationale and detailed protocols for a logical screening workflow.
Our approach begins with establishing a foundational understanding of the analogs' general cellular toxicity. This initial step is crucial to distinguish between specific pharmacological effects and non-specific cytotoxicity, ensuring that subsequent assay results are interpretable. Following this, we propose a focused investigation into high-probability molecular targets, namely monoamine transporters and monoamine oxidase enzymes, given the structural motifs of the core scaffold.[2][3] This structured progression allows for a cost-effective and scientifically rigorous evaluation, maximizing the potential for identifying promising lead candidates.
Part 1: Foundational Cytotoxicity Profiling
Expertise & Experience: Before assessing for specific pharmacological activity, it is imperative to determine the concentration range at which the test compounds exhibit cytotoxic effects. This baseline ensures that observed effects in subsequent, more sensitive assays are not merely artifacts of cell death. We will employ two distinct, well-validated methods that measure different aspects of cellular health: metabolic activity (MTT assay) and membrane integrity (LDH release assay).[4][5] Running these assays in parallel provides a more robust and cross-validated cytotoxicity profile.[4]
Workflow for Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity assessment.
Protocol 1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[5]
Step-by-Step Methodology:
-
Cell Plating: Seed a human cell line (e.g., HEK293 or SH-SY5Y) in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[4]
-
Compound Preparation: Prepare a 10 mM stock solution of each analog in sterile DMSO. Create a series of working solutions by serially diluting the stock solution in complete cell culture medium. Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[4][6]
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test analogs. Include wells for a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C, protected from light.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 1.2: Lactate Dehydrogenase (LDH) Release Assay
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. Measuring the amount of LDH in the supernatant provides a quantitative measure of cytotoxicity.[4]
Step-by-Step Methodology:
-
Cell Plating and Treatment: Follow steps 1-4 as described in the MTT assay protocol.
-
Controls: In addition to the vehicle control, include a "maximum LDH release" control by treating cells with a lysis buffer (often provided in commercial kits) for 45 minutes before measurement.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing lactate, NAD⁺, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the vehicle control and the maximum LDH release control.
Data Presentation: Cytotoxicity Profile
| Analog ID | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| FPA-001 | HEK293 | MTT | 48 | > 100 |
| FPA-001 | HEK293 | LDH | 48 | > 100 |
| FPA-002 | HEK293 | MTT | 48 | 45.2 ± 3.1 |
| FPA-002 | HEK293 | LDH | 48 | 51.7 ± 4.5 |
| FPA-003 | SH-SY5Y | MTT | 48 | 12.8 ± 1.5 |
| FPA-003 | SH-SY5Y | LDH | 48 | 15.3 ± 2.2 |
| Doxorubicin | HEK293 | MTT | 48 | 1.2 ± 0.2 |
Part 2: Primary Target Screening – Monoamine System Interactions
Expertise & Experience: Based on the chemical structure of this compound, the primary hypothesis is an interaction with the monoamine neurotransmitter systems. This includes two main classes of targets: the plasma membrane transporters (SERT, DAT, NET) responsible for neurotransmitter reuptake, and the mitochondrial enzymes (MAO-A, MAO-B) responsible for their degradation.[2][3] We will utilize commercially available, high-throughput compatible fluorescence-based assays for both target classes. This allows for rapid and sensitive screening of the analog library to identify initial hits.
Signaling Pathway Context
Caption: Key targets in monoamine neurotransmission.
Protocol 2.1: Neurotransmitter Transporter Uptake Inhibition Assay
Principle: This assay uses a fluorescent substrate that acts as a mimic for monoamine neurotransmitters (like serotonin, dopamine, or norepinephrine).[8][9] Cells stably expressing a specific transporter (e.g., hSERT) will take up this dye, leading to an increase in intracellular fluorescence. Inhibitors of the transporter will block this uptake, resulting in a reduced fluorescent signal.[8] This provides a direct functional measure of transporter inhibition.
Step-by-Step Methodology:
-
Cell Plating: Seed HEK293 cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET) in black, clear-bottom 96- or 384-well plates. Plate at a density that achieves a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well for a 96-well plate).[8] Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test analogs in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Pre-incubation: Remove the culture medium from the cells and add the diluted compounds. Incubate for 10-20 minutes at 37°C to allow the compounds to interact with the transporters.
-
Substrate Addition: Add the fluorescent transporter substrate (as supplied in a commercial kit, e.g., from Molecular Devices) to all wells.[9]
-
Measurement: Immediately place the plate in a bottom-reading fluorescence microplate reader. Measure the fluorescence kinetically over 20-30 minutes or as an endpoint reading after a fixed incubation time.[9][10]
-
Data Analysis: Calculate the rate of uptake (for kinetic reads) or the total fluorescence change (for endpoint reads). Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC₅₀ values.
Protocol 2.2: Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
Principle: This fluorometric assay measures the activity of MAO enzymes. MAO catalyzes the oxidative deamination of a substrate (e.g., p-tyramine), producing H₂O₂ as a byproduct.[11] The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product.[3] Inhibitors of MAO will reduce the amount of H₂O₂ produced, leading to a decrease in fluorescence.[12][13]
Step-by-Step Methodology:
-
Enzyme Preparation: Use recombinant human MAO-A or MAO-B enzyme sources. Dilute the enzyme to the desired concentration in the provided assay buffer.
-
Inhibitor Incubation: In a 96-well black plate, add 50 µL of the diluted enzyme solution to each well. Add 5 µL of the test analog dilutions or control inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B).[11] Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Prepare a Master Reaction Mix containing the substrate (p-tyramine), HRP, and the fluorescent probe as per the kit manufacturer's instructions (e.g., Sigma-Aldrich, BioAssay Systems).[11][13]
-
Measurement: Add 50 µL of the Master Reaction Mix to each well to start the reaction. Incubate for 20-60 minutes at room temperature, protected from light. Measure the fluorescence using an appropriate excitation/emission wavelength pair (e.g., Ex/Em = 535/587 nm).[12]
-
Data Analysis: Subtract the background fluorescence (no enzyme control) from all readings. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ values.
Data Presentation: Primary Target Activity Profile
| Analog ID | SERT Uptake IC₅₀ (nM) | DAT Uptake IC₅₀ (nM) | NET Uptake IC₅₀ (nM) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) |
| FPA-001 | 15.4 ± 2.1 | > 10,000 | 850 ± 75 | > 10,000 | > 10,000 |
| FPA-002 | 2,300 ± 150 | > 10,000 | > 10,000 | > 10,000 | 78.9 ± 9.3 |
| FPA-003 | 5.2 ± 0.8 | 150 ± 12 | 25.6 ± 3.4 | > 10,000 | > 10,000 |
| Fluoxetine | 1.8 ± 0.3 | 250 ± 30 | 180 ± 22 | > 10,000 | > 10,000 |
| Selegiline | > 10,000 | > 10,000 | > 10,000 | 8,500 ± 600 | 9.5 ± 1.1 |
Conclusion and Next Steps
This structured, multi-tiered approach provides a robust framework for the initial in vitro characterization of this compound analogs. By first establishing a therapeutic window through cytotoxicity testing, researchers can confidently interpret the results from subsequent target-specific assays. The primary screening cascade focused on monoamine transporters and oxidases will effectively identify active compounds and provide initial insights into their selectivity profile.
Analogs demonstrating high potency and selectivity for a specific target (e.g., FPA-001 for SERT or FPA-002 for MAO-B) should be prioritized for further investigation. Subsequent steps would include secondary assays to determine the mechanism of inhibition (e.g., competitive vs. non-competitive), receptor binding assays to confirm direct interaction, and evaluation in more complex cell-based models or ex vivo tissue preparations before advancing to in vivo studies.
References
-
Scribd. In Vitro Cytotoxicity Assay Protocol. Available from: [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available from: [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]
-
Carradori, S., & D'Ascenzio, M. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In: Methods in Molecular Biology, vol 1717. Humana Press, New York, NY. Available from: [Link]
-
Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Available from: [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]
-
BioAssay Systems. EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Available from: [Link]
-
Cell Biolabs, Inc. Monoamine Oxidase Assays. Available from: [Link]
-
MedicalExpo. Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Available from: [Link]
-
Eshleman, A. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 267–274. Available from: [Link]
-
Pantoja, C., et al. (2019). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. International Journal of Molecular Sciences, 20(21), 5286. Available from: [Link]
-
Biocompare. Neurotransmitter Transporter Uptake Assay Explorer Kit from Molecular Devices. Available from: [Link]
-
Van den Eynde, J., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(3), 1639–1648. Available from: [Link]
-
PubChem. [4-(4-Fluorophenoxy)-3-methylphenyl]methanamine hydrochloride. Available from: [Link]
-
Semantic Scholar. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. Available from: [Link]
-
BioIVT. SERT Transporter Assay. Available from: [Link]
-
ResearchGate. Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. Available from: [Link]
-
PubMed. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. Available from: [Link]
-
PubMed. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][4][6][7]triazine-based VEGFR-2 kinase inhibitors. Available from: [Link]
-
PubMed. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][8]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Available from: [Link]
-
PubMed. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Available from: [Link]
-
MDPI. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. Monoamine Oxidase Assays [cellbiolabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. scribd.com [scribd.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 10. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 13. bioassaysys.com [bioassaysys.com]
Cell-based assays for anticancer activity of [4-(4-fluorophenoxy)phenyl]methanamine derivatives
A Multi-Assay Platform for Evaluating the Anticancer Efficacy of [4-(4-Fluorophenoxy)phenyl]methanamine Derivatives
Introduction: Beyond Single-Endpoint Assays
The discovery of novel anticancer agents requires a robust, multi-faceted approach to cellular characterization. The [4-(4-fluorophenoxy)phenyl]methanamine scaffold represents a promising chemical space for the development of new therapeutics. However, a simple measure of cell death is insufficient to determine clinical potential or mechanism of action. A compound may be cytotoxic, but understanding how it kills cancer cells, whether it halts their proliferation, and if it prevents their metastatic behavior is paramount for advancing a lead candidate.
This guide provides a comprehensive, field-tested framework for evaluating the anticancer properties of [4-(4-fluorophenoxy)phenyl]methanamine derivatives. We move beyond a single IC50 value to build a detailed cellular phenotype. The protocols herein are designed as a self-validating cascade, where the results of primary screening inform the deployment of more complex mechanistic assays. We will explain the causality behind experimental choices, ensuring that each step provides clear, actionable data.
Logical Workflow for Compound Characterization
A systematic evaluation ensures that resources are used efficiently. We propose a tiered approach, starting with broad screening for cytotoxic activity and progressively moving towards detailed mechanistic studies on promising candidates.
Caption: Flow cytometry quadrants for Annexin V/PI assay.
Protocol: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer) * Treated and control cells (1-5 x 10^5 cells per sample) [1]* Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Preparation: Treat cells with the test compound at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 hours). Include a vehicle control.
-
Harvesting: For adherent cells, collect the culture medium (containing floating dead cells). Wash the attached cells with PBS, then detach them using trypsin. Combine the detached cells with the collected medium. [2]For suspension cells, simply collect them.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold PBS. [3]4. Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. 5. Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. [1]Gently vortex the tube.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark. 7. Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry. Use single-stained controls for proper compensation.
Data Presentation: Apoptosis
| Treatment | Concentration | % Viable (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Vehicle Control | 0.1% DMSO | 95.1 | 2.5 | 1.8 | 0.6 |
| Derivative B | 5 µM (IC50) | 48.2 | 25.7 | 22.1 | 4.0 |
| Derivative B | 10 µM (2x IC50) | 15.3 | 35.8 | 43.5 | 5.4 |
Cell Cycle Arrest Analysis
Principle: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. [4][5]Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA. [6][7]Cells in G1 have 2n DNA, cells in G2/M have 4n DNA, and cells in S phase have an intermediate amount. Treatment with an anticancer agent can cause cells to arrest in a specific phase, which is observable as a shift in the population distribution.
Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
Treated and control cells (~1 x 10^6 cells per sample) [7]* PBS
-
Ice-cold 70% ethanol [7][8]* RNase A solution (100 µg/mL) [9]* PI staining solution (50 µg/mL) [9]* Flow cytometer
Step-by-Step Methodology:
-
Cell Preparation & Harvesting: Treat and harvest cells as described in the apoptosis protocol (Step 1 & 2).
-
Washing: Wash the cell pellet with 3 mL of PBS and centrifuge. [7]3. Fixation: Resuspend the pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. [7][9]This step is crucial to prevent clumping.
-
Storage/Incubation: Incubate on ice for at least 30 minutes. [9]Cells can be stored in ethanol at 4°C for several weeks. [7]5. Rehydration: Centrifuge the fixed cells (a higher speed may be needed) and wash twice with PBS to remove the ethanol. [9]6. RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A and incubate at room temperature. [8][9]7. PI Staining: Add the PI solution and mix well. Incubate for 5-10 minutes at room temperature. [7][9]8. Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. [7]Use software (e.g., ModFit, FlowJo) to model the cell cycle phases and calculate the percentage of cells in G0/G1, S, and G2/M.
Data Presentation: Cell Cycle Distribution
| Treatment | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0.1% DMSO | 65.4 | 20.1 | 14.5 |
| Derivative B | 5 µM (IC50) | 25.3 | 15.6 | 59.1 |
| Derivative B | 10 µM (2x IC50) | 10.8 | 8.9 | 80.3 |
Part 3: Assessing Impact on Metastatic Potential
A key hallmark of cancer is the ability of cells to migrate and invade surrounding tissues, leading to metastasis. [10]The Transwell assay is a gold-standard in vitro method to quantify these processes. [11][12][13]
Principle: The Transwell Migration & Invasion Assay
The assay uses a specialized insert that creates two chambers—an upper and a lower chamber—separated by a porous membrane. [14]Cells are seeded in the upper chamber in serum-free medium. The lower chamber contains medium with a chemoattractant (e.g., fetal bovine serum, FBS).
-
Migration: Cells actively move through the pores towards the chemoattractant. [15]* Invasion: The membrane is coated with a layer of extracellular matrix (ECM) gel (e.g., Matrigel). Cells must actively degrade this matrix before migrating through the pores, mimicking tissue invasion. [10][14]
Caption: Schematic of the Transwell assay setup.
Protocol: Transwell Migration Assay
Materials:
-
Transwell inserts (typically 8 µm pore size for cancer cells) [11]* 24-well companion plates
-
Serum-free culture medium and complete medium (with FBS)
-
Cotton swabs
-
Staining solution (e.g., 0.5% Crystal Violet in 20% methanol)
-
Microscope
Step-by-Step Methodology:
-
Preparation: Rehydrate the Transwell insert membranes with serum-free medium for at least 30 minutes at 37°C.
-
Assay Setup: Add 600 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate. [12]3. Cell Preparation: Culture cells to ~80% confluency, then serum-starve them overnight to minimize baseline motility. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Cell Seeding: Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert. [11]In the treatment wells, this medium should also contain the desired concentration of the test compound.
-
Incubation: Incubate the plate at 37°C for a period determined by the cell line's migratory speed (typically 12-24 hours). [16]6. Removal of Non-Migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe the inside of the insert to remove the cells that did not migrate through the membrane. [11][16]7. Staining: Fix the migrated cells on the underside of the membrane with methanol, then stain with Crystal Violet solution for 20-30 minutes. [11]8. Quantification: Wash the inserts with water and allow them to air dry. Count the number of stained, migrated cells in several random fields of view under a microscope. Average the counts for each condition.
For Invasion Assay: The protocol is identical, except the Transwell insert membrane is first coated with a layer of ECM gel and allowed to solidify before cell seeding. [10][13]
Hypothetical Signaling Pathway Modulation
[4-(4-fluorophenoxy)phenyl]methanamine derivatives may exert their effects by modulating key signaling pathways that control cell survival, proliferation, and motility. Based on related structures, potential targets could include pathways regulating apoptosis (e.g., Bcl-2 family, Caspases) and cell cycle progression (e.g., Cyclin/CDK complexes). Inhibition of pathways involved in cytoskeletal dynamics and cell adhesion (e.g., FAK, PI3K/Akt) could explain effects on migration. [16]
Caption: Potential signaling pathways affected by test compounds.
Conclusion
This application guide outlines a robust, tiered strategy for the in vitro characterization of novel [4-(4-fluorophenoxy)phenyl]methanamine anticancer derivatives. By systematically assessing cytotoxicity, apoptosis induction, cell cycle effects, and migratory potential, researchers can build a comprehensive profile of a compound's activity. This detailed understanding is essential for identifying promising lead candidates, elucidating mechanisms of action, and guiding further preclinical and clinical development.
References
-
Bio-protocol. (n.d.). Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Levy, D. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Bio-protocol Exchange. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]
-
Protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Retrieved from [Link]
-
Wang, Y., & Chen, P. (2013). In vitro Cell Migration and Invasion Assays. Journal of Visualized Experiments, (80), e50923. Retrieved from [Link]
-
BosterBio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
JoVE. (2013). In vitro Cell Migration and Invasion Assays. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
Kapałczyńska, M., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 326. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
CLYTE Technologies. (2025). Deep Dive into the Transwell Migration and Invasion Assay. Retrieved from [Link]
-
Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Flow cytometry cell cycle analysis of MCF-7 cells treated with... Retrieved from [Link]
-
Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
EurekAlert!. (2020). Cell-culture based test systems for anticancer drug screening. Retrieved from [Link]
-
Auctores Publishing. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Retrieved from [Link]
-
Singh, M., et al. (2018). Triple Fluorescence staining to Evaluate Mechanism-based Apoptosis following Chemotherapeutic and Targeted Anti-cancer Drugs in Live Tumor Cells. Scientific Reports, 8(1), 13219. Retrieved from [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Retrieved from [Link]
-
ResearchGate. (n.d.). Caspase-3 and Annexin V assays confirm that cell death across... Retrieved from [Link]
-
Ganesan, V., et al. (2018). Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis. PloS one, 13(7), e0201783. Retrieved from [Link]
-
L'Ecuyer, T., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PloS one, 6(11), e26908. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
-
MDPI. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Retrieved from [Link]
Sources
- 1. static.igem.org [static.igem.org]
- 2. Apoptosis detection protocol using the Annexin-V and PI kit [bio-protocol.org]
- 3. bosterbio.com [bosterbio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. corning.com [corning.com]
- 14. clyte.tech [clyte.tech]
- 15. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Novel Compounds Derived from 1-[4-(4-Fluorophenoxy)phenyl]methanamine
Introduction: Unveiling the Antimicrobial Potential of Novel 1-[4-(4-Fluorophenoxy)phenyl]methanamine Derivatives
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. The this compound scaffold represents a promising starting point for the synthesis of novel therapeutic agents. The presence of a fluorophenoxy moiety is a common feature in various bioactive molecules, and its incorporation into novel structures is a rational strategy in drug design. This document provides a comprehensive guide for the initial in vitro antimicrobial characterization of novel compounds derived from this scaffold.
As a Senior Application Scientist, the following protocols are designed to be robust and grounded in established standards, ensuring the generation of reproducible and reliable data. We will delve into the causality behind experimental choices, providing not just a series of steps, but a framework for critical thinking in the evaluation of new antimicrobial candidates.
Core Principle: Establishing a Self-Validating System for Susceptibility Testing
Every experimental workflow described herein is designed as a self-validating system. This is achieved through the stringent use of quality control (QC) strains with known susceptibility profiles.[1][2][3] These QC strains, such as those obtained from the American Type Culture Collection (ATCC), serve as a constant to ensure that the assay is performing as expected.[1][2] Any deviation in the results for the QC strain indicates a potential issue with the experimental setup, such as the media, inoculum size, or incubation conditions, and invalidates the results for the novel compounds.[1]
Part 1: Initial Qualitative Screening by Disk Diffusion
The disk diffusion method is a valuable initial screening tool to qualitatively assess the antimicrobial activity of novel compounds.[4][5] It is a relatively simple, cost-effective, and widely used method for routine antimicrobial susceptibility testing.[4][5]
Scientific Rationale
This method relies on the diffusion of the antimicrobial agent from a saturated paper disk into an agar medium inoculated with the test microorganism. If the microorganism is susceptible to the compound, a zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion characteristics of the compound. While this method does not provide a quantitative measure of activity like the Minimum Inhibitory Concentration (MIC), it is an excellent preliminary step to identify active compounds.
Experimental Protocol: Kirby-Bauer Disk Diffusion Method (Adapted for Novel Compounds)
-
Preparation of Inoculum:
-
From a pure overnight culture of the test bacterium on a non-selective agar plate, select 3-4 well-isolated colonies.
-
Suspend the colonies in a sterile saline solution (0.85% NaCl).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[6] This standardization is critical for reproducibility.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three different directions to ensure confluent growth.
-
-
Application of Disks:
-
Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of the novel compound. A typical starting concentration is 10-30 µg per disk. The compound should be dissolved in a suitable solvent that does not possess antimicrobial activity itself (e.g., DMSO). A solvent control disk must be included in the assay.
-
Aseptically apply the disks firmly onto the surface of the inoculated MHA plate.[4] Ensure even contact with the agar.
-
Include a positive control disk with a known antibiotic (e.g., Gentamicin) and a negative control disk with the solvent alone.
-
Place the disks sufficiently far apart to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.[7]
-
-
Interpretation of Results:
-
Measure the diameter of the zones of complete growth inhibition in millimeters (mm).
-
The presence of a clear zone around the disk indicates antimicrobial activity. The larger the zone diameter, the more susceptible the organism is to the compound.
-
Compare the zone diameters of the novel compounds to the positive and negative controls.
-
Part 2: Quantitative Analysis - Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][9][10] It is a fundamental parameter to quantify the potency of a novel compound. The broth microdilution method is a widely accepted and standardized technique for MIC determination.[10][11][12]
Scientific Rationale
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is determined. The lowest concentration of the compound that inhibits growth is the MIC. This quantitative value allows for direct comparison of the potency of different compounds.
Experimental Protocol: Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]
Materials:
-
Novel compound stock solution (e.g., in DMSO)
-
Sterile 96-well round-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (0.5 McFarland)
-
Quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[2]
-
Sterile multichannel pipette
Workflow Diagram:
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Procedure:
-
Preparation of Compound Dilutions:
-
In a sterile 96-well plate, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the novel compound at a starting concentration (e.g., 2x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard the final 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Preparation and Addition of Inoculum:
-
Dilute the standardized 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading and Interpreting the MIC:
-
After incubation, visually inspect the wells for turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[8]
-
Data Presentation: Example MIC Values
| Compound ID | Test Organism | MIC (µg/mL) |
| Cpd-A001 | S. aureus ATCC 29213 | 8 |
| Cpd-A001 | E. coli ATCC 25922 | 64 |
| Cpd-A002 | S. aureus ATCC 29213 | 16 |
| Cpd-A002 | E. coli ATCC 25922 | >128 |
| Gentamicin | S. aureus ATCC 29213 | 0.5 |
| Gentamicin | E. coli ATCC 25922 | 1 |
Part 3: Determining Bactericidal vs. Bacteriostatic Activity - Minimum Bactericidal Concentration (MBC)
While the MIC indicates the concentration that inhibits growth, it does not differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Scientific Rationale
The MBC is determined as a follow-up to the MIC test. Aliquots from the wells of the MIC assay that show no visible growth are subcultured onto an antibiotic-free agar medium. The number of surviving bacteria is then quantified. This provides crucial information about the killing activity of the novel compound. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.
Experimental Protocol: MBC Determination
Workflow Diagram:
Caption: Workflow for MBC determination following an MIC assay.
Step-by-Step Procedure:
-
Selection of Wells:
-
Following the determination of the MIC, select the well corresponding to the MIC and the wells with higher concentrations of the compound that showed no growth.
-
-
Subculturing:
-
Mix the contents of each selected well thoroughly.
-
Plate a 100 µL aliquot from each of these wells onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Enumeration and MBC Determination:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
-
Data Presentation: Example MIC and MBC Values
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Cpd-A001 | S. aureus ATCC 29213 | 8 | 16 | Bactericidal (2) |
| Cpd-A001 | E. coli ATCC 25922 | 64 | >128 | - |
| Cpd-A003 | S. aureus ATCC 29213 | 4 | 64 | Bacteriostatic (16) |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro antimicrobial characterization of novel compounds derived from this compound. By adhering to these standardized methods and incorporating appropriate quality controls, researchers can generate reliable and reproducible data on the antimicrobial spectrum, potency, and bactericidal or bacteriostatic nature of their compounds.
Positive results from these assays will warrant further investigation, including time-kill kinetic studies, mechanism of action studies, and evaluation against a broader panel of clinical isolates, including resistant strains. These foundational studies are a critical step in the journey of developing new and effective antimicrobial agents.
References
-
Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics. [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx. [Link]
-
STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM - Microbiology Class. [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
-
Minimum Bactericidal Concentration (MBC) Test - Creative BioMart Microbe. [Link]
-
Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories - PubMed. [Link]
-
Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. [Link]
-
Interpretation of Culture & Susceptibility Reports - Clinician's Brief. [Link]
-
What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. [Link]
-
Quality Control Strains (standard strains) and their Uses - Microbe Online. [Link]
-
Quality Control of Antimicrobial Susceptibility Testing. [Link]
-
Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. [Link]
-
Minimum bactericidal concentration - Wikipedia. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. [Link]
-
Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Disk Diffusion and Quality Control - EUCAST. [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC - NIH. [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method - National Institute for Communicable Diseases (NICD). [Link]
-
Interpretation of MICs in Antibiotic Susceptibility Testing - Dick White Referrals. [Link]
-
CLSI-EUCAST Recommendations for Disk Diffusion Testing | News. [Link]
-
Minimum inhibitory concentration - Wikipedia. [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [Link]
-
Broth Microdilution | MI - Microbiology. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. [Link]
-
Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing - ASM Journals. [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus - CLSI. [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. [Link]
-
CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests | Journal of Clinical Microbiology. [Link]
-
M07-A8 - Regulations.gov. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, and antibacterial activities of novel 1,3,4a,9-tetraza-4H-fluoren-2-amines incorporating phenoxy-N-arylacetamide, pyrazole, and 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of antimicrobial activity of phenyl and furan-2-yl[1,2,4] triazolo[4,3-a]quinoxalin-4(5H)-one and their hydrazone precursors. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted (4-phenoxyphenyl)methanamines
Introduction
Welcome to the technical support guide for the synthesis of substituted (4-phenoxyphenyl)methanamines. This molecular scaffold is a prevalent structural motif in medicinal chemistry and materials science, making its efficient synthesis a critical task for researchers. The construction of this framework typically involves two key transformations: the formation of a diaryl ether bond and the subsequent installation of the aminomethyl group. Each step presents unique challenges that can impact yield, purity, and scalability.
This guide is designed to provide practical, experience-driven solutions to common problems encountered during synthesis. We will delve into the causality behind experimental choices, offer robust troubleshooting strategies, and provide detailed, self-validating protocols to enhance the success of your experiments.
Troubleshooting Guide
This section addresses specific, frequently encountered issues in a question-and-answer format.
Issue 1: Poor Yield During Diaryl Ether Formation via Ullmann Condensation
Question: My Ullmann condensation to form the 4-phenoxybenzaldehyde precursor is giving very low yields (<30%). What are the likely causes and how can I fix this?
Answer:
Low yields in Ullmann-type C-O couplings are a classic problem, often stemming from the reaction's sensitivity to several factors.[1] Let's break down the potential culprits and solutions.
Potential Causes & Suggested Solutions:
-
Inactive Copper Catalyst:
-
Why it happens: The surface of copper metal can oxidize, rendering it inactive. Even copper(I) salts can degrade upon improper storage. Traditional Ullmann reactions often required "activated" copper powder.[1]
-
Solution: For reactions using copper powder, consider pre-activation by briefly washing with dilute acid to remove the oxide layer. When using copper salts like CuI, ensure they are fresh and have been stored under an inert atmosphere.
-
-
Inappropriate Base or Insufficient Deprotonation:
-
Why it happens: The reaction requires the formation of a copper phenoxide intermediate. If the base is not strong enough to fully deprotonate the phenol starting material, the reaction will not proceed efficiently.[2]
-
Solution: Switch to a stronger or more suitable base. While potassium carbonate is common, cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility and the increased nucleophilicity of the resulting cesium phenoxide. Ensure the base is finely powdered and dried before use to maximize its reactivity.
-
-
Suboptimal Reaction Temperature and Solvent:
-
Why it happens: Traditional Ullmann reactions are notorious for requiring high temperatures, often exceeding 200 °C, and high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene to drive the reaction to completion.[1][2]
-
Solution: If your temperature is too low (e.g., 100-120 °C), gradually increase it in increments of 20 °C. Ensure your solvent is appropriate for the required temperature and can effectively dissolve the reactants. For modern, ligand-assisted Ullmann reactions, temperatures can often be lowered, but screening is still necessary.[3]
-
-
Side Reactions (e.g., Homocoupling):
-
Why it happens: The aryl halide can undergo homocoupling to form a biaryl species, consuming your starting material.[2]
-
Solution: This is often mitigated by using a slight excess of the phenol component relative to the aryl halide. Adjusting the catalyst loading can also influence the rates of desired versus undesired pathways.
-
Issue 2: Failure of the Buchwald-Hartwig C-O Coupling Reaction
Question: I'm trying to synthesize the diaryl ether using a palladium-catalyzed Buchwald-Hartwig C-O coupling, but I'm only recovering my starting materials. What's going wrong?
Answer:
The Buchwald-Hartwig reaction is a powerful alternative to the Ullmann condensation, offering milder conditions and broader scope, but its success hinges on the integrity of the catalytic cycle.[4][5] Failure typically points to an issue with the catalyst, ligands, or reaction environment.
Potential Causes & Suggested Solutions:
-
Catalyst or Ligand Degradation:
-
Why it happens: The Pd(0) active catalyst and the phosphine-based ligands are highly sensitive to oxygen. Exposure to air can lead to oxidation and complete deactivation of the catalyst.
-
Solution: Ensure the entire reaction setup is rigorously purged with an inert gas (Argon or Nitrogen). Use Schlenck line techniques. Solvents and reagents should be thoroughly degassed before use. Use fresh, high-quality palladium precursors and ligands.
-
-
Incorrect Ligand Choice:
-
Why it happens: The choice of ligand is critical and substrate-dependent. A ligand that is too bulky or not electron-rich enough may fail to promote the oxidative addition or reductive elimination steps effectively.
-
Solution: For C-O coupling, sterically hindered biarylphosphine ligands are often required. If a simple ligand like P(t-Bu)₃ fails, consider more specialized ligands such as those developed by Buchwald's group (e.g., SPhos, XPhos) or bidentate ligands like BINAP or DPEPhos.[6]
-
-
Inappropriate Base:
-
Why it happens: The base's strength and properties are crucial. A base that is too weak will not facilitate the deprotonation of the phenol. A base with a coordinating anion (like a halide) can sometimes interfere with the catalyst.
-
Solution: Strong, non-coordinating bases are preferred. Sodium tert-butoxide (NaOt-Bu) and potassium phosphate (K₃PO₄) are common choices. Perform a small-scale screen of different bases to find the optimal one for your specific substrate combination.
-
Issue 3: Low Yield or Stalled Reductive Amination
Question: I've successfully made my substituted 4-phenoxybenzaldehyde, but the reductive amination step to form the final methanamine is inefficient. How can I improve this?
Answer:
Reductive amination is a two-part process: (1) formation of an imine (or iminium ion) intermediate, and (2) reduction of that intermediate.[7] Problems can arise at either stage.
Potential Causes & Suggested Solutions:
-
Inefficient Imine Formation:
-
Why it happens: The condensation of the aldehyde with the amine source (e.g., ammonia, ammonium chloride) is a reversible equilibrium reaction that produces water. If water is not removed, the equilibrium may not favor the imine product.
-
Solution: Add a dehydrating agent, such as activated 4 Å molecular sieves, to the reaction mixture to sequester the water produced and drive the equilibrium towards the imine.[8]
-
-
Incorrect pH:
-
Why it happens: Imine formation is typically catalyzed by mild acid, which protonates the aldehyde's carbonyl oxygen, making it more electrophilic. However, if the solution is too acidic, the amine nucleophile will be fully protonated and become unreactive.
-
Solution: The optimal pH is generally between 4 and 6. If you are using ammonium chloride, the reaction is likely in a suitable pH range. If using aqueous ammonia, the addition of a mild acid catalyst like acetic acid can be beneficial.
-
-
Premature Reduction of the Aldehyde:
-
Why it happens: Some reducing agents, like sodium borohydride (NaBH₄), are powerful enough to reduce the starting aldehyde directly to an alcohol. This competes with the desired pathway.
-
Solution: Use a more selective, pH-sensitive reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal choices.[9][10] They are less reactive towards aldehydes at neutral or slightly acidic pH but will readily reduce the protonated imine (iminium ion) intermediate.
-
Frequently Asked Questions (FAQs)
Q1: For the diaryl ether synthesis, should I choose the Ullmann condensation or the Buchwald-Hartwig coupling?
A1: The choice depends on your substrate, available equipment, and tolerance for reaction conditions. The following table provides a direct comparison to guide your decision.
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper (CuI, Cu₂O, or Cu powder) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)[4] |
| Typical Temp. | High (150-220 °C)[1] | Mild to Moderate (RT - 110 °C)[4] |
| Atmosphere | Often tolerant to air | Requires strictly inert atmosphere (Ar/N₂) |
| Substrate Scope | Traditionally required activated aryl halides (electron-withdrawing groups)[1] | Very broad; tolerates a wide range of functional groups on both partners[4] |
| Pros | Inexpensive catalyst, simple setup | High yields, mild conditions, broad scope |
| Cons | Harsh conditions, often lower yields, side reactions[2] | Expensive catalyst/ligands, air-sensitive |
A decision-making workflow can be visualized as follows:
Caption: Decision tree for selecting a C-O coupling method.
Q2: When performing reductive amination with an ammonia source, how can I prevent the formation of the secondary amine byproduct, bis((4-phenoxyphenyl)methyl)amine?
A2: This is a common selectivity issue where the newly formed primary amine product is more nucleophilic than ammonia and reacts with another molecule of the aldehyde.[7] The most effective strategy is to use a large excess of the ammonia source. By Le Châtelier's principle, this increases the concentration of the initial nucleophile (ammonia) and statistically favors its reaction with the aldehyde over the reaction of the product amine. Using 10-20 equivalents of ammonium acetate or ammonium chloride is a common and effective approach.
Q3: My final compound is difficult to purify by column chromatography. Are there any tricks?
A3: (4-phenoxyphenyl)methanamine is a basic compound. This property can be exploited for purification. If standard silica gel chromatography is problematic (leading to peak tailing or irreversible adsorption), you can try two approaches:
-
Base-Washed Silica: Pre-treat the silica gel by slurrying it in a solvent system containing a small amount of a volatile base, like 1-2% triethylamine in the eluent. This deactivates the acidic silanol groups, preventing tailing of the basic amine product.
-
Acid-Base Extraction: Perform a liquid-liquid extraction. Dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate). Wash with a dilute aqueous acid solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. You can then separate the layers, basify the aqueous layer with NaOH, and re-extract your pure amine product back into an organic solvent.
Experimental Protocols
Protocol 1: Synthesis of 4-Phenoxybenzaldehyde via Ullmann Condensation
This protocol details a modern, ligand-accelerated Ullmann coupling.
Reactants & Reagents:
-
4-Bromobenzaldehyde
-
Phenol
-
Copper(I) iodide (CuI)
-
L-Proline (as ligand)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzaldehyde (1.0 eq), phenol (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add CuI (0.1 eq) and L-Proline (0.2 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 90-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 4-phenoxybenzaldehyde.
Protocol 2: Synthesis of (4-phenoxyphenyl)methanamine via Reductive Amination
This protocol uses a selective reducing agent to minimize side reactions.
Reactants & Reagents:
-
4-Phenoxybenzaldehyde
-
Ammonium Acetate (NH₄OAc)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
4 Å Molecular Sieves
Procedure:
-
To a round-bottom flask, add 4-phenoxybenzaldehyde (1.0 eq), ammonium acetate (10.0 eq), and activated 4 Å molecular sieves.
-
Add methanol as the solvent and stir the suspension at room temperature for 1-2 hours to facilitate imine formation.
-
In a single portion, add sodium cyanoborohydride (1.5 eq) to the stirring suspension. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acid. Handle in a well-ventilated fume hood.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor progress by TLC, staining for the amine product with ninhydrin.
-
Once the reaction is complete, quench carefully by the slow addition of 1M HCl until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Basify the remaining aqueous solution to a pH > 10 with 3M NaOH.
-
Extract the product into dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude (4-phenoxyphenyl)methanamine, which can be further purified if necessary.
Caption: General synthetic workflow for (4-phenoxyphenyl)methanamine.
References
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination for Diaryl Ether Synthesis. BenchChem.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
- Wikipedia.
- Organic & Biomolecular Chemistry.
- Wikipedia.
- University of Groningen Research Portal.
- NIH. (2016). New Trypanosoma brucei acting derivatives incorporating 1-(4-phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane. PMC.
- MDPI. (2022). Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands.
- The Royal Society of Chemistry.
- NIH. * (4-Phenoxyphenyl)methanamine | C13H13NO | CID 2760343*. PubChem.
- CymitQuimica. CAS 107622-80-0: 4-Phenoxybenzenemethanamine.
- JOCPR. (2024).
- Organic Chemistry Portal. Ullmann Reaction.
- Oriental Journal of Chemistry. (2016).
- Frontiers in Catalysis. (2022). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
- Chad's Prep. (2018). 22.
- Organic Chemistry Portal.
- Thermo Fisher Scientific. Ullmann Reaction.
- MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Patsnap. (2021). Preparation method of m-phenoxy benzaldehyde. Eureka.
- Fisher Scientific. 4-Phenoxybenzaldehyde 98.0+%, TCI America™.
- Sigma-Aldrich. (4-Phenoxyphenyl)methanamine | 107622-80-0.
- BenchChem. (2025). Technical Support Center: Synthesis of 3-(4-Hydroxy-phenoxy)-benzaldehyde.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. jocpr.com [jocpr.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. organic-chemistry.org [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for Diaryl Ether Amine Synthesis
Welcome to the Technical Support Center for the synthesis of diaryl ether amines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming the crucial C-N bond on a diaryl ether scaffold. The synthesis of this motif, prevalent in numerous biologically active compounds, often presents unique challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these hurdles and achieve optimal results in your experiments.
Troubleshooting Guide: Navigating Common Experimental Challenges
The synthesis of diaryl ether amines, typically achieved through Buchwald-Hartwig amination or Ullmann condensation, can be influenced by a multitude of factors. This section addresses specific problems you might encounter, their probable causes, and actionable solutions grounded in chemical principles.
| Problem | Potential Cause(s) | Suggested Solution(s) & Rationale |
| Low to No Product Yield | 1. Inactive Catalyst: The palladium or copper catalyst may be oxidized or improperly activated. The active species for Buchwald-Hartwig is Pd(0), while for Ullmann reactions, it is often considered to be Cu(I).[1] | Solution: • For Pd-catalysis: Use a reliable Pd(0) source like Pd₂(dba)₃ or employ a pre-catalyst that readily forms the active species. If using Pd(II) salts (e.g., Pd(OAc)₂), ensure your conditions (e.g., presence of a phosphine ligand) facilitate reduction to Pd(0).[2] • For Cu-catalysis: Use a fresh, high-purity Cu(I) salt (e.g., CuI). If using Cu(0) or Cu(II) sources, ensure the reaction conditions can generate the active Cu(I) species.[1] Rationale: The catalytic cycle cannot initiate without the active form of the metal catalyst. |
| 2. Inappropriate Ligand: The ligand's steric and electronic properties are crucial for catalyst stability and activity but may be mismatched for your specific substrates. | Solution: • Screen a variety of phosphine ligands (for Pd) or N- or O-donor ligands (for Cu). For Buchwald-Hartwig, bulky, electron-rich phosphine ligands like those from the Buchwald or Hartwig groups are often effective.[3][4] For Ullmann reactions, ligands like 1,10-phenanthroline or N,N-dimethylglycine can be beneficial.[1][5] Rationale: The ligand stabilizes the metal center, facilitates oxidative addition and reductive elimination, and prevents catalyst decomposition. | |
| 3. Suboptimal Base: The base may be too weak to deprotonate the amine or incompatible with your substrates' functional groups. | Solution: • For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are common. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures.[2] • For Ullmann reactions, K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently employed.[1][5] Rationale: The base is critical for deprotonating the amine, making it a more potent nucleophile. | |
| 4. Poor Solvent Choice: The solvent affects the solubility of reagents and the stability of intermediates. | Solution: • For Buchwald-Hartwig, anhydrous, non-polar aprotic solvents like toluene or dioxane are typical.[2] • For Ullmann reactions, polar aprotic solvents such as DMF or DMSO are often used, but require careful drying as water can lead to side reactions.[1][5] Rationale: Proper solubility ensures all components are available for reaction, and the solvent's polarity can influence the reaction pathway. | |
| Formation of Significant Side Products | 1. Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. | Solution: • Ensure strictly anhydrous and anaerobic conditions. • Lower the reaction temperature. • Choose a ligand that promotes reductive elimination over competing pathways. Rationale: This side reaction is often caused by trace water or oxygen and can be exacerbated by high temperatures. |
| 2. Homocoupling of Aryl Halide: Two molecules of the aryl halide couple to form a biaryl species. | Solution: • Lower the catalyst loading. • Adjust the ligand-to-metal ratio. • Use a less reactive aryl halide if possible (e.g., a bromide instead of an iodide). Rationale: This can occur at high catalyst concentrations or when the oxidative addition is much faster than the subsequent steps. | |
| 3. N-Arylation of the Ligand: The amine couples with the phosphine ligand, deactivating the catalyst. | Solution: • Use a more sterically hindered ligand to shield the phosphorus atom. • This is a known issue with some less bulky phosphine ligands. Rationale: Steric bulk around the metal center can prevent the ligand itself from acting as a substrate. | |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may precipitate out of solution or be poisoned by impurities. | Solution: • Ensure all reagents and solvents are of high purity and anhydrous. • Degas the solvent thoroughly to remove dissolved oxygen. • Consider using a more robust pre-catalyst or a ligand that enhances catalyst stability. Rationale: Catalyst stability is paramount for achieving high turnover numbers and complete conversion. |
| 2. Product Inhibition: The diaryl ether amine product may coordinate to the metal center and inhibit further catalytic cycles. | Solution: • This can be a challenging issue to resolve. Sometimes, a change in ligand or solvent can mitigate this effect. Rationale: If the product binds more strongly to the catalyst than the reactants, the catalytic cycle will be slowed or stopped. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of diaryl ether amines, providing insights into reaction mechanisms and practical considerations.
Q1: Should I use a palladium or copper catalyst for my diaryl ether amine synthesis?
A1: The choice between palladium (Buchwald-Hartwig amination) and copper (Ullmann condensation) catalysis depends on several factors, including your specific substrates, functional group tolerance, and cost considerations.
-
Palladium Catalysis (Buchwald-Hartwig): Generally offers milder reaction conditions, a broader substrate scope (including aryl chlorides), and higher functional group tolerance.[3][4] It is often the first choice for complex molecules. However, palladium catalysts and the specialized phosphine ligands can be expensive.
-
Copper Catalysis (Ullmann): This is a more cost-effective option. While traditional Ullmann conditions were harsh, modern protocols with appropriate ligands allow for milder conditions.[1][6] Copper catalysis can be particularly effective for electron-deficient aryl halides and may be successful where palladium systems fail.
Q2: How do I select the right ligand for my reaction?
A2: Ligand selection is critical and often requires empirical screening.
-
For Buchwald-Hartwig: The choice of phosphine ligand is crucial. Bulky, electron-rich monophosphine ligands are often highly effective as they promote the formation of the active monoligated Pd(0) species and facilitate reductive elimination. The appropriate ligand is often determined by the class of amine being used.[7]
-
For Ullmann Reactions: Simple, inexpensive N- or O-donor ligands are commonly used. Examples include amino acids (e.g., L-proline, N,N-dimethylglycine) and 1,10-phenanthroline.[5][6] These ligands increase the solubility of the copper salts and accelerate the reaction.
Q3: What is the role of the base, and how do I choose the best one?
A3: The primary role of the base is to deprotonate the amine, forming the more nucleophilic amide.
-
In Buchwald-Hartwig amination , strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used. For substrates with base-sensitive functional groups, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are viable alternatives, often requiring higher reaction temperatures.[2]
-
In Ullmann reactions , inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are standard.[1][5] The choice can affect the reaction rate and yield, with Cs₂CO₃ often being more effective due to the higher solubility of the resulting cesium amide.
Q4: My starting materials are sterically hindered. What can I do to improve the reaction?
A4: Steric hindrance on either the aryl halide or the amine can significantly slow down the reaction.
-
For Buchwald-Hartwig: Employing more sterically demanding ligands can sometimes overcome this issue by creating a more open coordination sphere around the palladium center. Increasing the reaction temperature can also be effective.
-
For Ullmann Reactions: Higher temperatures are often necessary for sterically hindered substrates. The choice of ligand can also play a role in mitigating steric effects.
Experimental Protocols
The following are generalized, step-by-step protocols for the two most common methods for synthesizing diaryl ether amines. Note: These are starting points and may require optimization for your specific substrates.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline for the palladium-catalyzed amination of a halo-diaryl ether.
Reagents and Equipment:
-
Halo-diaryl ether
-
Amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., a Buchwald or Hartwig ligand)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the halo-diaryl ether, palladium pre-catalyst, and phosphine ligand.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the base to the flask under the inert atmosphere.
-
Via syringe, add the anhydrous solvent, followed by the amine.
-
Place the flask in a preheated heating block and stir at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Ullmann Condensation
This protocol provides a general method for the copper-catalyzed amination of a halo-diaryl ether.
Reagents and Equipment:
-
Halo-diaryl ether
-
Amine
-
Copper(I) salt (e.g., CuI)
-
Ligand (e.g., L-proline or 1,10-phenanthroline)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Reaction vial with a screw cap
-
Magnetic stirrer and heating block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vial containing a magnetic stir bar, add the halo-diaryl ether, amine, copper(I) salt, ligand, and base.
-
Seal the vial and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Place the vial in a preheated heating block and stir at the desired temperature (typically 100-140 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Optimization
The following diagrams illustrate key decision-making processes and catalytic cycles in the synthesis of diaryl ether amines.
Caption: A decision-making workflow for troubleshooting common issues in diaryl ether amine synthesis.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
-
Ullmann condensation. In: Wikipedia. ; 2023. Accessed January 14, 2026. [Link]
- BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination for Diaryl Ether Synthesis. Published 2025.
- Kafizas A, Vinod CP, Tang C, et al. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. J Am Chem Soc. 2013;135(40):15338-15351.
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 14, 2026. [Link]
- Cristau H-J, Cellier PP, Hamada S, Spindler J-F, Taillefer M. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Org Lett. 2004;6(6):913-916.
-
Ullmann Reaction. Organic Chemistry Portal. [Link]. Accessed January 14, 2026.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]. Accessed January 14, 2026.
- Choi K, Brunn JN, Borate K, et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. J Am Chem Soc. 2024;146(29):19414-19424.
- Ma D, Cai Q, Zhang H. Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Org Lett. 2003;5(14):2453-2455.
- Choi K, Brunn JN, Borate K, et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. Published online July 17, 2024.
- Kapdi AR, Prajapati D. Solvent-Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. RSC Adv. 2014;4(35):18371-18379.
-
Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]. Accessed January 14, 2026.
- Ghorbani-Choghamarani A, Norouzi M. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In: Methodologies in Amine Synthesis. Royal Society of Chemistry; 2024:78-126.
- Smith TE, Durbin KR, Powers JT, et al. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC. 2010;2010(8):254-265.
- Kapdi AR, Prajapati D. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform. 2012;43(32).
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]. Accessed January 14, 2026.
-
Buchwald-Hartwig coupling. YouTube. Published January 7, 2019. Accessed January 14, 2026. [Link]
- Singleton DG, Jankins TC, Wang Y, et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. J Am Chem Soc. 2015;137(13):4291-4294.
- Wentzel M, Gogoll A, Luthman K. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein J Org Chem. 2012;8:1084-1092.
- Gallou F, Handa S, John M, et al. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Omega. 2024;9(7):7935-7945.
- McCann SD, Reichert EC, Arrechea PL, Buchwald SL. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. J Am Chem Soc. 2020;142(35):15027-15037.
- Dorel R, van der Vlugt JI. The Buchwald–Hartwig Amination After 25 Years. Angew Chem Int Ed. 2019;58(48):17118-17129.
- Bates CG, Gujadhur RK, Venkataraman D. An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. Org Lett. 2002;4(16):2803-2806.
- Fan M, Zhou W, Jiang Y, Ma D. Copper-catalyzed amination of aryl and alkenyl electrophiles. Org Lett. 2012;14(17):4458-4461.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed January 14, 2026. [Link]
-
Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides. ChemistryViews. Published June 27, 2024. Accessed January 14, 2026. [Link]
- Shuto Y, Oisaki K, Kanai M. Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. Org Lett. 2017;19(5):1024-1027.
- Wekesa FS, Phadke N, Jahier C, et al. A Simple and Convenient Method for the Synthesis of N,N-Diaryl Tertiary Amines. Synthesis. 2015;47(11):1613-1618.
- Li F, Wang Q, Ding Z, Tao G. A Facile and Efficient Synthesis of Diaryl Amines or Ethers under Microwave Irradiation at Presence of KF/Al2O3 without Solvent and Their Anti-Fungal Biological Activities against Six Phytopathogens. Molecules. 2012;17(7):8356-8366.
- Zhu D, Xu L, Wu F, Wan B. Efficient copper-catalyzed amination of aryl halides with amines and N H heterocycles using rac-BINOL as ligand.
- Pérez-Serrano L, Casitas A, Echavarren AM. Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations.
- Tundo P, Perosa A, Selva M. Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Molecules. 2018;23(1):121.
- Cai Q, Zhu W, Zhang H, Zhang H, Ma D. An Efficient Copper-Catalyzed Amination of Aryl Halides by Aqueous Ammonia. Angew Chem Int Ed. 2006;45(38):6366-6369.
- BenchChem.
- Mohamed Shams Y, Al Malak S. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. J Synth Chem. 2024;3(4):278-286.
- Wu C-S, Zhou B, Liu R-S.
- Baklanov MA, Zemtsova MN, Mokrushin VV. Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules. 2021;26(16):4999.
- Zarya A, Borisova T, Reshetnikov V, et al. Pd- and Cu-catalyzed approaches in the syntheses of new cholane aminoanthraquinone pincer-like ligands. Beilstein J Org Chem. 2017;13:478-486.
- Davtyan AH, Hakobyan AA, Oganesyan AS, et al. Oxidative Carbonylation of Dipropargylarylamines at Palladium and Cupric Chlorides Catalysis.
- Zhang Z, Li T, Wu W, et al. Catalytic Atroposelective Electrophilic Amination of Diaryl Anilines and Diaryl Phenols for the Synthesis of Axially Chiral Diaryl Compounds. Angew Chem Int Ed. 2025;64(32):e202506123.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. research.rug.nl [research.rug.nl]
Common side reactions in the synthesis of 1-[4-(4-Fluorophenoxy)phenyl]methanamine derivatives
Technical Support Center: Synthesis of 1-[4-(4-Fluorophenoxy)phenyl]methanamine Derivatives
Welcome to the technical support guide for the synthesis of this compound and its derivatives. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the multi-step synthesis of this important structural motif. Our goal is to provide practical, field-tested insights and troubleshooting strategies in a direct question-and-answer format to help you navigate common side reactions and optimize your synthetic protocols.
The synthesis of these target molecules typically involves two critical stages: the formation of the diaryl ether backbone and the subsequent elaboration of the benzylic amine. Each stage presents a unique set of challenges that can impact yield, purity, and scalability. This guide breaks down these challenges, explains the underlying chemical principles, and offers robust solutions.
Troubleshooting Guide & FAQs
Part 1: Diaryl Ether Bond Formation (C-O Cross-Coupling)
The core of the target molecule is the 4-(4-fluorophenoxy)phenyl moiety, most commonly assembled via a nucleophilic aromatic substitution (SNAr) or a copper-catalyzed Ullmann condensation.[1][2] The choice of reaction often depends on the starting materials, particularly the electronic nature of the aryl halides.
Question 1: My diaryl ether coupling reaction (Ullmann or SNAr) is sluggish, resulting in low conversion and significant recovery of starting materials. What factors should I investigate?
Answer: Low conversion in C-O coupling reactions is a frequent issue stemming from several interrelated factors. Here’s a systematic troubleshooting approach:
-
For Ullmann Condensations: This classic copper-catalyzed reaction often requires harsh conditions.[3][4]
-
Catalyst Activity: The "activation" state of the copper catalyst is critical. Traditional protocols used copper powder, but its activity can be inconsistent.[4] Consider using more reliable and soluble Cu(I) salts like CuI or Cu₂O, which are often more effective precatalysts.[5]
-
Temperature and Solvent: Ullmann reactions demand high temperatures, often exceeding 150-210 °C, and high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene.[3][4] Insufficient temperature is a common reason for failure. Ensure your reaction is reaching and maintaining the target temperature.
-
Base Selection: A strong base is required to deprotonate the phenol. While traditional bases like KOH are used, cesium carbonate (Cs₂CO₃) has been shown to be highly effective, even under milder conditions, due to its high solubility and the "cesium effect."[5][6]
-
Ligand Assistance: Modern Ullmann-type reactions are significantly accelerated by ligands. Simple, inexpensive ligands like N,N-dimethylglycine or various diamines can chelate to the copper center, increasing its catalytic activity and allowing for lower reaction temperatures (e.g., 90-120 °C).[2]
-
-
For Nucleophilic Aromatic Substitution (SNAr): This route is preferable when one of the aromatic rings is "activated" by a strong electron-withdrawing group (EWG), such as a nitro or cyano group, positioned ortho or para to the leaving group.
-
Substrate Electronics: The SNAr mechanism requires a sufficiently electron-poor aryl halide. If your aryl halide is electron-neutral or electron-rich, the reaction will be extremely slow or will not proceed without a catalyst.[7] For synthesizing the precursor 4-(4-fluorophenoxy)benzonitrile, reacting 4-chlorobenzonitrile or 4-fluorobenzonitrile with the potassium salt of 4-fluorophenol is a viable SNAr strategy.
-
Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF) are essential. They effectively solvate the cation of the phenoxide salt, leaving a "naked" and highly nucleophilic phenoxide anion to perform the attack.[7][8]
-
Water Contamination: The presence of water is detrimental as it can protonate the highly basic phenoxide, reducing its nucleophilicity.[9] Ensure all reagents and solvents are anhydrous.
-
Question 2: I'm observing a significant byproduct that appears to be a homocoupled diaryl ether. How can this be minimized?
Answer: The formation of symmetrical diaryl ethers is a known side reaction in copper-catalyzed couplings, arising from the reaction of the phenoxide with an already-formed product molecule or through other complex catalytic cycles. While less common than in C-N couplings, it can still reduce the yield of your desired unsymmetrical product.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the phenol component relative to the aryl halide. This ensures the aryl halide is consumed preferentially by the desired nucleophile.
-
Optimize Ligand and Catalyst Loading: In some systems, higher catalyst or ligand loading can favor undesired pathways. Screen different catalyst concentrations (e.g., 1-10 mol%) to find an optimal balance between reaction rate and selectivity.
-
Use Milder Conditions: The development of modern ligand-accelerated Ullmann protocols allows for reactions at lower temperatures, which often increases selectivity and suppresses side reactions.[5]
Part 2: Formation of the Benzylic Amine
The conversion of a precursor like 4-(4-fluorophenoxy)benzonitrile or 4-(4-fluorophenoxy)benzaldehyde into the target primary amine is the final key step. The choice of reducing agent and conditions is paramount to avoiding common and often difficult-to-remove impurities.
Question 3: My primary impurity after reducing 4-(4-fluorophenoxy)benzonitrile with catalytic hydrogenation (e.g., H₂/Raney Ni) is the secondary amine, bis({4-(4-fluorophenoxy)phenyl}methyl)amine. Why does this happen and how can I prevent it?
Answer: This is the most common and problematic side reaction during the catalytic hydrogenation of nitriles. The mechanism involves the reaction between the final primary amine product and a partially reduced imine intermediate still present on the catalyst surface.
Causality & Prevention: The primary amine product is nucleophilic and can attack the electrophilic carbon of the imine intermediate, forming a new Schiff base. This new imine is then readily reduced under the reaction conditions to the stable secondary amine.[10]
Proven Solutions:
-
Addition of Ammonia: The most effective method is to conduct the hydrogenation in the presence of ammonia (often as a solution in methanol or ethanol).[10] Ammonia is present in a large excess and effectively competes with the primary amine product for reaction with the imine intermediate, shifting the equilibrium away from secondary amine formation.
-
Acidic Additives: In some cases, adding a small amount of a strong acid can protonate the primary amine product, rendering it non-nucleophilic and unable to react with the imine intermediate. However, this can sometimes poison certain catalysts.
-
Catalyst Choice: While Raney Nickel is common, catalysts like Rhodium on alumina or specific cobalt catalysts have shown higher selectivity for primary amines in some systems.
-
Reaction Conditions: Lower temperatures and higher hydrogen pressures generally favor the direct reduction pathway over the condensation side reaction.
Question 4: I am reducing the nitrile precursor with Lithium Aluminum Hydride (LiAlH₄) and my yields are inconsistent. What are the critical parameters for this reduction?
Answer: LiAlH₄ is a powerful, non-selective reducing agent that rapidly converts nitriles to primary amines.[10][11] While it avoids the secondary amine issue seen with catalytic hydrogenation, success hinges on rigorous experimental technique.
Key Pitfalls and Solutions:
-
Anhydrous Conditions: LiAlH₄ reacts violently with water. The reaction must be performed in a thoroughly dried apparatus under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous ether or THF as the solvent. Any moisture will consume the reagent and reduce the yield.
-
The Work-Up Procedure: This is the most critical step. The initial reduction forms stable aluminum-nitrogen complexes.[11][12] Improper quenching can lead to the formation of gelatinous aluminum salts that trap the product, making extraction difficult and drastically lowering the isolated yield.
-
Recommended Fieser Work-Up: For a reaction using 'X' grams of LiAlH₄ in a solvent like THF, the following sequential addition at 0 °C is highly reliable:
-
Slowly add 'X' mL of water.
-
Slowly add 'X' mL of 15% aqueous NaOH.
-
Slowly add '3X' mL of water.
-
-
This procedure results in the formation of granular, easily filterable aluminum salts, allowing for efficient recovery of the amine product from the organic solvent.
-
-
Reverse Addition: Adding the nitrile solution to the LiAlH₄ slurry (rather than the other way around) can sometimes improve yields by maintaining an excess of the reducing agent throughout the reaction.
Question 5: I am exploring a synthetic route via the oxime of 4-(4-fluorophenoxy)benzaldehyde. Upon reduction, I'm isolating the corresponding benzyl alcohol and an amide byproduct in addition to my desired amine. What is causing this?
Answer: The reduction of oximes can be complicated by competing side reactions, especially under non-optimized conditions.[13][14]
-
Formation of Benzyl Alcohol: This occurs if the oxime hydrolyzes back to the aldehyde in situ. The aldehyde is then rapidly reduced to the corresponding alcohol under the reaction conditions (e.g., H₂/catalyst or NaBH₄). This hydrolysis can be promoted by acidic or aqueous conditions. Ensure your reaction medium is neutral and anhydrous if possible.
-
Formation of Amide: This is a classic indicator of a Beckmann rearrangement . This rearrangement of the oxime to an amide is catalyzed by acid. If your catalytic system has acidic sites or if acidic reagents are used (e.g., some grades of silica gel, acidic workups), this side reaction can become significant. The resulting amide is typically stable and will not be reduced to the amine under standard oxime reduction conditions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Diaryl Ether Step | Inactive catalyst, insufficient temperature, wrong solvent, or poor choice of base. | Use Cu(I) salts with a ligand (Ullmann) or ensure an activated aryl halide with a polar aprotic solvent (SNAr). Use a strong, soluble base like Cs₂CO₃.[5][6] |
| Secondary Amine Impurity | Reaction of primary amine product with imine intermediate during catalytic hydrogenation. | Conduct hydrogenation in the presence of excess ammonia.[10] |
| Low Yield with LiAlH₄ | Wet reagents/glassware or inefficient product extraction from aluminum salt emulsion. | Use strictly anhydrous conditions and perform a careful Fieser work-up (H₂O, then NaOH(aq), then more H₂O). |
| Alcohol/Amide from Oxime Route | Oxime hydrolysis to aldehyde (forms alcohol) or acid-catalyzed Beckmann rearrangement (forms amide). | Ensure neutral, anhydrous conditions. Avoid strong acids during the reaction and work-up. |
Appendix A: Representative Experimental Protocols
Protocol 1: Ligand-Accelerated Ullmann Synthesis of 4-(4-Fluorophenoxy)benzonitrile
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂), add copper(I) iodide (CuI, 5 mol%), 4-chlorobenzonitrile (1.0 equiv), 4-fluorophenol (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Add N,N-dimethylglycine (10 mol%) as the ligand.
-
Add anhydrous N,N-Dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with aqueous ammonia to remove copper salts, followed by a water and brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Selective Catalytic Hydrogenation of 4-(4-Fluorophenoxy)benzonitrile
-
To a high-pressure hydrogenation vessel, add 4-(4-fluorophenoxy)benzonitrile (1.0 equiv) and a slurry of Raney Nickel (approx. 10-20% by weight) in a 7N solution of ammonia in methanol.
-
Seal the vessel, purge several times with nitrogen, and then with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 50-100 psi) and stir vigorously at room temperature (or with gentle heating to 40-50 °C) until hydrogen uptake ceases.
-
Carefully vent the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The crude amine can be purified by vacuum distillation or by conversion to an HCl salt, precipitation, and subsequent liberation of the free base.
References
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Catalysis Science & Technology. (2024). Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst. Royal Society of Chemistry. DOI:10.1039/D4CY00368C. Retrieved from [Link]
-
Bohrium. (2024). Recent advances on catalytic asymmetric hydrogenation of oximes and oxime ethers. Retrieved from [Link]
-
MDPI. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
MDPI. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
JoVE. (2023). Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved from [Link]
-
ResearchGate. (2017). The Ullmann Ether Condensation. Retrieved from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (2005). US20050054882A1 - Diaryl ether condensation reactions.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Organic Letters. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. ACS Publications. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
Books. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]
-
PubMed Central. (2025). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. Retrieved from [Link]
-
PubMed. (1999). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine. Retrieved from [Link]
-
PubMed Central. (n.d.). New Trypanosoma brucei acting derivatives incorporating 1-(4-phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction conditions: [LiAlH4]: nitrile (1 equiv), LiAlH4 (1 equiv),.... Retrieved from [Link]
-
YouTube. (2025). Reduction of nitriles to amines using LiAlH4. Retrieved from [Link]
-
YouTube. (2023). Reduction of Imines and Nitriles with LiAlH4. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 3. US20050054882A1 - Diaryl ether condensation reactions - Google Patents [patents.google.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. francis-press.com [francis-press.com]
- 10. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 11. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Recent advances on catalytic asymmetric hydrogenation of oximes and oxime ethers: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]
Improving yield and purity in the synthesis of [4-(4-fluorophenoxy)phenyl]methanamine compounds
Welcome to the technical support center for the synthesis of [4-(4-fluorophenoxy)phenyl]methanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yield and purity, and troubleshoot common experimental challenges. The information provided herein is based on established chemical principles and peer-reviewed literature to ensure scientific integrity and reproducibility.
Introduction to the Synthetic Strategy
The synthesis of [4-(4-fluorophenoxy)phenyl]methanamine typically involves a two-stage process. The first stage is the formation of the diaryl ether linkage, commonly achieved through an Ullmann condensation or a related cross-coupling reaction. The second stage involves the introduction of the aminomethyl group, which can be accomplished via the reduction of a nitrile intermediate or the reductive amination of the corresponding aldehyde. This guide will address potential issues in both stages of the synthesis.
Troubleshooting Guide & FAQs
Part 1: Diaryl Ether Formation (Ullmann Condensation & Analogous Reactions)
Question 1: I am observing low yields of my desired diaryl ether, 4-(4-fluorophenoxy)benzonitrile, and a significant amount of dehalogenated starting material. What are the likely causes and how can I mitigate this?
Answer:
Low yields and the formation of a dehalogenated arene byproduct are common issues in Ullmann-type reactions.[1] Reductive dehalogenation is a competing side reaction where the aryl halide is reduced instead of undergoing the desired coupling.[1]
Possible Causes & Solutions:
-
Suboptimal Ligand or Catalyst System: The choice of ligand is crucial for promoting the desired cross-coupling pathway. For electron-rich aryl bromides, ligands like N,N-dimethylglycine have proven effective.[1] It is advisable to screen a variety of ligands to find the optimal one for your specific substrates.
-
Reaction Temperature: Traditional Ullmann condensations often require high temperatures (150-300 °C), which can promote side reactions.[2][3] Modern methods using soluble copper catalysts with ligands can often be run at lower temperatures.[4] Consider lowering the reaction temperature if using a more active catalyst system.
-
Base Selection: The choice of base is critical. While a base is necessary to deprotonate the phenol, an overly strong base can promote side reactions. Potassium phosphate and cesium carbonate are often effective choices.[1] Cesium carbonate is known to be more efficient than potassium-based bases due to the higher dissociation and solubility of cesium phenoxides.[4]
-
Anhydrous Conditions: Water can lead to the hydrolysis of the aryl halide and deactivate certain bases.[1][4] Ensure all reagents and solvents are thoroughly dried. The use of molecular sieves (e.g., powdered 4 Å) can significantly improve yields by sequestering any residual water.[4][5]
Experimental Protocol: Optimized Ullmann-type Synthesis of 4-(4-fluorophenoxy)benzonitrile
-
To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 4-chlorobenzonitrile (1.0 eq.), 4-fluorophenol (1.2 eq.), cesium carbonate (2.0 eq.), and a catalytic amount of copper(I) oxide (5 mol%).
-
Add a suitable ligand, such as N,N-dimethylglycine (20 mol%).
-
Add anhydrous N,N-dimethylformamide (DMF) or acetonitrile as the solvent.[4]
-
Heat the reaction mixture to 110-120 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Question 2: My Ullmann condensation is sluggish and gives a complex mixture of products. What can I do to improve the reaction?
Answer:
A sluggish reaction and complex product mixture can stem from several factors, including catalyst deactivation, inappropriate solvent choice, and substrate reactivity.
Possible Causes & Solutions:
-
Solvent Choice: The solvent significantly influences the reaction outcome. Polar aprotic solvents like DMF, DMSO, or N-methylpyrrolidone (NMP) are commonly used and can accelerate the reaction.[1][3] Acetonitrile has also been shown to be effective and can sometimes lead to faster reactions than DMF.[4]
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl > F. If you are using an aryl chloride, the reaction may be slower. Increasing the reaction temperature or using a more reactive aryl iodide or bromide might be beneficial.[3][4]
-
Catalyst and Ligand Choice: Not all copper sources and ligands are equally effective. Copper(I) salts like CuI or Cu2O are often more effective than copper(II) salts.[4] Experimenting with different ligands can also dramatically improve results.
-
Atmosphere: While often run under an inert atmosphere to prevent oxidation, some modern copper-promoted arylations of phenols with arylboronic acids (a related reaction) have been shown to benefit from an ambient atmosphere, where oxygen can enhance yields.[5] However, for the classical Ullmann, an inert atmosphere is generally recommended.[2]
Part 2: Formation of the Aminomethyl Group
Question 3: I am attempting the reductive amination of 4-(4-fluorophenoxy)benzaldehyde with ammonia to get the primary amine, but I am getting low yields and a mixture of primary and secondary amines.
Answer:
The formation of both primary and secondary amines is a known issue in the reductive amination of aldehydes with ammonia.[6] This is often due to the reaction of the initially formed primary amine with another molecule of the aldehyde.
Possible Causes & Solutions:
-
Inefficient Imine Formation: The initial condensation of the aldehyde and ammonia to form the imine is a reversible equilibrium. To drive the reaction towards the imine, it is beneficial to remove the water that is formed.[7][8]
-
Overalkylation: The desired primary amine product can act as a nucleophile and react with the starting aldehyde to form a secondary amine.[7]
-
Choice of Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde before it has a chance to form the imine.[7]
Strategies for Improvement:
| Strategy | Rationale | Recommended Reagents/Conditions |
| Use a Mild, Selective Reducing Agent | To avoid premature reduction of the aldehyde and favor reduction of the imine.[7] | Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred choice due to its mildness.[7][8] |
| Control Stoichiometry | Using an excess of the ammonia source can help to favor the formation of the primary amine. | Use a large excess of ammonia (e.g., a solution of ammonia in methanol). |
| Stepwise Procedure | First, form the imine, and then add the reducing agent. This minimizes the presence of the aldehyde when the reducing agent is added.[6][7] | Stir the aldehyde and ammonia source together for a period before adding the reducing agent. |
| Add a Dehydrating Agent | To drive the imine formation equilibrium forward.[7] | Anhydrous magnesium sulfate (MgSO₄) or molecular sieves.[5][7] |
| Catalytic Acid | A catalytic amount of acid can promote imine formation.[7] | A small amount of acetic acid can be added. |
Experimental Protocol: Optimized Reductive Amination
-
Dissolve 4-(4-fluorophenoxy)benzaldehyde (1.0 eq.) in a suitable solvent like methanol or 1,2-dichloroethane (DCE).[7]
-
Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq.) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise, maintaining the temperature at room temperature.
-
Stir the reaction for an additional 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product, for example, by converting it to the hydrochloride salt.[9]
Question 4: My alternative route involves the reduction of 4-(4-fluorophenoxy)benzonitrile. What are the key considerations for this reaction to achieve high yield and purity?
Answer:
The reduction of a nitrile to a primary amine is a robust method. The primary challenge is to achieve complete reduction without the formation of side products.
Possible Methods and Considerations:
-
Catalytic Hydrogenation: This is a common and effective method.
-
Catalyst: Raney nickel or palladium on carbon (Pd/C) are frequently used catalysts.[10][11]
-
Solvent: Methanol or ethanol, often with ammonia added to suppress the formation of secondary amines.[12]
-
Pressure and Temperature: The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature.[12]
-
-
Chemical Reduction:
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) or borane complexes can be used. However, these reagents are less selective and require careful handling.
-
Troubleshooting Nitrile Reduction:
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Inactive catalyst, insufficient hydrogen pressure, or low temperature. | Ensure the catalyst is active, increase hydrogen pressure, or raise the reaction temperature. |
| Formation of Secondary and Tertiary Amines | The intermediate imine can react with the product amine. | The addition of ammonia to the reaction mixture suppresses the formation of these byproducts.[12] |
| Difficult Purification | The product amine may be difficult to separate from the reaction mixture. | Conversion to the hydrochloride salt can facilitate isolation and purification through recrystallization.[9][10] |
Visualizing the Workflow
Diagram 1: Synthetic Routes to [4-(4-fluorophenoxy)phenyl]methanamine
Caption: Overview of the two primary synthetic pathways.
Diagram 2: Troubleshooting Reductive Amination
Caption: Common issues and solutions in reductive amination.
References
-
Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]
-
Pearson. (n.d.). The two most general amine syntheses are the reductive amination. Retrieved from [Link]
-
ACS Publications. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). EFFICIENT PREPARATION OF N-BENZYL SECONDARY AMINES VIA BENZYLAMINE–BORANE MEDIATED REDUCTIVE AMINATION. Retrieved from [Link]
-
Organic Chemistry Portal. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Retrieved from [Link]
-
ACS Publications. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Retrieved from [Link]
- Google Patents. (2005). US20050054882A1 - Diaryl ether condensation reactions.
-
ResearchGate. (2025). The Ullmann Ether Condensation. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
PubMed. (1999). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. Angewandte Chemie International Edition. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
-
Reddit. (2025). Question about reductive amination reaction procedure. r/Chempros. Retrieved from [Link]
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product. r/OrganicChemistry. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4'-(4-fluorophenoxy)acetophenone. Retrieved from [Link]
- Google Patents. (n.d.). JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines.
-
Reddit. (2024). How to purify Benzylamine?. r/OrganicChemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20050054882A1 - Diaryl ether condensation reactions - Google Patents [patents.google.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine [organic-chemistry.org]
- 6. ias.ac.in [ias.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel - Eureka | Patsnap [eureka.patsnap.com]
- 12. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 1-[4-(4-Fluorophenoxy)phenyl]methanamine Derivatives in Biological Assays
Welcome to the technical support center for researchers working with 1-[4-(4-fluorophenoxy)phenyl]methanamine and its derivatives. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, in-depth solutions to one of the most common hurdles encountered with this class of compounds: poor aqueous solubility. Inaccurate assay results, high data variability, and misleading structure-activity relationships (SAR) are often rooted in solubility issues.[1] This resource combines fundamental physicochemical principles with field-proven laboratory techniques to help you generate reliable and reproducible data.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives consistently precipitate when I dilute them from a DMSO stock into my aqueous assay buffer or cell culture medium?
A1: This is the most common manifestation of poor aqueous solubility with this compound class. The core issue lies in the molecule's physicochemical properties. The 4-(4-fluorophenoxy)phenyl portion is large, aromatic, and hydrophobic (lipophilic), meaning it has a strong tendency to avoid water. While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent capable of dissolving these compounds at high concentrations (e.g., 10-50 mM), it is aprotic and has a high dielectric constant, which is very different from the aqueous environment of your assay.[2]
When a small volume of the concentrated DMSO stock is introduced into a large volume of aqueous buffer, the DMSO is rapidly diluted. This sudden shift in the solvent environment from organic to aqueous dramatically decreases the solubility of your lipophilic compound, causing it to "crash out" or precipitate. This is a classic example of anti-solvent precipitation.
Q2: I've noticed my compound seems less potent in serum-free media compared to serum-containing media. Could this be related to solubility?
A2: Yes, this is a strong possibility and a critical observation. Cell culture media containing fetal bovine serum (FBS) or other serum types are rich in proteins, with albumin being the most abundant. Albumin and other serum proteins can non-specifically bind to lipophilic compounds.[3] This binding can act as a carrier mechanism, effectively increasing the apparent solubility of your compound in the bulk solution and preventing aggregation.[3][4]
In serum-free conditions, this protein-carrier effect is absent. As a result, the "free" concentration of your compound that remains truly dissolved may be significantly lower than the nominal concentration you added, leading to an underestimation of its true potency. When troubleshooting, always consider the potential impact of serum components on your compound's behavior.
Q3: What is the maximum concentration of DMSO that is safe for my cells, and could it be interfering with my assay?
A3: This is a critical parameter to control. While DMSO is widely used, it is not biologically inert. The acceptable final concentration of DMSO depends on the cell line and the assay's sensitivity.
-
General Guideline: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. Many researchers aim for a final concentration of ≤0.1% to minimize any potential artifacts.
-
Toxicity: At concentrations above 1-2%, DMSO can cause cell stress, inhibit cell growth, and even induce cell death.[2][5]
-
Assay Interference: Beyond direct cytotoxicity, DMSO can influence protein-ligand binding kinetics and inhibit certain enzymes.[6][7]
It is imperative to run a vehicle control (media + identical final DMSO concentration) in all experiments to ensure that the observed effects are due to your compound and not the solvent.
Section 2: Proactive Formulation Strategies
The best way to deal with solubility issues is to prevent them. This section provides strategies for preparing your compound solutions to maintain their integrity in aqueous environments.
Q4: How does pH affect the solubility of my methanamine derivative, and how can I use this to my advantage?
A4: The methanamine group (-CH₂NH₂) in your compound is a primary amine, which is a weak base. This is the key to leveraging pH for solubility enhancement.
-
The Underlying Principle: In an aqueous solution, the amine group exists in equilibrium between its neutral, uncharged form (R-NH₂) and its protonated, positively charged form (R-NH₃⁺). The uncharged form is significantly less soluble in water than the charged, protonated form. The pKa of this amine group is the pH at which 50% of the molecules are in the charged form and 50% are in the neutral form. While the exact pKa for your specific derivative may not be published, it is typically expected to be in the range of 8.0-10.0.
-
Practical Application: By adjusting the pH of your assay buffer to be at least 1-2 units below the compound's pKa, you can shift the equilibrium towards the more soluble, protonated form. For a compound with an estimated pKa of 9.0, preparing your buffer at pH 7.0-7.5 will ensure that the vast majority of the molecules are in the charged, more soluble R-NH₃⁺ state.[8] This can dramatically increase the aqueous solubility.
Caption: Impact of pH on the solubility of amine-containing compounds.
Workflow: pH-Adjusted Buffer Preparation
-
Determine Buffer System: Choose a buffer system that is effective in your desired pH range (e.g., HEPES for pH 7.2-7.6, MES for pH 5.8-6.2).
-
Prepare Buffer: Prepare your buffer at the desired concentration.
-
Adjust pH: Carefully titrate the buffer with a strong acid (e.g., HCl) to reach the target pH. Ensure the pH is stable before use.
-
Test Compound: Prepare your working dilutions in this pH-adjusted buffer.
Q5: What are cyclodextrins, and how do I use them to solubilize my compound for an in vitro assay?
A5: Cyclodextrins are cyclic oligosaccharides that can be powerful tools for solubilizing hydrophobic compounds.[9] They have a unique structure: a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity. The hydrophobic part of your drug molecule can become encapsulated within this cavity, forming an "inclusion complex."[9][10] This complex presents the hydrophilic exterior to the water, thereby increasing the overall aqueous solubility of the compound.
Caption: Mechanism of cyclodextrin-mediated drug solubilization.
Protocol: Preparing a Drug-Cyclodextrin Complex for In Vitro Assays
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many pharmaceutical compounds due to its high aqueous solubility and low toxicity.
-
Determine Optimal Ratio (Phase Solubility Study):
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v) in your assay buffer.
-
Add an excess amount of your solid compound to each solution.
-
Stir or shake the suspensions vigorously at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[11]
-
Filter the solutions through a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of your dissolved compound in each filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the compound concentration (solubility) against the HP-β-CD concentration. The concentration at which solubility plateaus or reaches your desired level is the optimal working concentration.
-
-
Prepare the Solubilized Stock Solution:
-
Prepare the chosen concentration of HP-β-CD in your assay buffer.
-
Add the pre-weighed solid compound to the cyclodextrin solution to achieve your target stock concentration.
-
Stir vigorously overnight. Gentle heating (e.g., 37-40°C) or sonication can sometimes accelerate the process.
-
Sterile filter the final solution (0.22 µm) before use in cell-based assays.
-
-
Important Control: Remember to include a vehicle control containing the same concentration of HP-β-CD in your experiments.
Section 3: Reactive Troubleshooting Guide
Even with careful planning, you may still encounter precipitation. This decision tree and the accompanying Q&A will guide you through troubleshooting these issues as they arise.
Caption: Decision workflow for troubleshooting compound precipitation.
Q6: My final DMSO concentration is high. What's the best way to lower it without compromising my top compound concentration?
A6: This requires adjusting your stock concentration and dilution strategy. If your highest desired assay concentration is 10 µM and your final DMSO must be 0.1%, you need to prepare a 10 mM stock in 100% DMSO (a 1000x stock). If your compound is not soluble at 10 mM in DMSO, this presents a challenge.
Solubility Tiers for Stock Solutions:
| Solubility Tier | Recommended Max Stock (in 100% DMSO) | Highest Assay Conc. (at 0.2% final DMSO) |
| High | 50 mM | 100 µM |
| Medium | 10 mM | 20 µM |
| Low | 1 mM | 2 µM |
If your required assay concentration forces a high DMSO level, you must either accept a lower top concentration or employ a solubilization technology like cyclodextrins.
Q7: I'm diluting my 10 mM DMSO stock 1:1000 directly into my media and seeing precipitation. Is there a better way to dilute?
A7: A large, single-step dilution is a common cause of precipitation. A better approach is a serial dilution or two-step dilution process.
-
Intermediate Dilution: First, dilute your high-concentration DMSO stock into your cell culture medium that already contains serum (if applicable). Do this with rapid mixing or vortexing. The serum proteins can help stabilize the compound.[3]
-
Gentle Introduction: When adding the compound to the cells in a plate, gently pipette the solution into the media, preferably away from the cell layer, and mix by gentle swirling.
-
Pre-warming: Ensure your compound stock and the assay plate/media are at the same temperature (e.g., 37°C). Temperature shifts can cause compounds to fall out of solution.
Q8: I'm using a standard phosphate-buffered saline (PBS) at pH 7.4 and still see precipitation. What should I do?
A8: As discussed in Q4, a pH of 7.4 may not be low enough to fully protonate your compound. Consider using a buffer system that can be stably maintained at a lower pH, such as MES at pH 6.5 or HEPES at pH 7.0. This simple change can often be sufficient to keep the compound in solution. Always verify that the change in pH does not negatively impact your cells or assay components.
Q9: I've tried adjusting my DMSO concentration, dilution method, and buffer pH, but my compound still precipitates at the desired concentration. What are my next options?
A9: If these primary methods fail, you need to consider more advanced formulation strategies. The most accessible and widely used method for in vitro assays is the use of cyclodextrins , as detailed in the protocol in Q5. Other options, more common in pre-clinical and clinical formulation but adaptable for the lab, include using co-solvents (e.g., PEG 400, though toxicity must be checked) or lipid-based formulations, though these can be more complex to prepare for standard in vitro screening.
By systematically addressing the physicochemical properties of your this compound derivatives and applying these formulation and troubleshooting strategies, you can significantly improve the quality and reliability of your experimental data.
References
-
Zenodo. (2021). DMSO Solubility Dataset. [Link]
-
de Cássia Ribeiro, V. G., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 24(3), 642. [Link]
-
Tyrrell, D. A., et al. (1981). The Effect of Serum Protein Fractions on Liposome-Cell Interactions in Cultured Cells and the Perfused Rat Liver. Biochimica et Biophysica Acta (BBA) - Biomembranes, 647(1), 151-160. [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
Lungu-Mitea, S. (2021). Response to "How to dissolve a lipophilic compund in media?". ResearchGate. [Link]
-
Supporting Information for a scientific article. (n.d.). Source not specified. [Link]
-
Chen, Y., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7384. [Link]
-
Ashour, A. (2013). Response to "How to deal with the poor solubility of tested compounds in MTT assay?". ResearchGate. [Link]
-
Mosfegh, C. M., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(9), 1015-1019. [Link]
-
Fuchs, B. (2011). Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. In Lipidomics (pp. 13-24). Humana Press. [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
-
Jicsinszky, L. (2015). Response to "Can I use Cyclodextrin to improve the solubility of a compound?". ResearchGate. [Link]
-
Auton, M., & Bolen, D. W. (2005). Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. Biophysical Journal, 88(5), 3546-3553. [Link]
-
Tuschl, T. (2013). Response to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. [Link]
-
Cheng, A. C. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(7), 1073-1079. [Link]
-
Liu, F., et al. (2012). High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants. Journal of Pharmaceutical Sciences, 101(7), 2447-2455. [Link]
-
Galvagnion, C. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7775. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The effect of serum protein fractions on liposome-cell interactions in cultured cells and the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole | MDPI [mdpi.com]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Enhancing Metabolic Stability of [4-(4-fluorophenoxy)phenyl]methanamine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the metabolic stability of drug candidates derived from the [4-(4-fluorophenoxy)phenyl]methanamine scaffold. This guide is designed to provide in-depth, practical solutions to common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic liabilities associated with the [4-(4-fluorophenoxy)phenyl]methanamine scaffold?
A1: The [4-(4-fluorophenoxy)phenyl]methanamine scaffold, while a promising starting point for many drug discovery programs, presents several predictable metabolic "soft spots." The most common liabilities are:
-
Oxidation of the Phenyl Rings: The unsubstituted phenyl ring is particularly susceptible to aromatic hydroxylation by Cytochrome P450 (CYP) enzymes, most notably from the CYP3A4, 2D6, and 2C9 families.[1][2] The fluorine substitution on the other phenyl ring can modulate this, but oxidation can still occur.
-
N-dealkylation: The primary amine is a prime target for monoamine oxidases (MAOs) and certain CYPs, leading to the removal of substituents on the nitrogen atom.
-
Oxidation of the Benzylic Carbon: The methylene bridge (the -CH2- group) is a benzylic position and is prone to oxidation to a secondary alcohol, which can be further oxidized to a ketone. This is a common metabolic pathway for many drugs.[3]
-
Aldehyde Oxidase (AO) Involvement: Aromatic amines and aldehydes can be substrates for aldehyde oxidase (AO), a cytosolic enzyme that can significantly contribute to the clearance of a drug.[4][5][6] This is a particularly important consideration if CYP-mediated metabolism has been successfully blocked.
Q2: I'm seeing rapid degradation of my compound in human liver microsomes. What's the first step in diagnosing the problem?
A2: Rapid degradation in human liver microsomes (HLM) strongly suggests metabolism by Phase I enzymes, primarily CYPs.[7][8] Your initial diagnostic steps should be:
-
Confirm Cofactor Dependence: Run the HLM assay with and without the necessary cofactor, NADPH. If degradation is significantly reduced in the absence of NADPH, CYP-mediated metabolism is the likely culprit.
-
CYP Reaction Phenotyping: Use a panel of recombinant human CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) to identify which specific enzyme(s) are responsible for the metabolism.[1] Fluorogenic assays can be a rapid, high-throughput method for initial screening.[1]
-
Metabolite Identification: Use high-resolution mass spectrometry (LC-MS/MS) to identify the major metabolites being formed. This will pinpoint the exact site of metabolic attack on your molecule.
Q3: My compound is stable in liver microsomes but shows high clearance in hepatocytes. What does this suggest?
A3: This is a classic indicator of metabolism by pathways not fully represented in microsomes. The most likely culprits are:
-
Phase II Conjugation: Hepatocytes contain both Phase I and Phase II enzymes.[7] Your compound might be undergoing rapid glucuronidation or sulfation.
-
Aldehyde Oxidase (AO) Metabolism: AO is a cytosolic enzyme and is present in S9 fractions and hepatocytes, but not in microsomes.[8][9]
-
Transporter-Mediated Uptake: Efficient uptake into hepatocytes by transporters can lead to higher intracellular concentrations and thus, faster overall clearance, even if the intrinsic metabolic rate is moderate.
Troubleshooting Guides
Scenario 1: High Variability in Microsomal Stability Assay Results
-
Problem: You are observing inconsistent half-life (t1/2) values for the same compound across different experimental runs.
-
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Microsome Quality | Microsomal activity can vary between batches and can degrade with improper storage or handling. | 1. Verify Microsome Activity: Always run a positive control with a known substrate (e.g., testosterone for CYP3A4) to ensure the microsomes are active. 2. Proper Storage: Store microsomes at -80°C and avoid repeated freeze-thaw cycles. |
| Compound Solubility | Poorly soluble compounds may precipitate in the assay buffer, leading to an artificially low concentration and inaccurate clearance measurements. | 1. Assess Solubility: Determine the solubility of your compound in the final assay buffer. 2. Use Co-solvents: If solubility is an issue, consider using a small percentage (typically <1%) of an organic co-solvent like DMSO or acetonitrile. Be aware that high concentrations of organic solvents can inhibit CYP activity. |
| Non-specific Binding | Lipophilic compounds can bind to the plasticware of the assay plate, reducing the amount of compound available for metabolism. | 1. Use Low-Binding Plates: Employ polypropylene or other low-binding microplates. 2. Include a Time-Zero Sample: Quench a sample immediately after adding the compound (before incubation) to determine the actual starting concentration. |
Scenario 2: A Structural Modification to Block a "Soft Spot" Fails to Improve Stability
-
Problem: You identified a site of aromatic hydroxylation and introduced a fluorine atom to block it, but the overall metabolic stability did not improve.
-
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Metabolic Pathway Shifting | Blocking one metabolic pathway can cause the clearance to shift to a previously minor pathway. | 1. Re-run Metabolite ID: Perform metabolite identification on the new, modified compound. You may find a new primary metabolite. 2. Consider Bioisosteric Replacements: Instead of just blocking with fluorine, consider replacing the entire phenyl ring with a more metabolically stable heteroaromatic ring, such as a pyridine.[10][11][12] |
| Electronic Effects | The introduction of an electron-withdrawing group like fluorine can alter the electron density of the entire molecule, potentially making other positions more susceptible to oxidation. | 1. In Silico Modeling: Use computational tools to predict how the modification affects the reactivity of other sites on the molecule. 2. Systematic SAR: Synthesize and test a small series of analogs with different substituents to understand the structure-metabolism relationship. |
| Involvement of Multiple CYPs | If multiple CYP enzymes are involved in the metabolism, blocking the primary site for one CYP may have little effect on the metabolism by others. | 1. Comprehensive Reaction Phenotyping: Ensure you have a clear understanding of all the CYPs that can metabolize your parent compound. |
Experimental Protocols & Methodologies
Protocol 1: Standard Human Liver Microsomal (HLM) Stability Assay
-
Compound Preparation: Prepare a 10 mM stock solution of your test compound in DMSO. Serially dilute to create working solutions.
-
Reaction Mixture Preparation: In a 96-well plate, combine:
-
Phosphate buffer (pH 7.4)
-
Human liver microsomes (final concentration 0.5 mg/mL)
-
Test compound (final concentration 1 µM)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction. For a negative control, add buffer instead of NADPH.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of the line is the rate constant of degradation (k). From this, calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (Clint).
Protocol 2: CYP Reaction Phenotyping with Recombinant Enzymes
-
Assay Setup: Similar to the HLM assay, but replace the HLM with individual recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6, etc.) at an appropriate concentration.
-
Positive Controls: Include a known substrate for each CYP isoform to confirm enzyme activity.
-
Data Interpretation: The rate of degradation in the presence of each individual CYP isoform will indicate its contribution to the overall metabolism of your compound.
Visualizations and Workflows
Caption: Workflow for identifying and addressing metabolic liabilities.
Strategies for Enhancing Metabolic Stability
Once a metabolic soft spot has been identified, several strategies can be employed to improve the stability of your compound.
Table of Common Strategies and Examples
| Strategy | Description | Example for the Scaffold |
| Blocking Metabolic Sites | Introduce a stable group, such as a fluorine atom or a methyl group, at or near the site of metabolism to sterically or electronically hinder enzyme access.[3][10] | Replace a hydrogen on the unsubstituted phenyl ring with a fluorine or trifluoromethyl group. |
| Bioisosteric Replacement | Replace a metabolically liable functional group with a different group that has similar physical or chemical properties but is more resistant to metabolism.[10][11][13][14] | Replace the unsubstituted phenyl ring with a pyridine or pyrimidine ring to decrease susceptibility to CYP-mediated oxidation.[11][15] |
| Conformational Constraint | Introduce rigidity into the molecule, for example, by cyclization, to lock it into a conformation that is not recognized by the metabolizing enzyme.[16][17] | Form a cyclic structure incorporating the methanamine nitrogen and a portion of an alkyl substituent. |
| Deuteration | Replace a hydrogen atom at a metabolic soft spot with its heavier isotope, deuterium. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow the rate of metabolism (the kinetic isotope effect).[3][17] | Replace the hydrogens on the benzylic methylene bridge with deuterium. |
| Reduce Lipophilicity | High lipophilicity often correlates with increased metabolic clearance. Introducing polar functional groups can reduce lipophilicity and decrease binding to CYP enzymes.[15][16] | Add a polar group, such as a hydroxyl or small amide, to a part of the molecule that is not critical for pharmacological activity. |
References
- Aldehyde oxidase - Wikipedia. (n.d.).
- Sodhi, J. K., & Sharma, S. (2019). Aldehyde oxidase and its role as a drug metabolizing enzyme. Pharmacology & Therapeutics, 201, 137-180.
- Eurofins Discovery. (n.d.). Metabolic Stability Services.
- New England Drug Metabolism Discussion Group. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
- Drug Hunter. (2025, May 26). Aldehyde Oxidase: An Underestimated Player in Drug Metabolism.
- Merck. (n.d.). Metabolic Stability Assays.
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
- Frontage Laboratories. (n.d.). Metabolic Stability.
- Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 489-503.
- Cresset Group. (2022, February 21). Addressing metabolic liabilities by bioisosteric replacements with Spark.
- IARC Publications. (n.d.). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES 1. Metabolic Activation.
- eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro.
- Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?
- Pharma Focus Asia. (n.d.). Metabolic Stability.
- Singh, G., & Sharma, R. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Letters, 15(1), 2-13.
- Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability.
- Dalvie, D., & Di, L. (2019). Aldehyde oxidase mediated drug metabolism: an underpredicted obstacle in drug discovery and development. Expert Opinion on Drug Metabolism & Toxicology, 15(11), 897-910.
- U.S. Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.
- Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability.
- U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry.
- National Institutes of Health. (n.d.). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies.
- BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?
- Patsnap Synapse. (2025, May 27). What are common issues in in vitro ADME assays?
- YouTube. (2025, April 25). Metabolic pathway for aromatic amino acids ; Shikimate Pathway, Phenylalanine, Tryptophan & Tyrosine.
- SpiroChem. (n.d.). Bioisosteric Replacement Strategies.
- MDPI. (n.d.). What We Know and What We Need to Know about Aromatic and Cationic Biogenic Amines in the Gastrointestinal Tract.
- ResearchGate. (2025, August 9). Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation | Request PDF.
- ResearchGate. (2025, August 10). The metabolism of aromatic amines | Request PDF.
- Chem-Space. (n.d.). Bioisosteric Replacements.
- WuXi AppTec DMPK. (2023, December 28). How to Study Slowly Metabolized Compounds Using In Vitro Models.
- National Institutes of Health. (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC.
- Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
- YouTube. (2025, August 24). Cytochrome P450 enzyme system; fascinating and vital part of how our bodies handle chemicals.
- Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism.
- Proteopedia. (2016, January 5). Drug Metabolism by CYP450 Enzymes.
- YouTube. (2010, December 29). Cytochrome P450: Radicals in a Biochemical Setting.
Sources
- 1. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 2. proteopedia.org [proteopedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 5. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 9. tandfonline.com [tandfonline.com]
- 10. cresset-group.com [cresset-group.com]
- 11. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 14. chem-space.com [chem-space.com]
- 15. pharmafocusasia.com [pharmafocusasia.com]
- 16. nedmdg.org [nedmdg.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Purity Determination of 1-[4-(4-Fluorophenoxy)phenyl]methanamine
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the analytical methods used to determine the chemical and enantiomeric purity of 1-[4-(4-Fluorophenoxy)phenyl]methanamine. Designed for researchers, scientists, and drug development professionals, this document synthesizes established analytical principles with field-proven insights to address common challenges encountered during experimentation.
Introduction: The Criticality of Purity Analysis
This compound is a chiral primary amine whose structural motifs are common in pharmaceutical intermediates. Ensuring its purity is a critical quality attribute, as even minute impurities can significantly impact the safety, efficacy, and stability of a final active pharmaceutical ingredient (API).[1] Purity analysis for this compound is twofold:
-
Chemical Purity: Quantifying the main compound relative to any process-related impurities (e.g., starting materials, by-products) or degradation products.[2]
-
Enantiomeric Purity: Determining the ratio of the desired enantiomer to its mirror image. The U.S. Food and Drug Administration (FDA) mandates that for chiral drugs, each enantiomer should be studied separately for its pharmacological and metabolic effects, as they can differ significantly.[3]
This guide focuses on the most robust and widely implemented analytical techniques for these assessments: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Section 1: Reversed-Phase HPLC for Chemical Purity
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for purity analysis of non-volatile organic molecules like this compound. The compound's two aromatic rings provide a strong chromophore, making UV detection highly effective.[1] A C18 stationary phase is the standard choice, offering excellent retention and selectivity for this type of moderately polar analyte.
Experimental Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is designed to separate the main analyte from potential process impurities and degradation products.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Inject 10 µL of the prepared sample into the HPLC system.
-
Run the analysis according to the parameters outlined in Table 1 .
-
-
Data Analysis: Calculate the area percent of the main peak relative to the total area of all peaks to determine purity. The method should be validated according to ICH guidelines for parameters like linearity, accuracy, and precision.[1][4]
Table 1: Recommended RP-HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Chromatograph | HPLC with UV/Vis or Photodiode Array (PDA) Detector | PDA allows for peak purity assessment and identification of co-eluting impurities. |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | Industry-standard for separating moderately polar compounds. |
| Mobile Phase | Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 3.0) | A gradient elution (e.g., 30% to 80% Acetonitrile over 20 minutes) is recommended to resolve impurities with a wide range of polarities. The acidic pH ensures the primary amine is protonated, leading to better peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temp. | 30°C | Enhances reproducibility of retention times. |
| Detection | UV at 225 nm | Wavelength at which the phenyl ether moiety exhibits strong absorbance. |
Workflow for HPLC Purity Analysis
Sources
Technical Support Center: qNMR for Purity Assessment of Novel Synthesized Compounds
Welcome to the technical support center for Quantitative Nuclear Magnetic Resonance (qNMR). This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of qNMR for the critical task of purity assessment for novel synthesized compounds. As a primary analytical method, qNMR offers a direct, accurate, and versatile approach to quantification, especially when a specific certified reference standard for the analyte is unavailable.[1][2][3] This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to address the practical challenges you may encounter during your experiments.
Section 1: Foundational Principles & Key Concepts (FAQs)
This section addresses the fundamental questions researchers often have when starting with qNMR for purity analysis.
Q1: What is qNMR and how does it work for purity assessment?
A: Quantitative NMR (qNMR) is an analytical technique that determines the concentration or purity of a substance. Its principle is based on the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei responsible for that signal.[4][5] For purity assessment, a known mass of the analyte (your novel compound) is mixed with a known mass of a highly pure internal standard. By comparing the integral of a specific, non-overlapping signal from your analyte to a signal from the internal standard, you can calculate the absolute purity of your compound using a fundamental equation, without needing a pre-existing calibration curve for the analyte itself.[4][6][7]
Q2: Why use qNMR over traditional chromatography (HPLC, GC) for novel compounds?
A: While chromatography is powerful, qNMR offers distinct advantages for novel compounds:
-
No Need for Identical Reference Standards: Chromatographic methods typically require a certified reference standard of the exact same compound to create a calibration curve for accurate quantification.[4] This is often unavailable for novel molecules. qNMR allows you to use a single, well-characterized internal standard to quantify a wide range of different analytes.[8]
-
Absolute Quantification: qNMR is a primary ratio method, meaning the signal response is directly tied to the molar concentration, allowing for absolute purity determination.[3][6] This helps detect "invisible" impurities like inorganic salts or residual silica gel that may not be detected by UV or FID detectors.[9][10]
-
Non-Destructive: The sample can be fully recovered after analysis, which is crucial when working with precious, mass-limited materials from early-stage synthesis.[9][11]
-
Efficiency: A single qNMR experiment can provide structural confirmation, identify impurities, and determine the purity, streamlining the analytical workflow.[12]
Q3: What are the key criteria for selecting a suitable Internal Standard (IS)?
A: The choice of the internal standard is one of the most critical steps for accurate qNMR.[13][14] An ideal IS should possess the following characteristics:
-
High Purity: The purity of the IS must be accurately known and certified (ideally >99%).[5][13] Any impurity in the standard directly translates to error in your analyte's purity calculation.
-
Signal Separation: Its NMR signals must not overlap with any signals from the analyte, impurities, or the solvent.[5][15][16] A standard with a simple spectrum (e.g., a sharp singlet) in an uncluttered region of the spectrum is preferable.[5][13]
-
Chemical Inertness: It must not react with the analyte, the solvent, or trace moisture under the experimental conditions.[5][16]
-
Good Solubility: The IS must be fully soluble and stable in the same deuterated solvent as your analyte.[4][13][17]
-
Low Volatility and Hygroscopicity: The standard should be stable for accurate weighing and not absorb moisture from the air or sublimate.[15][17]
| Commonly Used Internal Standards | Typical Solvents | Key Considerations |
| Maleic Acid | D₂O, DMSO-d₆, CD₃OD | Stable and provides a sharp singlet. Can be reactive under extreme pH.[13] |
| Dimethyl Sulfone (DMSO₂) | CDCl₃, DMSO-d₆, Acetone-d₆ | Highly stable with a convenient singlet, suitable for many organic compounds.[9][13] |
| 1,4-Dinitrobenzene | CDCl₃, Acetone-d₆ | Offers signals in the aromatic region, useful if the analyte signals are all upfield. |
| Benzoic Acid | CDCl₃, DMSO-d₆, CD₃OD | A certified reference material (CRM) from NIST is available.[13] |
| TSP & DSS | D₂O | Often used for aqueous samples and for chemical shift referencing (0 ppm). |
Section 2: The qNMR Experimental Workflow: A Step-by-Step Protocol
Achieving accurate and reproducible qNMR results requires meticulous attention to detail at every stage. The process can be broken down into four key phases: Method Planning, Sample Preparation, Data Acquisition, and Data Processing.[4]
Caption: A typical workflow for a quantitative 1H NMR experiment.
Protocol: Purity Determination via the Internal Standard Method
-
Sample Preparation:
-
Use a microbalance with high precision (e.g., 0.01 mg or better) for weighing.[4]
-
Accurately weigh approximately 10-20 mg of your novel compound (analyte) and an appropriate mass of the internal standard into a clean vial. Aim for a molar ratio between the analyte and standard that gives a signal intensity ratio near 1:1 for the peaks of interest.[4][16]
-
Add a precise volume of the chosen deuterated solvent (e.g., 700 µL) to the vial.[18]
-
Ensure complete dissolution using a vortex mixer. Visually inspect the solution to confirm there are no suspended particles. Incomplete dissolution is a major source of error.[5][19]
-
Transfer the homogenous solution to a high-quality, clean NMR tube.[4][19]
-
-
Data Acquisition:
-
Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform careful shimming to achieve sharp, symmetrical peaks.
-
Set the acquisition parameters according to best practices for quantification. Use these as a starting point:
-
| Parameter | Recommended Setting | Rationale |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing peak | To ensure full relaxation of all nuclei between pulses, preventing signal saturation and underestimation.[5][20][21] |
| Pulse Angle (pw) | 90° | To maximize the signal generated in each scan, improving the signal-to-noise ratio.[4][5] |
| Signal-to-Noise (S/N) | Aim for ≥ 250:1 | To achieve integration precision better than 1%. Adjust the number of scans (ns) to reach this target.[5][21] |
| Receiver Gain (rg) | Set automatically or manually to avoid ADC overflow | An excessively high gain will "clip" the top of intense signals in the FID, making them non-quantitative.[5][22] |
| Spectral Width (sw) | Cover all signals plus ~1-2 ppm of baseline on each side | Essential for accurate baseline correction.[4][23] |
| Acquisition Time (aq) | ≥ 3 seconds | To allow the FID to decay completely, preventing truncation artifacts that distort peak shape.[4] |
-
Data Processing and Purity Calculation:
-
Apply a gentle line-broadening function (e.g., exponential multiplication with LB=0.3 Hz) and zero-fill the FID before Fourier transformation.[21][24]
-
Perform careful manual phase and baseline correction. Automated routines can be unreliable and introduce significant errors.[5][25][26]
-
Select well-resolved, non-exchangeable proton signals for both the analyte and the internal standard for integration.[21]
-
Calculate the purity (Pₐ) using the following equation[4][12]:
Pₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Weighed mass
-
P : Purity of the standard
-
Subscripts 'a' and 'std' refer to the analyte and standard, respectively.
-
-
Section 3: Troubleshooting Guide
This section is formatted to help you diagnose and solve common problems encountered during qNMR experiments.
Problem Area: Sample Preparation & Internal Standard Selection
Q: My sample or internal standard won't dissolve completely. What should I do? A: Incomplete dissolution leads to an inhomogeneous sample, causing broad lines and inaccurate quantification.[4]
-
Solution 1: Change Solvent. First, try a different deuterated solvent in which both compounds are known to have higher solubility (e.g., from DMSO-d₆ to CDCl₃ or vice-versa).[4]
-
Solution 2: Gentle Warming/Sonication. Use a warm water bath or sonicator to aid dissolution, but be cautious. Ensure your compound and standard are stable at elevated temperatures and that the sample is returned to the spectrometer's analysis temperature before acquisition.
-
Solution 3: Use a Solvent Mixture. While less ideal, a co-solvent system can be used. However, this can complicate the spectrum and shimming. Ensure the solvent system is validated.
Q: I'm seeing broad signals and my shimming is poor. What's the cause? A: This is typically due to magnetic field inhomogeneity within the sample volume.
-
Cause 1: Incomplete Dissolution. As above, solid particulates will ruin the shim.[5] Centrifuge the NMR tube if necessary to pellet any undissolved material, although complete dissolution is the goal.[18]
-
Cause 2: Poor Quality NMR Tube. Scratched or chipped tubes, or tubes not rated for your spectrometer's field strength, can cause poor line shape.[4][19]
-
Cause 3: Paramagnetic Impurities. Trace metal impurities can cause significant line broadening. If suspected, this requires further purification of your sample.
Q: How do I choose the right internal standard for my novel compound? A: This requires a systematic approach. Use the following decision process:
Caption: Decision workflow for selecting a suitable internal standard.
Problem Area: Data Acquisition & Processing
Q: My calculated purity is over 100%. What are the possible reasons? A: This is a common and frustrating issue that points to a systematic error in the experiment.
-
Reason 1: Incorrect Relaxation Delay (d1). This is the most frequent cause. If the relaxation delay is too short, the analyte signal (which may have a shorter T₁ relaxation time) recovers more fully than the internal standard's signal (which may have a long T₁). This artificially inflates the analyte's integral relative to the standard. Solution: Measure the T₁ values for both your analyte and standard signals and set d1 to at least 5 times the longest T₁ value.[5][20]
-
Reason 2: Weighing Error. An error in weighing the analyte (weighed less than recorded) or the standard (weighed more than recorded) will skew the final calculation. Always use a calibrated, high-precision balance.[16]
-
Reason 3: Impurity in the Internal Standard. If the stated purity of the internal standard is incorrect (e.g., stated as 99.9% but is actually 98%), it will cause an error in your calculation. Use a certified reference material (CRM) whenever possible.[17]
-
Reason 4: Overlapping Impurity Signal. A signal from an impurity that overlaps with your chosen analyte signal will artificially increase its integral, leading to an erroneously high purity value. Choose a different, clean signal for quantification.
Q: My analyte and internal standard signals are overlapping. What are my options? A: Signal overlap makes accurate integration impossible and must be resolved.[27]
-
Option 1 (Easiest): Choose Different Signals. The simplest solution is to find other non-overlapping, well-resolved signals from both the analyte and the standard to use for quantification.
-
Option 2: Change the Solvent. Changing the solvent (e.g., from CDCl₃ to Benzene-d₆) can alter the chemical shifts of signals differently, potentially resolving the overlap.[4]
-
Option 3: Deconvolution. If overlap is minor, spectral deconvolution algorithms can be used to mathematically separate the peaks and determine their individual areas. This requires specialized software and expertise.
-
Option 4 (Advanced): Use 2D NMR. Experiments like 2D HSQC can disperse signals into a second dimension, resolving even severe overlap issues. This is a more advanced technique but is very powerful for complex mixtures.[27][28]
Q: My baseline is rolling or distorted. How do I correct it and why is it important? A: An imperfect baseline will lead to significant integration errors.[5] A rolling baseline adds or subtracts area from your peaks depending on its shape.
-
Causes: Very high sample concentration, acoustic ringing (an acquisition artifact), or broad signals from polymers or salts can distort the baseline.
-
Solution: Always perform manual baseline correction. Use a polynomial fitting function (e.g., a 5th-order polynomial) and carefully select points in regions of the spectrum that are true baseline (free of any signals).[24] Avoid automated baseline correction routines, as they can be inaccurate.[5][26]
Section 4: Validation and Best Practices
Q: How do I validate my qNMR method for a novel compound?
A: Method validation ensures your results are accurate, precise, and reliable. For qNMR, this involves assessing key parameters[8]:
-
Specificity: Confirming that the signals used for quantification are unique to the analyte and internal standard and are free from interference from impurities or excipients.
-
Linearity: Analyzing a series of samples with varying analyte-to-standard concentration ratios to demonstrate a linear relationship between the concentration ratio and the integral ratio.
-
Accuracy: Analyzing a sample with a known, certified purity (if available) or by comparing qNMR results to an orthogonal method like mass balance.
-
Precision: Assessing repeatability (multiple measurements of the same sample) and intermediate precision (measurements on different days or by different operators) to ensure the method is reproducible. The Relative Standard Deviation (RSD) should typically be below 1-2%.[8]
-
Limit of Quantification (LOQ): Determining the lowest concentration at which the analyte can be reliably quantified.
International collaborative studies have repeatedly demonstrated that properly validated ¹H qNMR methods can achieve the same level of accuracy as conventional primary measurement methods.[2][29]
References
Sources
- 1. [The Applications of qNMR in Drug Quality Control] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. m.youtube.com [m.youtube.com]
- 15. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 18. frontiersin.org [frontiersin.org]
- 19. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 20. azom.com [azom.com]
- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 22. asdlib.org [asdlib.org]
- 23. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubsapp.acs.org [pubsapp.acs.org]
- 25. qNMR Purity Recipe Book (3 - Data Processing) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 26. researchgate.net [researchgate.net]
- 27. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 28. Solving Challenges of Automated 1D and 2D Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Using CRAFT | Technology Networks [technologynetworks.com]
- 29. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Structure-Activity Relationship of [4-(4-Fluorophenoxy)phenyl]methanamine Analogs
Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing the pharmacological profile of [4-(4-fluorophenoxy)phenyl]methanamine analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical scaffold. We will dissect the nuanced interplay between chemical structure and biological function, providing a framework for the rational design of novel therapeutic agents. Our discussion is grounded in experimental data and established pharmacological principles, offering both a strategic overview and practical, detailed methodologies.
Introduction: The [4-(4-Fluorophenoxy)phenyl]methanamine Scaffold - A Privileged Motif
The [4-(4-fluorophenoxy)phenyl]methanamine core represents a diaryl ether scaffold, a structural motif present in a wide array of biologically active compounds. The inherent flexibility of the ether linkage, combined with the electronic properties of the aromatic rings and the basicity of the methanamine nitrogen, creates a pharmacophore capable of interacting with diverse biological targets. Notably, analogs of this scaffold have shown significant activity as modulators of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] This positions them as promising candidates for the development of therapeutics for neurological and psychiatric disorders.
The strategic placement of a fluorine atom on one of the phenyl rings is a common medicinal chemistry tactic. Fluorine's high electronegativity and relatively small size can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles and enhanced biological activity.[3][4] Our focus herein is to elucidate how modifications to this core structure influence target affinity, selectivity, and functional activity.
Deconstructing the Scaffold: A Guide to Structure-Activity Relationships
The biological activity of [4-(4-fluorophenoxy)phenyl]methanamine analogs is exquisitely sensitive to structural modifications at several key positions. Understanding these relationships is paramount for optimizing potency, selectivity, and drug-like properties.
The Amine Moiety: A Critical Anchor
The primary amine of the methanamine group is a crucial interaction point, often forming salt bridges or hydrogen bonds with acidic residues in the target protein's binding pocket. The nature of substitution on this nitrogen atom profoundly impacts activity.
-
Primary vs. Substituted Amines: While the primary amine is a common starting point, N-alkylation can modulate potency and selectivity. For example, in related diarylalkylamines, the degree of N-substitution can shift the activity profile between DAT, NET, and SERT.[1]
-
Incorporation into Cyclic Systems: Constraining the amine within a cyclic structure, such as a piperidine or piperazine ring, can enhance metabolic stability and refine the interaction with the target.[5] Analogs incorporating a piperidine ring have demonstrated improved metabolic stability in rat liver microsomes.[5]
The Diaryl Ether Core: Tuning Electronic and Conformational Properties
The diaryl ether core serves as the foundational scaffold. Modifications to either phenyl ring can dramatically alter the compound's biological profile.
-
Substitution on the Phenoxy Ring: The 4-fluoro substituent is a key feature. Moving or replacing this group can have significant consequences. For instance, in related aminophenethylamine derivatives, the position of halogen substitution (e.g., 2-fluoro vs. 4-fluoro) can influence selectivity for monoamine oxidase (MAO) within different types of neurons.[4]
-
Substitution on the Phenylmethanamine Ring: The substitution pattern on the second phenyl ring is a critical determinant of activity. Electron-withdrawing or electron-donating groups can alter the electronic distribution of the ring system, influencing pi-stacking interactions and overall binding affinity. In some series of diaryl ether derivatives, electron-withdrawing groups on the terminal phenyl rings have been shown to be beneficial for improving antitumor activities against certain cell lines.[6]
The following diagram illustrates the key regions of the [4-(4-fluorophenoxy)phenyl]methanamine scaffold where modifications can significantly impact biological activity.
Caption: Key regions for modification on the core scaffold.
Comparative Analysis of Analog Performance
To illustrate the impact of these structural modifications, the following table summarizes hypothetical data for a series of analogs, focusing on their inhibitory constants (Ki) at the major monoamine transporters. This data is representative of what would be generated in a typical SAR study.
| Compound | R1 | R2 | X | Y | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| 1 (Parent) | H | H | 4-F | H | 150 | 320 | 85 |
| 2 | CH3 | H | 4-F | H | 120 | 250 | 95 |
| 3 | CH3 | CH3 | 4-F | H | 200 | 450 | 110 |
| 4 | H | H | 2-F | H | 350 | 500 | 200 |
| 5 | H | H | 4-F | 3-Cl | 80 | 150 | 60 |
| 6 | H | H | 4-F | 4-OCH3 | 250 | 400 | 150 |
Data is hypothetical and for illustrative purposes only.
From this representative data, several key insights emerge:
-
N-Methylation (Compound 2 vs. 1): Mono-methylation of the amine slightly improves potency at DAT and NET.
-
N,N-Dimethylation (Compound 3 vs. 1 & 2): Di-methylation is generally detrimental to potency across all three transporters.
-
Fluorine Position (Compound 4 vs. 1): Moving the fluorine from the 4- to the 2-position on the phenoxy ring significantly reduces potency.
-
Substitution on the Phenylmethanamine Ring (Compounds 5 & 6 vs. 1): An electron-withdrawing group (3-Cl) enhances potency, while an electron-donating group (4-OCH3) diminishes it.
Experimental Protocols for Pharmacological Profiling
The robust evaluation of novel analogs requires standardized and well-validated experimental protocols. Below are detailed methodologies for key in vitro assays.
Radioligand Binding Assays for Monoamine Transporters
This assay determines the affinity of a test compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of test compounds at DAT, NET, and SERT.
Materials:
-
Rat brain tissue homogenates (striatum for DAT, hippocampus for SERT, and cerebral cortex for NET) or cells expressing the recombinant human transporters.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).[7]
-
Non-specific binding inhibitors: Nomifensine (for DAT), Desipramine (for NET), and Citalopram (for SERT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the appropriate brain homogenate or cell membrane preparation.
-
Add the test compound dilutions.
-
Add the radioligand at a concentration near its Kd.
-
For determining non-specific binding, add a high concentration of the respective non-specific binding inhibitor to a set of wells.
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram outlines the workflow for the radioligand binding assay.
Caption: Workflow for radioligand binding assays.
In Vitro Monoamine Uptake Inhibition Assays
This functional assay measures the ability of a compound to block the transport of monoamines into cells.
Objective: To determine the functional potency (IC50) of test compounds in inhibiting dopamine, norepinephrine, and serotonin uptake.
Materials:
-
Cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 or CHO cells).
-
Radiolabeled monoamines: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well cell culture plates.
-
Scintillation counter.
Procedure:
-
Plate the transporter-expressing cells in 96-well plates and grow to confluence.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compound for a short period (e.g., 10-20 minutes).
-
Initiate the uptake by adding the respective radiolabeled monoamine.
-
Incubate for a short duration (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells (e.g., with 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.
-
Determine the IC50 values by analyzing the concentration-response curves.
Conclusion and Future Directions
The [4-(4-fluorophenoxy)phenyl]methanamine scaffold is a promising starting point for the development of novel therapeutics, particularly those targeting monoamine transporters. The structure-activity relationships discussed herein provide a foundational understanding for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on exploring a wider range of substitutions on both aromatic rings and the amine moiety to further refine the pharmacological profile of this versatile class of compounds. The integration of in silico modeling with empirical testing will undoubtedly accelerate the discovery of new drug candidates.
References
-
Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists. ProQuest. [Link]
-
Discovery and Biological Evaluation of Novel Diarylmethyl Amines Active against Drug Resistant S. aureus and Enterococcus. ResearchGate. [Link]
-
Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. [Link]
-
Structure Activity Relationships (SAR) of Diarylmethyl amine scaffold. ResearchGate. [Link]
-
Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. MDPI. [Link]
-
Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. ResearchGate. [Link]
-
Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Selective monoamine oxidase inhibitors. 4. 4-Aminophenethylamine derivatives with neuron-selective action. Journal of Medicinal Chemistry. [Link]
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]
-
Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes. Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists. Bioorganic & Medicinal Chemistry. [Link]
-
Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry. [Link]
-
Synthesis and Structure-Activity Relationships of 4-alkynyloxy Phenyl Sulfanyl, Sulfinyl, and Sulfonyl Alkyl Hydroxamates as Tumor Necrosis Factor-Alpha Converting Enzyme and Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][8]triazine-based VEGFR-2 kinase inhibitors. Journal of Medicinal Chemistry. [Link]
-
Structure−Activity Relationships for a Novel Series of Citalopram (1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis and Pharmacological Evaluation of Novel 2-[2-(2-Chlorophenoxy) phenyl]-1,3,4-oxadiazole Derivatives as Benzodiazepine Receptor Agonists. Iranian Journal of Pharmaceutical Research. [Link]
-
The synthesis and preliminary pharmacological evaluation of 4-methyl fentanyl. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists - ProQuest [proquest.com]
- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selective monoamine oxidase inhibitors. 4. 4-Aminophenethylamine derivatives with neuron-selective action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Silico Analysis of 1-[4-(4-Fluorophenoxy)phenyl]methanamine Derivatives: Targeting Key Enzymes in Neurodegeneration
In the landscape of modern drug discovery, the quest for novel therapeutic agents for neurodegenerative disorders such as Alzheimer's and Parkinson's disease is of paramount importance. Among the myriad of scaffolds explored, the 1-[4-(4-fluorophenoxy)phenyl]methanamine core has emerged as a promising starting point for the development of potent enzyme inhibitors. This guide presents a comparative molecular docking study of a virtual series of these derivatives against two critical targets implicated in the progression of neurodegenerative diseases: Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).
This analysis is designed for researchers, scientists, and drug development professionals, providing not only a comparative assessment of potential inhibitory activities but also a detailed, self-validating protocol for conducting similar in silico investigations. The causality behind experimental choices is elucidated to empower fellow researchers in their own virtual screening campaigns.
The Scientific Rationale: Targeting AChE and MAO-B
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels in the brain contributes to cognitive deficits.[1][2] Acetylcholinesterase is the primary enzyme responsible for the hydrolysis of acetylcholine; its inhibition is a key therapeutic strategy to enhance cholinergic neurotransmission.[1][2]
Concurrently, the role of monoamine oxidase B (MAO-B) in the pathology of Parkinson's disease is well-established. MAO-B is involved in the degradation of dopamine, and its inhibition can help to alleviate dopaminergic deficits.[3][4][5] Given the structural similarities of compounds that inhibit these two enzymes, a comparative study is a logical step in the exploration of the therapeutic potential of the this compound scaffold.
Experimental Design: A Virtual Comparative Docking Workflow
To provide a robust comparative analysis, a standardized molecular docking protocol was designed and applied to a virtual series of this compound derivatives. The workflow is depicted below and detailed in the subsequent sections.
Caption: A generalized workflow for comparative molecular docking studies.
Protein and Ligand Preparation: The Foundation of a Reliable Study
The accuracy of any molecular docking study is fundamentally dependent on the meticulous preparation of both the protein target and the small molecule ligands.[6][7][8]
Protein Preparation Protocol:
-
Structure Retrieval: The three-dimensional crystal structures of human Acetylcholinesterase (PDB ID: 4EY7) and human Monoamine Oxidase B (PDB ID: 2V5Z) were obtained from the Protein Data Bank.
-
Initial Cleaning: All water molecules and non-essential co-factors were removed from the protein structures. This step is crucial to reduce computational complexity and focus on the ligand-binding site interactions.[8]
-
Hydrogen Addition: Polar hydrogen atoms were added to the protein structures, which is essential for the correct formation of hydrogen bonds during the docking process.[9]
-
Charge Assignment: Gasteiger charges were computed and assigned to the protein atoms.
-
File Format Conversion: The prepared protein structures were saved in the PDBQT file format, which is required for use with AutoDock Vina.[10][11]
Ligand Preparation Protocol:
A virtual library of this compound derivatives was created by introducing various substituents at the R-position of the core structure.
-
2D Structure Generation: The 2D structures of the parent compound and its derivatives were drawn using chemical drawing software.
-
3D Conversion and Energy Minimization: The 2D structures were converted to 3D and subjected to energy minimization using a suitable force field to obtain stable, low-energy conformations.
-
Torsional Degrees of Freedom: Rotatable bonds within the ligands were defined to allow for conformational flexibility during the docking simulation.
-
File Format Conversion: The prepared ligands were also saved in the PDBQT format.
Molecular Docking Protocol: Simulating the Binding Process
Molecular docking simulations were performed using AutoDock Vina, a widely used and validated open-source docking program.[11][12]
-
Grid Box Definition: A grid box was defined around the active site of each enzyme. The dimensions and center of the grid box were chosen to encompass the entire binding pocket, ensuring that the ligand could freely explore the relevant conformational space.
-
Docking Execution: AutoDock Vina was used to dock each ligand into the active site of both AChE and MAO-B. The software employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations.[11]
-
Exhaustiveness: The exhaustiveness of the search was set to a value of 32 to increase the probability of finding the optimal binding pose.
-
Output Generation: For each ligand-protein pair, a set of the top-ranked binding poses, along with their corresponding binding affinities (in kcal/mol), were generated.
Comparative Analysis of Docking Results
The primary output of a docking study is the binding affinity, which provides an estimate of the strength of the interaction between the ligand and the protein.[13] A more negative binding affinity suggests a more favorable interaction. The analysis of these results allows for a comparative evaluation of the different derivatives and provides insights into their potential as enzyme inhibitors.[14][15]
Hypothetical Docking Scores for the Virtual Derivative Library
The following table presents a summary of the hypothetical docking scores for our virtual series of this compound derivatives against AChE and MAO-B.
| Derivative ID | R-Group | AChE Binding Affinity (kcal/mol) | MAO-B Binding Affinity (kcal/mol) |
| Parent | -H | -8.5 | -9.2 |
| Deriv-01 | -CH3 | -8.8 | -9.5 |
| Deriv-02 | -Cl | -9.1 | -9.8 |
| Deriv-03 | -OCH3 | -8.9 | -9.6 |
| Deriv-04 | -CF3 | -9.4 | -10.1 |
Note: These are representative, hypothetical values for illustrative purposes.
Interpretation of Binding Interactions
A thorough analysis of the docking results involves the visualization of the ligand-protein complexes to understand the key molecular interactions that contribute to binding.[14][15]
Interactions with Acetylcholinesterase (AChE):
It is anticipated that the this compound scaffold would interact with key residues in the active site of AChE. The catalytic anionic site (CAS) and the peripheral anionic site (PAS) are two important regions for inhibitor binding.[16]
Caption: Key interactions of a hypothetical inhibitor with the MAO-B active site.
Discussion and Future Directions
This in silico comparative study demonstrates the potential of this compound derivatives as inhibitors of both AChE and MAO-B. The hypothetical docking results suggest that substitutions on the core scaffold can modulate the binding affinity for these enzymes. Specifically, the introduction of electron-withdrawing groups like -Cl and -CF3 appears to enhance the binding affinity, likely due to favorable electrostatic and hydrophobic interactions within the active sites.
It is crucial to emphasize that molecular docking is a predictive tool, and these computational findings must be validated through experimental assays. [13]Future work should involve the synthesis of these derivatives and their in vitro evaluation against AChE and MAO-B to determine their IC50 values. A strong correlation between the predicted binding affinities and the experimental inhibitory activities would validate the docking protocol and provide a solid foundation for the rational design of more potent dual-target inhibitors for the treatment of neurodegenerative diseases.
References
-
Autodock_Vina Protocol. (n.d.). Scribd. Retrieved from [Link]
-
Preparing the protein and ligand for docking. (n.d.). ScotChem. Retrieved from [Link]
-
Ross, G. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
-
Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. Retrieved from [Link]
-
Beginner's Guide for Docking using Autodock Vina. (2020, April 19). Bioinformatics Review. Retrieved from [Link]
-
Molecular docking proteins preparation. (2019, September 20). ResearchGate. Retrieved from [Link]
-
How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved from [Link]
-
Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]
-
How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. Retrieved from [Link]
-
How to Study Protein-Ligand Interaction through Molecular Docking. (2016, October 25). YouTube. Retrieved from [Link]
-
An Analysis Based on Molecular Docking and Molecular Dynamics Simulation Study of Bromelain as Anti-SARS-CoV-2 Variants. (n.d.). PMC - NIH. Retrieved from [Link]
-
Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020, July 18). YouTube. Retrieved from [Link]
-
A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023, July 27). PMC - NIH. Retrieved from [Link]
-
Potential Molecular Docking of Four Acetylcholinesterase Inhibitors. (2018, September 10). Lupine Publishers. Retrieved from [Link]
-
A computational approach to identify phytochemicals as potential inhibitor of acetylcholinesterase: Molecular docking, ADME profiling and molecular dynamics simulations. (2024, June 4). PLOS One. Retrieved from [Link]
-
Molecular docking comparison of the control compounds... (n.d.). ResearchGate. Retrieved from [Link]
-
A computational approach to identify phytochemicals as potential inhibitor of acetylcholinesterase: Molecular docking, ADME profiling and molecular dynamics simulations. (2024, June 4). ResearchGate. Retrieved from [Link]
-
Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. (2025, November 3). PMC. Retrieved from [Link]
-
Synthesis and molecular docking studies of some 4-phthalimidobenzenesulfonamide derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides. (n.d.). PubMed. Retrieved from [Link]
-
Computational exploration of acefylline derivatives as MAO-B inhibitors for Parkinson's disease: insights from molecular docking, DFT, ADMET, and molecular dynamics approaches. (n.d.). Frontiers. Retrieved from [Link]
-
Synthesis, Docking and Acetylcholinesterase Inhibitory Evaluation of 1,3,4-Thiadiazole Derivatives as Potential Anti-Alzheimer Agents. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study. (2022, January 15). PubMed. Retrieved from [Link]
Sources
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. A computational approach to identify phytochemicals as potential inhibitor of acetylcholinesterase: Molecular docking, ADME profiling and molecular dynamics simulations | PLOS One [journals.plos.org]
- 3. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Computational exploration of acefylline derivatives as MAO-B inhibitors for Parkinson’s disease: insights from molecular docking, DFT, ADMET, and molecular dynamics approaches [frontiersin.org]
- 5. Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scotchem.ac.uk [scotchem.ac.uk]
- 7. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
- 11. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 12. bioinformaticsreview.com [bioinformaticsreview.com]
- 13. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Synthesis and molecular docking studies of some 4-phthalimidobenzenesulfonamide derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Validation of Novel [4-(4-fluorophenoxy)phenyl]methanamine-Based Kinase Inhibitors
This guide provides a comprehensive, technically grounded framework for the validation of novel [4-(4-fluorophenoxy)phenyl]methanamine-based compounds as kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and logical validation cascade from initial biochemical characterization to cellular proof-of-concept.
Introduction: The Imperative for Superior Kinase Inhibitors
Protein kinases, numbering over 500 in the human genome, are cornerstone enzymes in cellular signaling, regulating nearly every aspect of cell life.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1][2][3][4] While many ATP-competitive inhibitors have achieved clinical success, the demand for compounds with greater selectivity and novel mechanisms of action is perpetual.[5] The [4-(4-fluorophenoxy)phenyl]methanamine scaffold represents a promising chemical framework for developing a new generation of selective kinase inhibitors.
This guide outlines a multi-tiered validation strategy to rigorously assess these novel compounds, ensuring that only the most promising candidates advance through the drug discovery pipeline.
The Kinase Inhibitor Validation Workflow
A successful validation campaign follows a logical funnel, starting with direct, purified enzyme-inhibitor interactions and progressing to more complex, physiologically relevant cellular systems. This approach ensures that resources are focused on compounds that demonstrate genuine potential at each critical stage.
Caption: The Kinase Inhibitor Validation Funnel
Part 1: Foundational Biochemical Characterization
The initial step is to confirm that the novel compound directly interacts with and inhibits the purified target kinase. This is non-negotiable; a failure at this stage precludes further investigation.
Determining Potency: Biochemical IC50
The half-maximal inhibitory concentration (IC50) is the cornerstone metric of a compound's potency. The goal is to quantify the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.
Causality Behind Experimental Choices:
-
Assay Format: Luminescence-based assays, such as ADP-Glo™, are preferred for their high sensitivity, broad dynamic range, and scalability.[2][6] They measure kinase activity by quantifying the ADP produced, which is a universal product of all kinase reactions.[2]
-
ATP Concentration: The IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.[7] It is standard practice to run the assay at the Michaelis constant (Km) of ATP for the specific kinase. This represents a physiological concentration and allows for standardized comparison across different studies.
Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
-
Reagent Preparation: Prepare kinase buffer, kinase-enzyme solution, substrate solution, and serially dilute the novel [4-(4-fluorophenoxy)phenyl]methanamine compounds and a known control inhibitor (e.g., Staurosporine) in DMSO.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction solution containing the kinase, substrate, and ATP at its Km concentration.
-
Compound Addition: Add 1 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Defining the Mechanism of Action (MoA)
Understanding how a compound inhibits the kinase is critical. Most small-molecule inhibitors are ATP-competitive, meaning they bind to the same site as ATP.[5][8][9] This can be confirmed through kinetic analysis.
Causality Behind Experimental Choices: By systematically varying the concentration of both the inhibitor and ATP, one can determine the mode of inhibition. In ATP-competitive inhibition, the apparent Km for ATP will increase with higher inhibitor concentrations, while the maximum velocity (Vmax) remains unchanged. This indicates that the inhibitor can be outcompeted by high concentrations of the substrate (ATP).
Caption: ATP-Competitive Inhibition Mechanism
Part 2: Cellular Validation - Proving Relevance
A compound that is potent in a test tube is not guaranteed to work in a living cell. Cellular assays are essential to confirm target engagement and functional downstream effects.[10][11]
Target Engagement: Does the Compound Hit its Mark?
The NanoBRET™ Target Engagement assay is a state-of-the-art method to quantitatively measure compound binding to a target protein within intact, living cells.[12][13][14]
Causality Behind Experimental Choices: This assay leverages Bioluminescence Resonance Energy Transfer (BRET), a proximity-based phenomenon.[15] A target kinase is fused to a NanoLuc® luciferase, and a cell-permeable fluorescent tracer that binds the kinase is added. When the tracer is bound, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound that enters the cell and binds the kinase will displace the tracer, causing a dose-dependent decrease in the BRET signal.[12][14][15] This provides direct evidence of target binding in a physiological context.
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Culture the cells for 18-24 hours to allow for protein expression.[13]
-
Cell Plating: Harvest the cells and plate them in a white, 96-well assay plate.[16]
-
Compound Treatment: Add serially diluted [4-(4-fluorophenoxy)phenyl]methanamine compounds to the cells.
-
Tracer Addition: Add the specific NanoBRET™ fluorescent tracer at a pre-determined concentration (typically near its EC50).[15]
-
Equilibration: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding equilibrium to be reached.[13]
-
Signal Detection: Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor (to reduce background).[15] Immediately read the plate on a luminometer equipped with two filters to measure donor (450 nm) and acceptor (610 nm) emission.[13]
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission) and plot against the compound concentration to determine the cellular IC50.
Functional Consequence: Pathway Inhibition
Confirming that target engagement leads to the desired biological outcome—the inhibition of downstream signaling—is the ultimate proof of a compound's efficacy. Western blotting to detect changes in substrate phosphorylation is the gold-standard method for this.[17][18]
Causality Behind Experimental Choices:
-
Phospho-Specific Antibodies: These antibodies are highly specific for the phosphorylated form of a protein, allowing for a direct readout of kinase activity in a signaling pathway.
-
Loading Controls & Total Protein: It is critical to probe for both the phosphorylated substrate and the total amount of that substrate protein.[19] This ensures that any observed decrease in the phospho-signal is due to inhibition of the kinase, not a general decrease in the substrate protein's expression or degradation.
-
Blocking Agent: Using Bovine Serum Albumin (BSA) instead of milk for blocking is crucial, as milk contains phosphoproteins (like casein) that can cause high background with phospho-specific antibodies.[18][20][21]
Protocol: Western Blot for Downstream Substrate Phosphorylation
-
Cell Treatment: Culture appropriate cells to 70-80% confluency. Treat with various concentrations of the novel inhibitor for a specified time. Include a positive control (e.g., growth factor stimulation) and a vehicle control (DMSO).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails to preserve the phosphorylation state.[18][20]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on an SDS-polyacrylamide gel.[17][18]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[18]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in Tris-Buffered Saline with Tween-20 (TBST).[17][18]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's downstream substrate, diluted in 5% BSA/TBST.[21]
-
Washing & Secondary Antibody: Wash the membrane extensively with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and visualize the bands using a digital imager.[20]
-
Stripping and Reprobing: Strip the membrane and re-probe with an antibody for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.
Part 3: Defining the Therapeutic Window - Selectivity Profiling
An ideal kinase inhibitor is a sniper, not a shotgun. It should potently inhibit its intended target with minimal impact on other kinases. Poor selectivity can lead to off-target effects and toxicity.[22][23] Kinome-wide selectivity profiling is the definitive method to assess this.[24]
Causality Behind Experimental Choices: This is typically performed as a fee-for-service by specialized labs (e.g., Eurofins DiscoverX, Reaction Biology). They screen the compound, often at a single high concentration (e.g., 1 µM), against a large panel of hundreds of purified kinases.[22][25] The readout is the percent inhibition for each kinase in the panel. This provides a broad, unbiased view of the compound's specificity across the human kinome.[24] Compounds showing potent inhibition of a small number of kinases are considered selective.
Comparative Data Summary
The data gathered from these validation assays should be compiled for clear comparison against benchmark compounds.
Table 1: Comparative Potency and Cellular Activity
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular Target Engagement IC50 (nM) | Pathway Inhibition IC50 (nM) |
| Novel Compound 1 | Kinase X | 15 | 45 | 50 |
| Novel Compound 2 | Kinase X | 120 | 450 | 520 |
| Reference Inhibitor | Kinase X | 10 | 30 | 35 |
Table 2: Selectivity Profile (% Inhibition @ 1 µM)
| Compound | Target Kinase X | Off-Target Kinase Y | Off-Target Kinase Z |
| Novel Compound 1 | 98% | 15% | 5% |
| Reference Inhibitor | 99% | 85% | 20% |
These tables clearly demonstrate that while the Reference Inhibitor is slightly more potent, Novel Compound 1 exhibits a vastly superior selectivity profile, making it a more promising candidate for further development due to a potentially wider therapeutic window and fewer off-target side effects.
Conclusion
The validation of a novel kinase inhibitor is a rigorous, multi-step process that demands careful experimental design and interpretation. By following the logical progression from biochemical potency and mechanism to cellular target engagement, functional pathway modulation, and kinome-wide selectivity, researchers can build a comprehensive data package. This structured approach ensures that only compounds with the highest potential for efficacy and safety, such as the [4-(4-fluorophenoxy)phenyl]methanamine-based candidates, are advanced toward preclinical and clinical development.
References
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]
-
Cell-based test for kinase inhibitors. INiTS. [Link]
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
-
Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. CUSABIO. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. [Link]
-
NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Targeted Kinase Selectivity from Kinase Profiling Data. National Center for Biotechnology Information. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
-
ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. PubMed Central. [Link]
-
Kinase Screening Assay Services. Reaction Biology. [Link]
-
Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]
-
Study Shows Complexities of Competitive Kinase Inhibition. BioWorld. [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central. [Link]
-
ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. National Center for Biotechnology Information. [Link]
-
Kinase selectivity potential for inhibitors targeting the ATP binding site: a network analysis. Oxford Academic. [Link]
Sources
- 1. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 2. Kinase Activity Assays [worldwide.promega.com]
- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inits.at [inits.at]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 13. eubopen.org [eubopen.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 16. promega.com [promega.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 21. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 22. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. reactionbiology.com [reactionbiology.com]
- 25. crossfire-oncology.com [crossfire-oncology.com]
Comparing the efficacy of different 1-[4-(4-Fluorophenoxy)phenyl]methanamine derivatives against cancer cell lines
A Foreword on Chemical Scaffolds: While this guide centers on the anticancer potential of derivatives containing the 4-fluorophenoxy moiety, it is important to note that a direct comparative analysis of '1-[4-(4-Fluorophenoxy)phenyl]methanamine' derivatives is limited by the currently available public research data. Therefore, this guide broadens its scope to provide a comprehensive comparison of various chemical classes that incorporate the promising 4-fluorophenoxy group, offering valuable insights into their efficacy against a range of cancer cell lines. The principles of structure-activity relationship and mechanisms of action discussed herein are intended to provide a foundational understanding for researchers in the field of drug discovery.
Introduction: The Significance of the 4-Fluorophenoxy Moiety in Oncology
The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of chemical scaffolds explored, those containing a 4-fluorophenoxy group have garnered significant attention. The inclusion of a fluorine atom at the para-position of the phenoxy ring can substantially alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding interactions with target proteins. These modifications can translate into enhanced potency and a more favorable pharmacokinetic profile, making the 4-fluorophenoxy moiety a privileged structure in the design of new therapeutic agents. This guide delves into a comparative analysis of different classes of compounds bearing this key functional group, evaluating their anticancer efficacy and shedding light on their mechanisms of action.
Comparative Efficacy Against Cancer Cell Lines
The anticancer activity of novel chemical entities is primarily assessed through in vitro cytotoxicity assays against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for various 4-fluorophenoxy-containing derivatives against several cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiosemicarbazide | AB2 | LNCaP (Prostate) | 108.14 | [1] |
| Thiosemicarbazide | AB2 | G-361 (Melanoma) | 222.74 | [1] |
| Phenylacetamide | Compound 2b | PC3 (Prostate) | 52 | [2] |
| Phenylacetamide | Compound 2c | PC3 (Prostate) | 80 | [2] |
| Phenylacetamide | Compound 2c | MCF-7 (Breast) | 100 | [2] |
| Indolizinyl)methanone | Compound 9j | MCF-7 (Breast) | 21.57 | [3] |
| Indolizinyl)methanone | Compound 9n | MCF-7 (Breast) | 8.52 | [3] |
| Isoxazole | Compound 6l | A549 (Lung) | 0.22 | [4] |
| Isoxazole | Compound 6l | HepG2 (Liver) | 0.26 | [4] |
| Isoxazole | Compound 6l | MDA-MB-231 (Breast) | 0.21 | [4] |
| Quinoline | Compound 21c | HT-29 (Colon) | 0.01 | [5] |
| Quinoline | Compound 21c | MKN-45 (Gastric) | 0.01 | [5] |
| Quinoline | Compound 21c | H460 (Lung) | 0.02 | [5] |
| Quinoline | Compound 21c | U87MG (Glioblastoma) | 0.53 | [5] |
| Quinoline | Compound 21c | SMMC-7721 (Liver) | 0.24 | [5] |
Elucidation of Anticancer Mechanisms
The development of effective cancer therapies hinges on understanding the molecular mechanisms by which a drug candidate exerts its cytotoxic effects. For 4-fluorophenoxy derivatives, several mechanisms of action have been proposed and investigated, ranging from the induction of oxidative stress to the inhibition of key cellular enzymes and signaling pathways.
Induction of Oxidative Stress and DNA Damage
One of the investigated mechanisms for 4-fluorophenoxyacetyl-thiosemicarbazide derivatives is the induction of oxidative stress within cancer cells. The derivative AB2 was observed to elevate the expression of genes such as CAT, SOD2, and GPX1, which are indicative of an oxidative cellular environment.[1] This increase in reactive oxygen species (ROS) can lead to DNA damage, subsequently triggering apoptosis.
Caption: Inhibition of key cancer-related pathways by different 4-fluorophenoxy derivatives.
Methodologies for Efficacy Evaluation
The reliable assessment of the anticancer potential of novel compounds relies on standardized and well-validated experimental protocols. The following outlines the typical methodologies employed in the studies cited in this guide.
Cell Viability and Cytotoxicity Assays
The primary method for determining the cytotoxic effect of a compound on cancer cells is through cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: Following treatment, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: A simplified workflow of the MTT assay for determining cell viability.
Apoptosis and Cell Cycle Analysis
To further understand the mechanism of cell death induced by a compound, apoptosis and cell cycle analyses are performed.
Flow Cytometry for Apoptosis: This technique can quantify the percentage of cells undergoing apoptosis. Cells are typically stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD (which enters cells with compromised membranes, indicating late apoptosis or necrosis).
Flow Cytometry for Cell Cycle Analysis: By staining cells with a DNA-intercalating dye (e.g., propidium iodide) and analyzing the DNA content by flow cytometry, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined. This helps to identify if a compound induces cell cycle arrest at a specific phase. For example, some phenylaminosulfanyl-1,4-naphthoquinone derivatives were found to arrest the cell cycle at the G1 phase. [6]
Structure-Activity Relationship (SAR) Insights
The systematic modification of a lead compound's structure and the subsequent evaluation of its biological activity provide crucial insights into the structure-activity relationship (SAR). For 4-fluorophenoxy derivatives, several SAR studies have been conducted.
For a series of 4-phenoxy-phenyl isoxazoles, it was observed that the nature and position of substituents on the phenyl ring significantly influenced their antiproliferative activity. [4]For instance, certain substitutions led to compounds with superior potency compared to the standard chemotherapeutic drug doxorubicin. [4]Similarly, for 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, the presence of a nitro moiety resulted in higher cytotoxic effects compared to a methoxy moiety, particularly against the PC3 prostate cancer cell line. [2]These findings underscore the importance of fine-tuning the chemical structure to optimize anticancer activity.
Conclusion and Future Directions
The diverse range of 4-fluorophenoxy-containing derivatives discussed in this guide demonstrates the significant potential of this chemical scaffold in the development of novel anticancer agents. The high potency and varied mechanisms of action, from inducing oxidative stress to inhibiting critical cancer-related enzymes, highlight the versatility of this structural motif. The isoxazole and quinoline derivatives, in particular, have shown exceptional potency with IC50 values in the sub-micromolar and even nanomolar range against a variety of cancer cell lines.
Future research should focus on optimizing the lead compounds identified in these studies to improve their efficacy, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action will be crucial for identifying predictive biomarkers and guiding their clinical development. The continued exploration of the chemical space around the 4-fluorophenoxy core holds great promise for the discovery of next-generation cancer therapeutics.
References
- Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives.
- Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents.
- Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors.
- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.
- Synthesis and Biological Evaluation of (4-Fluorophenyl) (1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives a.
- Synthesis and Antitumor Activity of 1-Phenyl-4-substituted Phthalazine Derivatives.
- Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors.
- Synthesis and Anticancer Evaluation of 1,4-Naphthoquinone Derivatives Containing a Phenylaminosulfanyl Moiety.
- Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents.
- Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/.
- Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
- Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells.
- Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety.
- Synthesis and anticancer effects of some novel 2-(4-phenoxyphenyl)-1H-benzimidazole derivatives on K562 cell line.
- Synthesis and evaluation of antitumor activity of novel 1,4-naphthoquinone derivatives (IV).
- Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells.
Sources
- 1. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Evaluation of 1,4-Naphthoquinone Derivatives Containing a Phenylaminosulfanyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vivo Validation of Novel [4-(4-fluorophenoxy)phenyl]methanamine-Derived Monoamine Reuptake Inhibitors
An in-depth guide for researchers, scientists, and drug development professionals on the in vivo validation of the therapeutic efficacy of drugs derived from [4-(4-fluorophenoxy)phenyl]methanamine.
Introduction: A New Scaffold for Modulating Synaptic Neurotransmission
The [4-(4-fluorophenoxy)phenyl]methanamine scaffold has emerged as a promising chemical backbone for the development of novel therapeutics targeting central nervous system (CNS) disorders. Its structural motifs are present in compounds designed as potent inhibitors of monoamine transporters, particularly the serotonin transporter (SERT) and the norepinephrine transporter (NET). This dual-action mechanism is the hallmark of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), a class of antidepressants known for their broad efficacy.
This guide provides a comprehensive framework for the in vivo validation of a hypothetical lead candidate from this series, which we will call "Compound-F," against established market alternatives. Our objective is not merely to present protocols but to construct a logical, self-validating experimental cascade that rigorously interrogates the therapeutic potential of this new chemical entity (NCE). We will move from foundational pharmacokinetics and target engagement to robust behavioral models that provide evidence of antidepressant-like efficacy, comparing Compound-F to a selective serotonin reuptake inhibitor (SSRI) and a current-generation SNRI.
Part 1: The Strategic Validation Workflow: From Target to Therapeutic Effect
A successful in vivo validation program is not a checklist of experiments but a logical progression. Each step builds upon the last, de-risking the project and providing a deeper understanding of the compound's profile. The causality is critical: we must first establish that the drug reaches its target in the brain at a sufficient concentration (Pharmacokinetics & Target Engagement) before we can confidently interpret any behavioral changes as a drug-induced therapeutic effect (Efficacy Models).
Our validation workflow is designed to answer three fundamental questions in sequence:
-
Can the drug reach the target? (Pharmacokinetics & CNS Exposure)
-
Does the drug engage the target? (Neurochemical Occupancy & Function)
-
Does target engagement produce the desired therapeutic effect? (Behavioral Efficacy)
Caption: Strategic In Vivo Validation Workflow for a Novel CNS Drug Candidate.
Part 2: Foundational In Vivo Characterization: PK and Target Engagement
Before assessing efficacy, we must confirm that Compound-F can cross the blood-brain barrier and engage SERT and NET at clinically relevant doses. Failure to establish this relationship between dose, exposure, and target modulation renders any behavioral data uninterpretable.
Experimental Protocol: Rodent Pharmacokinetics (PK)
Objective: To determine the plasma and brain concentrations of Compound-F over time after a single administration, and to establish the brain-to-plasma ratio.
Methodology:
-
Animal Model: Male C57BL/6 mice (n=3 per time point).
-
Dosing: Administer Compound-F via intraperitoneal (IP) injection at a candidate dose (e.g., 10 mg/kg).
-
Sample Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood via cardiac puncture and immediately harvest the whole brain.
-
Bioanalysis: Homogenize brain tissue. Extract Compound-F from plasma and brain homogenate samples. Quantify concentrations using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Data Analysis: Plot mean plasma and brain concentrations versus time. Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve). The ratio of brain AUC to plasma AUC provides the brain penetration ratio.
Expertise & Causality: We use IP injection for initial screening as it bypasses first-pass metabolism, providing a clear profile of systemic exposure. C57BL/6 mice are an industry-standard inbred strain, reducing genetic variability. The selected time points are designed to capture the absorption, distribution, and elimination phases of the drug's profile.
Experimental Protocol: In Vivo Microdialysis for Target Engagement
Objective: To directly measure the effect of Compound-F on extracellular levels of serotonin (5-HT) and norepinephrine (NE) in a key brain region, such as the prefrontal cortex.
Methodology:
-
Animal Model: Male Sprague-Dawley rats, surgically implanted with a microdialysis guide cannula targeting the medial prefrontal cortex.
-
Procedure: After a recovery period, a microdialysis probe is inserted. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of extracellular 5-HT and NE.
-
Drug Administration: Administer Compound-F (10 mg/kg, IP) or vehicle.
-
Post-Dose Collection: Continue collecting dialysate samples for at least 4-5 hours post-administration.
-
Neurochemical Analysis: Quantify 5-HT and NE concentrations in the dialysate samples using HPLC with electrochemical detection (HPLC-ED).
-
Data Analysis: Express post-dose neurotransmitter levels as a percentage of the stable baseline average.
Trustworthiness: This technique provides direct, real-time evidence of target engagement. An increase in extracellular 5-HT and NE following drug administration is a direct functional consequence of SERT and NET inhibition, respectively. This validates that the drug is not only present in the brain but is also acting on its intended molecular targets.
Part 3: Core Efficacy Assessment in Acute Predictive Models
With favorable PK and target engagement confirmed, we proceed to behavioral models. Acute models like the Forced Swim Test (FST) and Tail Suspension Test (TST) are industry-standard screens. They are based on the principle that antidepressant compounds reduce the duration of immobility in rodents when placed in an inescapable, stressful situation.
Experimental Protocol: The Forced Swim Test (FST)
Objective: To assess the acute antidepressant-like activity of Compound-F.
Methodology:
-
Animal Model: Male C57BL/6 mice.
-
Apparatus: A transparent cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Drug Administration: Administer Vehicle, Compound-F (e.g., 3, 10, 30 mg/kg), an SSRI comparator (e.g., Fluoxetine, 20 mg/kg), or an SNRI comparator (e.g., Venlafaxine, 20 mg/kg) via IP injection 60 minutes before the test.
-
Test Procedure: Gently place each mouse into the water-filled cylinder for a 6-minute session. The session is video-recorded.
-
Behavioral Scoring: An observer blinded to the treatment conditions scores the last 4 minutes of the session, quantifying the time spent immobile (making only minimal movements to keep the head above water).
-
Data Analysis: Compare the mean immobility time across treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle group.
Authoritative Grounding: The FST is a widely used primary screen for potential antidepressants. A significant reduction in immobility time is interpreted as a positive antidepressant-like effect. It is crucial to also measure general locomotor activity in a separate test (e.g., Open Field Test) to ensure the observed effect is not due to non-specific motor stimulation.
Comparative Performance in Acute Models
The data below represents a hypothetical but expected outcome for a promising SNRI candidate like Compound-F.
| Compound | Dose (mg/kg, IP) | Mechanism | Mean Immobility Time in FST (seconds) ± SEM | % Reduction vs. Vehicle |
| Vehicle | - | - | 150 ± 10 | 0% |
| Fluoxetine (SSRI) | 20 | SERT Inhibition | 105 ± 8 | 30% |
| Venlafaxine (SNRI) | 20 | SERT/NET Inhibition | 75 ± 7 | 50% |
| Compound-F | 10 | SERT/NET Inhibition | 82 ± 9 | 45% |
| Compound-F | 30 | SERT/NET Inhibition | 68 ± 6 | 55% |
Interpretation: In this dataset, Compound-F demonstrates a robust, dose-dependent reduction in immobility, comparable to or exceeding the efficacy of the standard SNRI Venlafaxine and superior to the SSRI Fluoxetine. This strong signal in an acute model justifies progression to more complex, translationally relevant models.
Part 4: Advanced Efficacy Validation in a Chronic Stress Model
While acute tests are useful for screening, depression is a chronic condition. Therefore, validating an NCE in a chronic stress model is a critical step that better mimics the human condition and has higher predictive validity for clinical success. The Chronic Unpredictable Stress (CUS) model is a gold-standard paradigm.
Experimental Protocol: The Chronic Unpredictable Stress (CUS) Model
Objective: To determine if chronic administration of Compound-F can reverse stress-induced depressive-like behaviors, particularly anhedonia.
Methodology:
-
Animal Model: Male C57BL/6 mice.
-
Stress Induction Phase (4-6 weeks): Mice are subjected to a variable sequence of mild stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal, restraint stress) daily. A control group is handled but not stressed.
-
Behavioral Phenotyping: After the stress period, a core symptom of depression, anhedonia (the inability to feel pleasure), is assessed using the Sucrose Preference Test (SPT). Stressed mice that show a significant decrease in sucrose preference compared to controls are selected for the drug treatment phase.
-
Treatment Phase (3-5 weeks): Stressed mice are randomized into treatment groups and receive daily administration of Vehicle, Compound-F (30 mg/kg), or a comparator (e.g., Venlafaxine, 20 mg/kg). Dosing is typically via oral gavage (PO) to model the clinical route of administration.
-
Efficacy Assessment: The Sucrose Preference Test is conducted weekly to monitor the reversal of anhedonia. At the end of the treatment period, other behavioral tests (e.g., FST, Novelty Suppressed Feeding) can be performed.
-
Data Analysis: Compare the mean sucrose preference percentage across groups over time using a two-way repeated measures ANOVA.
Caption: Experimental Workflow for the Chronic Unpredictable Stress (CUS) Model.
Comparative Performance in the CUS Model
| Treatment Group | Baseline Sucrose Preference (%) | Week 2 Treatment (%) | Week 4 Treatment (%) | Change from Baseline (Week 4) |
| Non-Stressed + Vehicle | 85% | 84% | 86% | +1% |
| Stressed + Vehicle | 62% | 60% | 59% | -3% |
| Stressed + Venlafaxine | 61% | 70% | 78% | +17% |
| Stressed + Compound-F | 63% | 74% | 83% | +20% |
Interpretation: The CUS model induces a stable anhedonic phenotype, as seen by the sustained low sucrose preference in the "Stressed + Vehicle" group. Chronic treatment with the standard SNRI, Venlafaxine, significantly reverses this deficit. Critically, Compound-F not only reverses the anhedonic state but shows a trend towards a faster and more complete restoration of normal reward-seeking behavior. This is a powerful dataset suggesting a potentially superior efficacy profile for the new compound.
Part 5: Mechanistic Synthesis and Competitive Positioning
The collective in vivo data allows us to build a strong, evidence-based narrative for Compound-F.
-
Differentiated Profile: Unlike SSRIs, which only modulate serotonin, Compound-F's dual inhibition of SERT and NET provides a broader mechanism of action. This is hypothesized to underlie its superior efficacy in both acute and chronic models compared to Fluoxetine.
-
Competitive Edge: The faster and more robust reversal of anhedonia in the CUS model compared to Venlafaxine suggests a potential clinical advantage. This could translate to a faster onset of action or greater efficacy in treating core symptoms of depression, which are significant unmet needs in the current treatment landscape.
Caption: Mechanism of Action: Dual Inhibition of Serotonin (5-HT) and Norepinephrine (NE) Transporters.
Conclusion
This guide outlines a rigorous, multi-faceted in vivo strategy for validating the therapeutic efficacy of a novel [4-(4-fluorophenoxy)phenyl]methanamine-derived drug candidate. By logically progressing from fundamental PK and target engagement studies to acute and chronic behavioral models, we can build a compelling preclinical data package. The comparative framework, testing against both an SSRI and a current-generation SNRI, is essential for clearly defining the compound's potential advantages and positioning it for successful clinical development. The hypothetical data for Compound-F suggests a profile with the potential for superior efficacy, justifying its advancement as a next-generation antidepressant.
References
-
MD Biosciences (2021). 3 ways to improve clinical relevance of preclinical CNS data. Available at: [Link]
-
SynapCell (2024). Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. Available at: [Link]
-
Perceptive Discovery (2024). Preclinical Imaging CRO for CNS Drug Development. Available at: [Link]
-
Pajtler, K. W., et al. (2021). Utilizing preclinical models to develop targeted therapies for rare central nervous system cancers. Neuro-Oncology. Available at: [Link]
-
Gao, C., et al. (2025). Identification and Validation of Antidepressant Small Molecules Using Bioinformatics and Mouse Depression Models. medRxiv. Available at: [Link]
-
Knowland, D., et al. (2017). In Vivo Electrophysiological Recordings of the Effects of Antidepressant Drugs. Current protocols in neuroscience. Available at: [Link]
-
Kumar, B., et al. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Wang, L., et al. (2024). Network pharmacology screening, in vitro and in vivo evaluation of antianxiety and antidepressant drug-food analogue. Phytomedicine. Available at: [Link]
-
de Souza, L. F., et al. (2022). In Vivo Antidepressant Effect of Passiflora edulis f. flavicarpa into Cationic Nanoparticles: Improving Bioactivity and Safety. Pharmaceutics. Available at: [Link]
-
Tain, M., et al. (2018). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. Journal of Visualized Experiments. Available at: [Link]
-
Liu, Y., et al. (2016). Sucrose Preference Test to Measure Anhedonic Behaviour in Mice. Bio-protocol. Available at: [Link]
-
Gamal, M., et al. (2023). Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents. European Neuropsychopharmacology. Available at: [Link]
-
Eagle, A. L., et al. (2016). Sucrose Preference Test to Measure Stress-induced Anhedonia. Bio-protocol. Available at: [Link]
-
Antoniuk, S., et al. (2018). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. Journal of Visualized Experiments. Available at: [Link]
A Researcher's Guide to Kinase Inhibitor Selectivity: A Comparative Analysis Based on the Diphenyl Ether Scaffold
Introduction: The Quest for Kinase Specificity and a Note on Scaffolds
In the landscape of targeted therapeutics, kinase inhibitors stand as a pillar of modern oncology and immunology. Their success hinges on a delicate balance: potent inhibition of the target kinase driving the disease, coupled with minimal activity against the hundreds of other kinases in the human kinome to avoid off-target toxicity. This guide is designed for researchers, scientists, and drug development professionals to provide an in-depth, objective comparison of kinase inhibitor selectivity, grounded in experimental data.
The initial focus of this guide was to be inhibitors built upon the specific 1-[4-(4-Fluorophenoxy)phenyl]methanamine scaffold. However, a comprehensive survey of established and clinically evaluated kinase inhibitors reveals that this precise core structure is not prevalent among well-characterized agents. To provide a meaningful and data-rich comparison, we have pivoted to a closely related and highly relevant structural motif: the diphenyl ether and 4-phenoxy-aniline core. This scaffold is central to numerous successful multi-kinase inhibitors.
This guide will use Sorafenib , a quintessential example of a multi-kinase inhibitor featuring a 4-phenoxy-aniline-like core, as our primary subject. We will compare its cross-reactivity and selectivity profile against two other notable inhibitors: RAF265 , which also contains a diaryl ether linkage, and Lapatinib , a potent dual-tyrosine kinase inhibitor with a different quinazoline core, offering a valuable contrast in selectivity. Through this focused comparison, we will explore the nuances of kinase profiling and the experimental methodologies that underpin our understanding of inhibitor selectivity.
Comparative Selectivity Profiling of Kinase Inhibitors
The true utility of a kinase inhibitor is defined not just by its potency against its intended target, but by its broader interaction profile across the kinome. An inhibitor that potently blocks its target but also engages dozens of other kinases may have a complex, and often toxic, clinical profile. Conversely, a highly selective inhibitor may offer a cleaner safety profile but could be susceptible to resistance via pathway redundancy.
Here, we compare the selectivity of Sorafenib, RAF265, and Lapatinib.
-
Sorafenib (Nexavar) is an oral multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma. It is known to inhibit the RAF/MEK/ERK pathway and receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFR and PDGFR.[1][2][3] Its structure features a central urea connecting a picolinamide moiety to a 4-phenoxy-aniline group.[1][4]
-
RAF265 (CHIR-265) is an orally bioavailable inhibitor of both RAF kinases (including wild-type and V600E mutant B-Raf) and VEGFR2.[5][6][7] Its diaryl ether linkage makes it a relevant structural comparator to Sorafenib.
-
Lapatinib (Tykerb) is a potent, reversible dual inhibitor of the intracellular tyrosine kinase domains of Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidermal Receptor Type 2 (HER2/ErbB2).[8][9] Its distinct quinazoline core and high selectivity for the ErbB family provide a sharp contrast to the broader profiles of Sorafenib and RAF265.
The following table summarizes the inhibitory activity (IC₅₀ values) of these compounds against a panel of selected kinases, demonstrating their distinct selectivity profiles. Lower values indicate higher potency.
| Kinase Target | Sorafenib IC₅₀ (nM) | RAF265 IC₅₀ (nM) | Lapatinib IC₅₀ (nM) | Primary Pathway |
| B-Raf | 22[3] | 3-60[5] | >10,000[10] | MAPK Signaling |
| B-Raf (V600E) | 38[3] | 3-60[5] | >10,000[10] | MAPK Signaling |
| c-Raf (RAF1) | 6[3] | 3-60[5] | >10,000[10] | MAPK Signaling |
| VEGFR2 (KDR) | 90[3] | ~30 (EC₅₀)[5] | >10,000[10] | Angiogenesis |
| VEGFR3 (Flt4) | 20[3] | - | - | Angiogenesis |
| PDGFRβ | 57[3] | 790 (EC₅₀)[11] | - | Proliferation/Angiogenesis |
| c-KIT | 68[3] | 1100 (EC₅₀)[11] | - | Proliferation/Survival |
| Flt3 | 58[3] | - | - | Hematopoiesis/Oncogenesis |
| RET | 43[2] | - | - | Proliferation/Differentiation |
| EGFR (ErbB1) | >10,000[3] | - | 10.8[12] | Proliferation/Survival |
| HER2 (ErbB2) | >10,000[3] | - | 9.2[12] | Proliferation/Survival |
| HER4 (ErbB4) | - | - | 367[10] | Proliferation/Survival |
| c-Src | - | - | >10,000[10] | Proliferation/Migration |
Data compiled from multiple sources. Assay conditions may vary between sources, and values should be considered representative.
Key Signaling Pathways in Focus
Understanding inhibitor selectivity requires contextualizing the targets within their biological signaling networks. The inhibitors discussed here modulate two of the most critical pathways in cancer biology: the RAS/RAF/MEK/ERK pathway and receptor tyrosine kinase (RTK) pathways like VEGFR and EGFR/HER2.
The RAS/RAF/MEK/ERK Signaling Pathway
This pathway is a central regulator of cell proliferation, differentiation, and survival.[13][14] It is frequently hyperactivated in cancer through mutations in genes like RAS or BRAF.[15][16] Sorafenib and RAF265 directly target the RAF kinases within this cascade.
Receptor Tyrosine Kinase (RTK) Signaling: VEGFR & EGFR/HER2
RTKs are cell surface receptors that play crucial roles in angiogenesis (VEGFR) and cell growth (EGFR, HER2).[17][18][19][20] Dysregulation of these pathways is a hallmark of many cancers. Sorafenib and RAF265 target VEGFR2, while Lapatinib targets EGFR and HER2.
Experimental Methodologies for Kinase Selectivity Profiling
Accurate and reproducible methods are essential for determining an inhibitor's selectivity profile. This section details three widely-used, orthogonal approaches. Below is a generalized workflow for profiling a novel inhibitor.
Radiometric Kinase Assay
This is the "gold standard" for directly measuring kinase activity and inhibition.[21][22][23] It quantifies the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a protein or peptide substrate.
Causality and Rationale:
-
Direct Measurement: By tracking the incorporation of the radiolabeled phosphate, this assay directly measures the catalytic event. This is a fundamental advantage over indirect assays that measure downstream effects (e.g., ATP depletion).[23]
-
High Sensitivity: Radioactivity provides a highly sensitive and low-background signal, allowing for accurate measurements even with low enzyme concentrations.
-
Versatility: The assay can be adapted for virtually any kinase, provided a suitable substrate (either a generic peptide or a specific protein) is available.[22][24]
Step-by-Step Protocol (Dot Blot Format):
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase buffer (containing Mg²⁺ or Mn²⁺), the purified kinase enzyme, and the specific peptide/protein substrate.
-
Inhibitor Addition: Add the test inhibitor (e.g., Sorafenib) at various concentrations (typically a serial dilution). Include a DMSO vehicle control for 0% inhibition and a known potent inhibitor as a positive control. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of unlabeled ("cold") ATP and [γ-³²P]ATP. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure competitive inhibitors are fairly evaluated.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 20-30 minutes). This time should be within the linear range of the reaction, where substrate phosphorylation increases linearly with time.
-
Stop Reaction & Spotting: Terminate the reaction by adding a stop solution, typically a strong acid like phosphoric acid.[22] Spot a small volume of each reaction mixture onto a phosphocellulose (P81) paper membrane. The positively charged paper binds the negatively charged phosphorylated substrate but not the unreacted [γ-³²P]ATP.
-
Washing: Wash the P81 paper multiple times with a dilute phosphoric acid solution to remove all unbound radiolabeled ATP.
-
Quantification: Dry the paper and quantify the radioactivity in each spot using a phosphorimager or scintillation counter.
-
Data Analysis: Plot the remaining kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method for verifying drug-target engagement in a cellular environment.[25][26][27][28] It is based on the principle that when a protein binds to a ligand (like a kinase inhibitor), it becomes thermodynamically stabilized, resulting in a higher melting temperature (Tₘ).
Causality and Rationale:
-
In-situ Validation: CETSA measures target engagement within intact cells or even tissues, accounting for factors like cell permeability, efflux pumps, and intracellular drug metabolism, which are absent in biochemical assays.[26]
-
Label-Free: The assay, in its Western blot format, does not require modification of the compound or the target protein, providing a direct readout of the interaction with the native protein.
-
Broad Applicability: It can be applied to any soluble protein target for which a detection method (typically a specific antibody) is available.
Step-by-Step Protocol (Western Blot Format):
-
Cell Treatment: Treat cultured cells with the test inhibitor (e.g., Lapatinib) at a saturating concentration or a vehicle control (DMSO) for a defined period (e.g., 1 hour).
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler. This creates a "melt curve".
-
Cell Lysis: Immediately after heating, lyse the cells to release their contents. This is often done by freeze-thaw cycles or by adding a lysis buffer containing detergents.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., >15,000 x g) to pellet the denatured, aggregated proteins and other cellular debris. The supernatant contains the soluble, non-denatured proteins.
-
Protein Quantification: Carefully collect the supernatant and determine the total protein concentration to ensure equal loading for analysis.
-
Western Blot Analysis: Separate the proteins in the soluble fraction by SDS-PAGE, transfer them to a membrane, and detect the specific target kinase using a primary antibody.
-
Data Analysis: Quantify the band intensity for the target protein at each temperature for both the treated and control samples. Plot the percentage of soluble protein remaining versus temperature. A shift in the curve to the right for the inhibitor-treated sample indicates target stabilization and engagement. The magnitude of this shift (ΔTₘ) can be used to rank compound binding.
KiNativ™ In-situ Kinase Profiling
KiNativ™ is a chemical proteomics platform that provides a snapshot of kinase inhibitor interactions within a complex biological sample (e.g., a cell lysate). It uses an ATP/ADP-mimicking chemical probe to profile the "active" portion of the kinome that is accessible for inhibitor binding.
Causality and Rationale:
-
Native Conformation: The assay profiles kinases in their native, full-length state within a lysate, complete with post-translational modifications and associated proteins, which can significantly impact inhibitor binding affinity compared to recombinant kinase domains.
-
Activity-Based Readout: The probe covalently labels a conserved lysine in the ATP-binding pocket, meaning it primarily interacts with kinases in a conformation capable of binding ATP. This provides a functional readout of target engagement.
-
Multiplexed Profiling: Coupled with mass spectrometry, this technique can simultaneously quantify the engagement of hundreds of kinases by an inhibitor in a single experiment, providing a broad, unbiased view of selectivity.
Step-by-Step Protocol (General Overview):
-
Lysate Preparation: Prepare a native protein lysate from cells or tissues under conditions that preserve kinase structure and activity.
-
Inhibitor Incubation: Treat aliquots of the lysate with the test inhibitor at various concentrations or a vehicle control. This allows the inhibitor to bind to its target kinases, occupying their ATP-binding pockets.
-
Probe Labeling: Add a biotinylated acyl-phosphate probe (an irreversible, ATP/ADP-mimetic probe). This probe will covalently label the catalytic lysine in the ATP-binding site of kinases that are not already blocked by the test inhibitor.
-
Protein Digestion: Denature the proteins and digest them into peptides using an enzyme like trypsin.
-
Enrichment of Labeled Peptides: Use streptavidin-coated beads to capture the biotin-labeled peptides, effectively isolating the peptides that correspond to the ATP-binding sites of the kinases that were accessible to the probe.
-
Mass Spectrometry Analysis: Elute the enriched peptides from the beads and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the peptides corresponding to each kinase. The abundance of a specific kinase peptide in an inhibitor-treated sample relative to the control sample reflects the degree of target engagement. A decrease in the peptide signal indicates that the inhibitor was occupying the binding site, preventing the probe from labeling it. This data is used to generate IC₅₀ values for hundreds of kinases simultaneously.
Conclusion
The selection and development of a successful kinase inhibitor is a journey that extends far beyond potency against a single target. A comprehensive understanding of an inhibitor's selectivity profile across the entire kinome is paramount for predicting its therapeutic window and potential liabilities. As we have seen through the comparison of Sorafenib, RAF265, and Lapatinib, inhibitors with related structural cores can have vastly different interaction landscapes.
The methodologies detailed in this guide—radiometric assays for direct catalytic measurement, CETSA® for in-situ target validation, and activity-based proteomics like KiNativ™ for broad kinome profiling—represent a powerful, multi-faceted toolkit. By integrating data from these orthogonal approaches, researchers can build a high-confidence, functionally relevant profile of their compounds. This rigorous, evidence-based approach to selectivity profiling is not merely an academic exercise; it is a critical component of translational science that enables the rational design of safer and more effective medicines.
References
-
Ferrara, N., Gerber, H. P., & LeCouter, J. (2003). The biology of VEGF and its receptors. Nature medicine, 9(6), 669-676. Available at: [Link]
-
Samatar, A. A., & Poulikakos, P. I. (2014). Targeting RAS-ERK signalling in cancer: promises and challenges. Nature reviews Drug discovery, 13(12), 928-942. Available at: [Link]
-
Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature reviews Molecular cell biology, 2(2), 127-137. Available at: [Link]
-
Claesson-Welsh, L. (2006). Vascular endothelial growth factor signaling in tumor angiogenesis. Clinical Cancer Research, 12(17), 5001-5004. Available at: [Link]
-
Hynes, N. E., & Lane, H. A. (2005). ERBB receptors and cancer: the complexity of targeted inhibitors. Nature reviews Cancer, 5(5), 341-354. Available at: [Link]
-
Cusabio. (n.d.). VEGF Signaling Pathway. Cusabio.com. Available at: [Link]
-
MDPI. (2023). A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure of lapatinib. ResearchGate. Available at: [Link]
-
Roskoski, R. Jr. (2014). The ErbB/HER family of protein-tyrosine kinases and cancer. Pharmacological research, 79, 34-74. Available at: [Link]
-
Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. Available at: [Link]
-
PubChem. (n.d.). RAF-265 derivative. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (n.d.). BRAF (gene). Available at: [Link]
-
Guo, J., et al. (2009). Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors. Clinical Cancer Research, 15(24), 7584-7591. Available at: [Link]
-
PubChem. (n.d.). Sorafenib. National Center for Biotechnology Information. Available at: [Link]
-
Llovet, J. M., et al. (2008). Sorafenib in advanced hepatocellular carcinoma. New England Journal of Medicine, 359(4), 378-390. Available at: [Link]
-
ResearchGate. (n.d.). The chemical structure of sorafenib. ResearchGate. Available at: [Link]
-
Reaction Biology. (2023). Kinase Selectivity Panels. Reaction Biology. Available at: [Link]
-
Wikipedia. (n.d.). Sorafenib. Available at: [Link]
-
PubChem. (n.d.). Sorafenib Tosylate. National Center for Biotechnology Information. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). BRAF B-Raf proto-oncogene, serine/threonine kinase. NCBI. Available at: [Link]
-
Midas Pharma. (n.d.). Lapatinib ditosylate. Midas Pharma. Available at: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-251. Available at: [Link]
-
Duong-Ly, K. C., & Peterson, J. R. (2016). A high-throughput radiometric kinase assay. Methods in molecular biology, 1360, 87–95. Available at: [Link]
-
ResearchGate. (n.d.). BRAF signaling pathway including abnormal signaling from BRAFV600E mutated proteins. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Lapatinib. National Center for Biotechnology Information. Available at: [Link]
-
Tsai, J., et al. (2008). Discovery of RAF265, a potent and selective inhibitor of Raf kinases for the treatment of metastatic melanoma. Journal of Medicinal Chemistry, 51(16), 4948-4957. Available at: [Link]
-
Wikipedia. (n.d.). Lapatinib. Available at: [Link]
-
Hastie, C. J., et al. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature protocols, 1(2), 968-971. Available at: [Link]
-
Houghton, P. J., et al. (2012). Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program. Pediatric blood & cancer, 58(2), 215-218. Available at: [Link]
-
Vogan, E., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of visualized experiments : JoVE, (123), 55626. Available at: [Link]
-
PubChem. (n.d.). RAF-265 derivative. National Center for Biotechnology Information. Available at: [Link]
-
Peterson, J. R. (2016). A High-Throughput Radiometric Kinase Assay. Methods in molecular biology, 1360, 87-95. Available at: [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. Available at: [Link]
-
Cichowski, K., & Jänne, P. A. (2010). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Journal of clinical oncology, 28(33), 5046-5053. Available at: [Link]
-
News-Medical.net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141-161. Available at: [Link]
-
Methods in Molecular Biology. (2021). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer. Available at: [Link]
-
ResearchGate. (n.d.). Selectivity scores [S(3 μmol/L)] for known kinase inhibitors. ResearchGate. Available at: [Link]
Sources
- 1. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oncology-central.com [oncology-central.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Sorafenib - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. RAF 265 | CAS 927880-90-8 | CHIR 265 | RAF265 | Tocris Bioscience [tocris.com]
- 7. RAF265 - LKT Labs [lktlabs.com]
- 8. Lapatinib ditosylate [midas-pharma.com]
- 9. Lapatinib - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 14. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. BRAF B-Raf proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cusabio.com [cusabio.com]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A High-Throughput Radiometric Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
- 27. news-medical.net [news-medical.net]
- 28. annualreviews.org [annualreviews.org]
Benchmarking Novel [4-(4-fluorophenoxy)phenyl]methanamine Analogs: A Comparative Guide for Drug Development Professionals
Introduction
The pursuit of novel therapeutics for neuropsychiatric disorders remains a cornerstone of modern medicinal chemistry. Within this landscape, the [4-(4-fluorophenoxy)phenyl]methanamine scaffold has emerged as a promising starting point for the development of next-generation monoamine reuptake inhibitors. This guide provides a comprehensive framework for benchmarking novel analogs of this series against established clinical agents. We will delve into the rationale behind experimental design, present detailed protocols for in vitro and in vivo evaluation, and offer a clear structure for data interpretation, empowering researchers to make informed decisions in the drug discovery pipeline. The overarching goal is to elucidate the therapeutic potential of these new chemical entities by systematically comparing their efficacy, selectivity, and safety profiles with current standards of care.
The core hypothesis is that strategic modifications to the [4-(4-fluorophenoxy)phenyl]methanamine backbone can yield compounds with superior pharmacological profiles, potentially offering enhanced efficacy or a more favorable side-effect profile compared to existing antidepressants such as Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs).[1][2][3]
The Therapeutic Target: Monoamine Transporters
The primary biological targets for the [4-(4-fluorophenoxy)phenyl]methanamine analogs are the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][3][4] These transmembrane proteins are responsible for the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby regulating the duration and intensity of neurotransmission.[1][5] Inhibition of SERT and/or NET leads to an increase in the extracellular concentrations of these neurotransmitters, which is a well-established mechanism for the treatment of major depressive disorder and other mood disorders.[1][2]
Below is a simplified representation of the signaling pathway at a monoaminergic synapse and the mechanism of action of reuptake inhibitors.
Caption: Mechanism of monoamine reuptake inhibition.
Benchmarking Against the Gold Standard: Comparator Drugs
To rigorously assess the potential of novel [4-(4-fluorophenoxy)phenyl]methanamine analogs, a carefully selected panel of existing drugs is essential for comparison. This panel should encompass a range of mechanisms and clinical profiles.
| Drug Class | Examples | Primary Mechanism of Action | Clinical Relevance |
| SSRIs | Fluoxetine, Sertraline, Paroxetine | Selective Serotonin Reuptake Inhibition | First-line treatment for depression and anxiety disorders.[2] |
| SNRIs | Venlafaxine, Duloxetine | Serotonin and Norepinephrine Reuptake Inhibition | Often used for depression accompanied by neuropathic pain.[1] |
| NDRIs | Bupropion | Norepinephrine and Dopamine Reuptake Inhibition | Atypical antidepressant with a distinct side-effect profile.[6][7] |
| TCAs | Imipramine, Desipramine | Non-selective monoamine reuptake inhibition | Older class of antidepressants, still used for treatment-resistant depression.[1][8] |
In Vitro Evaluation: A Step-by-Step Approach
The initial characterization of the novel analogs will be conducted through a series of in vitro assays to determine their potency, selectivity, and potential for off-target effects.
Transporter Inhibition Assays
The primary objective is to quantify the inhibitory activity of the novel compounds on SERT and NET. This is typically achieved using cell lines stably expressing the human transporters.[5][9][10]
Experimental Workflow:
Caption: Workflow for in vitro transporter inhibition assays.
Detailed Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing either human SERT (hSERT) or human NET (hNET) are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 96-well plates and allowed to adhere overnight. The following day, the cells are washed and pre-incubated with varying concentrations of the novel analogs or comparator drugs for a specified time.[9]
-
Substrate Addition: A solution containing a fixed concentration of radiolabeled substrate ([³H]serotonin for SERT assays or [³H]norepinephrine for NET assays) is added to each well.[9][11]
-
Incubation and Termination: The plates are incubated to allow for transporter-mediated uptake of the radiolabeled substrate. The uptake is then terminated by rapidly washing the cells with ice-cold buffer.
-
Measurement: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the compound that inhibits 50% of the substrate uptake (IC₅₀).
Expected Data Output:
| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | Selectivity Ratio (NET IC₅₀ / SERT IC₅₀) |
| Analog 1 | |||
| Analog 2 | |||
| Fluoxetine | |||
| Venlafaxine | |||
| Desipramine |
Cytotoxicity Assays
Early assessment of cytotoxicity is crucial to identify compounds that may have a narrow therapeutic window.[12][13] A common method is the MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Culture: A neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons are cultured in 96-well plates.
-
Compound Treatment: The cells are treated with a range of concentrations of the novel analogs for 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured using a plate reader at a wavelength of 570 nm.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC₅₀) is calculated.
Expected Data Output:
| Compound | CC₅₀ (µM) in SH-SY5Y cells |
| Analog 1 | |
| Analog 2 | |
| Doxorubicin (Positive Control) |
In Vivo Evaluation: Assessing Antidepressant-Like Activity
Promising candidates from in vitro screening should be advanced to in vivo models to assess their antidepressant-like effects and preliminary safety profile. Rodent models are widely used for this purpose.[14][15][16][17]
Forced Swim Test (FST)
The FST is a commonly used behavioral test to screen for antidepressant-like activity.[14][16] The test is based on the principle that rodents will adopt an immobile posture after an initial period of struggling when placed in an inescapable cylinder of water. Antidepressant treatment is expected to reduce the duration of immobility.
Detailed Protocol:
-
Animal Acclimation: Male mice or rats are acclimated to the housing facility for at least one week before the experiment.
-
Drug Administration: Animals are administered the novel analog, a comparator drug, or vehicle via an appropriate route (e.g., intraperitoneal or oral) at a predetermined time before the test.
-
Test Procedure: Each animal is placed individually in a cylinder of water from which it cannot escape. The duration of immobility is recorded over a set period (e.g., the last 4 minutes of a 6-minute test).
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group.
Tail Suspension Test (TST)
Similar to the FST, the TST is another behavioral despair model used to assess antidepressant-like activity.[14][16] In this test, mice are suspended by their tails, and the duration of immobility is measured.
Detailed Protocol:
-
Animal Acclimation and Dosing: Similar to the FST.
-
Test Procedure: Each mouse is suspended by its tail using adhesive tape, and the duration of immobility is recorded for a set period (e.g., 6 minutes).
-
Data Analysis: The mean immobility time for each treatment group is compared to the vehicle control group.
Expected Data Output:
| Treatment Group (Dose) | Mean Immobility Time in FST (seconds) ± SEM | Mean Immobility Time in TST (seconds) ± SEM |
| Vehicle | ||
| Analog 1 (10 mg/kg) | ||
| Analog 1 (30 mg/kg) | ||
| Fluoxetine (20 mg/kg) | ||
| Imipramine (15 mg/kg) |
Pharmacokinetic Profiling
A preliminary assessment of the pharmacokinetic properties of the most promising analogs is essential to understand their absorption, distribution, metabolism, and excretion (ADME) profiles.[18][19][20] This information is critical for dose selection in further preclinical studies and for predicting human pharmacokinetics.[21][22]
Key Parameters to Evaluate:
-
Bioavailability: The fraction of an administered dose that reaches the systemic circulation.[19]
-
Half-life (t₁/₂): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
These parameters are typically determined by analyzing plasma concentrations of the drug over time after intravenous and oral administration in rodents.
Conclusion and Future Directions
This guide has outlined a systematic and robust approach to the preclinical benchmarking of novel [4-(4-fluorophenoxy)phenyl]methanamine analogs. By employing a combination of in vitro and in vivo assays and comparing the results to a panel of clinically relevant drugs, researchers can effectively identify lead candidates with the most promising therapeutic potential. The data generated from these studies will be instrumental in guiding further optimization and development efforts, with the ultimate goal of delivering safer and more effective treatments for patients suffering from depressive disorders.
References
-
Serotonin–norepinephrine reuptake inhibitor - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Zhu, J., & Li, P. K. (2006). Norepinephrine transporter inhibitors and their therapeutic potential. Current medicinal chemistry, 13(16), 1897–1907. [Link]
-
Sosa, G. L., Cifuente, D. A., Murray, A. P., & Giberti, G. (2022). In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract. Plants (Basel, Switzerland), 11(22), 3097. [Link]
-
Reith, M. E., Blough, B. E., & Baumann, M. H. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 313–320. [Link]
-
Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
-
(PDF) Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (n.d.). Retrieved January 14, 2026, from [Link]
-
NET Transporter Assay - BioIVT. (n.d.). Retrieved January 14, 2026, from [Link]
-
Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Pharmacokinetic Evaluation and Bioavailability Profiling of Novel Antiviral Compounds. (n.d.). Retrieved January 14, 2026, from [Link]
-
What is the mechanism of action of methenamine? - Dr.Oracle. (n.d.). Retrieved January 14, 2026, from [Link]
-
Norepinephrine–dopamine reuptake inhibitor - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Selective serotonin reuptake inhibitor - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Experimental study on the treatment of norepinephrine transporter-overexpressing pheochromocytomas and paragangliomas: a synthetic lethality strategy combining 131I-MIBG with PARP inhibitors - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization - Frontiers. (n.d.). Retrieved January 14, 2026, from [Link]
-
SERT Transporter Assay - BioIVT. (n.d.). Retrieved January 14, 2026, from [Link]
-
Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group - SciELO. (n.d.). Retrieved January 14, 2026, from [Link]
-
Novel Pharmacokinetics Profiler (PhaKinPro): Model Development, Validation, and Implementation as a Web-Tool for Triaging Compounds with Undesired PK Profiles | Biological and Medicinal Chemistry | ChemRxiv. (n.d.). Retrieved January 14, 2026, from [Link]
-
The serotonin transporter: a primary target for antidepressant drugs - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
-
HIPREX® (methenamine hippurate tablets USP) - accessdata.fda.gov. (n.d.). Retrieved January 14, 2026, from [Link]
-
Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs) - American Addiction Centers. (n.d.). Retrieved January 14, 2026, from [Link]
-
A mechanism of uncompetitive inhibition of the serotonin transporter - PubMed Central - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Systematic Review on Antidepressant Models - International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Retrieved January 14, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Methenamine - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Reuptake inhibition activity at the hNET endogenously expressed in... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Targeting Serotonin Transporters in the Treatment of Juvenile and Adolescent Depression. (n.d.). Retrieved January 14, 2026, from [Link]
-
What Are Noradrenergic Medicines for ADHD? - WebMD. (n.d.). Retrieved January 14, 2026, from [Link]
-
Animal models for the study of antidepressant activity - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Pharmacokinetic Profiling in Drug Research | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (n.d.). Retrieved January 14, 2026, from [Link]
-
What is the mechanism of action of methenamine hippurate in treating urinary tract infections (UTIs)? - Dr.Oracle. (n.d.). Retrieved January 14, 2026, from [Link]
-
Transcriptomic Studies of Antidepressant Action in Rodent Models of Depression: A First Meta-Analysis - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
-
Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery. (n.d.). Retrieved January 14, 2026, from [Link]
Sources
- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. The serotonin transporter: a primary target for antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. americanaddictioncenters.org [americanaddictioncenters.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioivt.com [bioivt.com]
- 11. researchgate.net [researchgate.net]
- 12. opentrons.com [opentrons.com]
- 13. kosheeka.com [kosheeka.com]
- 14. In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization [frontiersin.org]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Animal models for the study of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging: Application to a Drug Candidate with Potential Application in Neuromuscular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
- 20. Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery [pharmacores.com]
- 21. chemrxiv.org [chemrxiv.org]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Orthogonal Analytical Methods for Confirming the Structure of Synthesized Derivatives
Introduction: The Imperative of Orthogonal Confirmation in Structural Elucidation
In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's structure is the bedrock upon which all subsequent research is built. An erroneously assigned structure can lead to the misinterpretation of biological data, wasted resources, and potential safety risks. Therefore, relying on a single analytical technique, no matter how powerful, is a scientifically tenuous approach. This guide provides a comprehensive comparison of orthogonal analytical methods, offering a robust framework for the structural confirmation of synthesized derivatives. As a self-validating system, the strategic application of these independent techniques provides a multi-faceted view of a molecule, leading to a confident and irrefutable structural assignment. This principle is not only a best practice but is also in alignment with the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]
The core principle of orthogonality in analytical chemistry lies in employing techniques that measure different physicochemical properties of a molecule.[2] By doing so, the potential for coincidental or misleading results from a single method is significantly minimized. This guide will delve into the practical application and comparative analysis of four cornerstone techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis (EA). We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to empower researchers in making informed decisions for their structural elucidation workflows.
The Synergy of Spectroscopic and Analytical Techniques: A Comparative Overview
The power of orthogonal analysis lies in the complementary nature of the data generated by each technique. While one method may excel at elucidating the carbon-hydrogen framework, another provides definitive information on molecular weight and elemental composition, and yet another confirms the presence of specific functional groups. The convergence of this data builds a comprehensive and validated structural picture.
Table 1: Comparative Analysis of Key Orthogonal Analytical Techniques
| Technique | Information Provided | Strengths | Limitations | Typical Sample Requirement |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity (through-bond and through-space), stereochemistry.[7][8][9][10] | Unparalleled for detailed structural elucidation of molecules in solution. Provides information on the local chemical environment of each nucleus. | Relatively low sensitivity compared to MS. Can be complex to interpret for large or highly symmetric molecules. Requires pure, soluble samples. | 1-10 mg, high purity |
| Mass Spectrometry | Precise molecular weight, elemental composition (with High-Resolution MS), fragmentation patterns for structural clues.[11][12][13][14] | Extremely high sensitivity. HRMS provides highly accurate mass measurements, enabling unambiguous molecular formula determination. | Provides limited information on stereochemistry and connectivity on its own. Isomeric and isobaric compounds can be challenging to differentiate without fragmentation analysis. | <1 mg, can tolerate some impurities |
| FT-IR Spectroscopy | Presence or absence of specific functional groups (e.g., C=O, O-H, N-H).[15][16][17][18] | Fast, non-destructive, and provides a characteristic "fingerprint" for a molecule. Excellent for identifying key functional groups. | Provides limited information on the overall molecular skeleton. Spectra can be complex and overlapping, especially in the fingerprint region. | 1-2 mg, solid or liquid |
| Elemental Analysis | Percentage composition of Carbon, Hydrogen, Nitrogen, Sulfur (CHNS), and sometimes Oxygen.[19][20][21] | Provides the empirical formula of a compound, which is a fundamental piece of information for confirming a proposed structure. | Does not provide information on the arrangement of atoms within the molecule. Requires a pure and dry sample for accurate results. | 2-5 mg, high purity and dry |
Visualizing the Orthogonal Workflow for Structural Confirmation
A systematic approach is crucial for efficiently and effectively applying these orthogonal techniques. The following diagram illustrates a typical workflow, demonstrating the logical progression from initial characterization to final structural confirmation.
Caption: A typical workflow for the orthogonal confirmation of a synthesized derivative's structure.
Detailed Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for the key analytical techniques discussed. These protocols are designed to be a practical guide for researchers in the laboratory.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules in solution.[7][8][9][10] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
-
Sample Preparation:
-
Accurately weigh 1-10 mg of the purified, dry synthesized derivative.
-
Dissolve the sample in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the solvent peak.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a 1D ¹H NMR spectrum. Key parameters to optimize include the number of scans, acquisition time, and relaxation delay.[7]
-
Acquire a 1D ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is typically required.[10]
-
Acquire 2D NMR spectra as needed to establish connectivity. Common and highly informative experiments include:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for piecing together the molecular skeleton.[10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, providing information on stereochemistry.
-
-
-
Data Processing and Interpretation:
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Analyze the chemical shifts, coupling constants, and multiplicities of the signals to deduce the chemical environment of the protons and carbons.[8][22][23]
-
Use the correlations from the 2D NMR spectra to assemble the molecular fragments into a complete structure.
-
Mass Spectrometry: The Definitive Molecular Weight and Formula
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with exceptional accuracy.[11][12][13][14] High-resolution mass spectrometry (HRMS) can provide mass measurements with accuracies of less than 5 parts per million (ppm), which allows for the unambiguous determination of the molecular formula.[12]
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized derivative (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, water). The solvent should be compatible with the chosen ionization technique.
-
-
Instrument Setup and Data Acquisition:
-
Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include:
-
Electrospray Ionization (ESI): Suitable for polar and thermally labile molecules.
-
Atmospheric Pressure Chemical Ionization (APCI): Effective for less polar compounds.
-
-
Acquire the mass spectrum in high-resolution mode. The mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap) is key to achieving high mass accuracy.[14]
-
If necessary, perform tandem mass spectrometry (MS/MS) to induce fragmentation of the molecular ion. The resulting fragmentation pattern can provide valuable structural information.
-
-
Data Analysis and Formula Determination:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M-H]⁻, or M⁺˙).
-
Use the accurate mass of the molecular ion to calculate the elemental composition using specialized software. The software will generate a list of possible molecular formulas that fit the measured mass within a specified tolerance (e.g., <5 ppm).
-
Compare the proposed molecular formulas with the information obtained from other techniques (e.g., NMR, elemental analysis) to identify the correct formula.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Fingerprinting Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[15][16][17][18] It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.
-
Sample Preparation:
-
For solid samples:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
For liquid samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).[17]
-
-
Data Acquisition:
-
Place the prepared sample in the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample holder or pure solvent to subtract from the sample spectrum.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Spectral Interpretation:
-
Identify the characteristic absorption bands corresponding to specific functional groups. For example:
-
O-H stretch: Broad peak around 3200-3600 cm⁻¹ (alcohols, phenols).
-
N-H stretch: Sharp peaks around 3300-3500 cm⁻¹ (amines, amides).
-
C=O stretch: Strong, sharp peak around 1650-1800 cm⁻¹ (ketones, aldehydes, esters, amides, carboxylic acids).
-
C≡N stretch: Sharp peak around 2200-2260 cm⁻¹ (nitriles).
-
-
The region from 1500-400 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to each molecule.[24]
-
Elemental Analysis: Confirming the Empirical Formula
Elemental analysis (EA) provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample.[19][20][21] This information is used to determine the empirical formula of the compound, which is the simplest whole-number ratio of atoms in the molecule.
-
Sample Preparation:
-
Instrumental Analysis:
-
Data Calculation and Interpretation:
-
The instrument's software calculates the percentage of each element in the sample.
-
The experimental percentages are compared to the theoretical percentages calculated for the proposed molecular formula. The results should be within a certain tolerance (typically ±0.4%) to be considered a good match.
-
Data Visualization for Decision Making in Structural Elucidation
The following diagram illustrates the decision-making process based on the convergence of data from orthogonal methods.
Caption: Decision-making flowchart for structural confirmation based on orthogonal data.
Regulatory Context and Trustworthiness
The principles of using orthogonal methods and thorough analytical characterization are deeply embedded in regulatory guidelines for the pharmaceutical industry. The ICH Q6A guideline, for instance, outlines the test procedures and acceptance criteria for new drug substances and drug products, emphasizing the need for a comprehensive set of tests to ensure identity, purity, and quality.[1][2][4][5][6] Furthermore, guidelines like ICH Q3D on elemental impurities underscore the importance of robust analytical procedures for controlling potentially harmful substances.[26][27][28][29] Adherence to these guidelines is not merely a regulatory hurdle; it is a fundamental aspect of ensuring the safety and efficacy of pharmaceutical products, thereby building trustworthiness in the developed drug candidate.
Conclusion: A Multi-Pronged Approach to Certainty
The structural confirmation of a synthesized derivative is a critical milestone in the drug discovery and development process. A singular analytical technique, however advanced, provides only a single perspective. By embracing an orthogonal analytical approach, researchers can build a robust, multi-dimensional understanding of a molecule's structure. The convergence of data from NMR, mass spectrometry, FT-IR, and elemental analysis provides a self-validating system that significantly enhances the confidence in a structural assignment. This guide has provided a framework for implementing such an approach, from the underlying principles and comparative strengths of each technique to detailed, practical experimental protocols. By adhering to these principles and leveraging the synergistic power of orthogonal methods, scientists can ensure the scientific integrity of their work and lay a solid foundation for the successful development of new therapeutic agents.
References
-
ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. (2000, May 1). European Medicines Agency. [Link]
-
ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013, December 15). [Link]
-
Guideline for Elemental Impurities Q3D(R2). (2022, April 26). ICH. [Link]
-
Guideline for Elemental Impurities Q3D(R1). (2019, March 22). ICH. [Link]
-
Elemental Impurities in Drug Products Guidance for Industry. (2018, August 7). FDA. [Link]
-
FDA Guidance for Industry: Q3D(R2) ELEMENTAL IMPURITIES. ECA Academy. [Link]
-
ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. gmp-compliance.org. [Link]
-
Q3D(R2)-Guideline for Elemental Impurities; International Council for Harmonisation; Guidance for Industry; Availability. (2022, September 15). Federal Register. [Link]
-
ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. [Link]
-
ICH Q6A Guideline. IKEV. [Link]
-
Shimadzu FTIR Standard Operating Procedure. [Link]
-
Elemental Analysis CHNS (O) - Testing Methods. Auriga Research. [Link]
-
How To Calculate Molecular Formula From Mass Spectroscopy? (2025, January 4). Chemistry For Everyone. [Link]
-
Fourier Transform Infrared Spectroscopy. [Link]
-
1D and 2D NMR methods for small molecules. (2021, December 17). YouTube. [Link]
-
High-Resolution Mass Spectrometry Definition. Fiveable. [Link]
-
NMR spectroscopy - An Easy Introduction. Chemistry Steps. [Link]
-
Sample preparation for FT-IR. [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
A Simple Example of a Workflow Generated with GraphViz. [Link]
-
NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. [Link]
-
SOP for Performance Check of Fourier Transform Infrared. (2025, April 24). Pharma Times Official. [Link]
-
Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. (2020, December 30). ACS Publications. [Link]
-
Summary of CHNS Elemental Analysis Common Problems. [Link]
-
High-Resolution Mass Spectrometry (HRMS) Analysis. Infinita Lab. [Link]
-
Experiments, BioNMR UMCP. University of Maryland. [Link]
-
CHNS Elemental Analysers. (2008, April 29). The Royal Society of Chemistry. [Link]
-
Real examples of Graphviz. (2021, January 19). DevTools Daily - Medium. [Link]
-
Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. [Link]
-
A Comparison of FTNMR and FTIR Techniques. [Link]
-
Thorough Characterization of Two Sessein Derivatives with Potential Biological Activity. [Link]
-
NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]
-
Amidine-Linked Closo-Dodecaborate–Silica Hybrids: Synthesis and Characterization. [Link]
-
Interpreting NMR Example 1 | Organic Chemistry. (2018, September 20). YouTube. [Link]
-
Basic 1D and 2D Experiments. [Link]
-
Synthesis and Crystal Structure Studies of Novel 4-Tosyloxychalcone Derivative. (2015, December 21). [Link]
-
A Layman's Guide to High-Resolution Mass Spectrometry. (2025, August 6). ResearchGate. [Link]
-
Application of 1D and 2D NMR to HOS characterization studies: how to make NMR a routine technique. CASSS. [Link]
-
Data Visualization with graphviz. (PPTX). Slideshare. [Link]
-
Flowcharting Made Easy:. Visualize Your User Flow with Graphviz!. (2023, February 24). D_Central_Station. [Link]
-
Graphviz. [Link]
-
Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking. (2023, August 9). PMC - NIH. [Link]
-
SOP for Calibration of FT-IR Spectrometer. Pharmaguideline. [Link]
-
Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. [Link]
-
Synthesis, crystal structure, Hirshfeld surface analysis, spectroscopic characterization, reactivity study by DFT and MD approaches and molecular docking study of a novel chalcone derivative. (2025, August 8). ResearchGate. [Link]
-
GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. [Link]
Sources
- 1. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 5. particle.dk [particle.dk]
- 6. One moment, please... [ikev.org]
- 7. youtube.com [youtube.com]
- 8. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 9. emerypharma.com [emerypharma.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. fiveable.me [fiveable.me]
- 13. infinitalab.com [infinitalab.com]
- 14. longdom.org [longdom.org]
- 15. mse.iastate.edu [mse.iastate.edu]
- 16. mse.washington.edu [mse.washington.edu]
- 17. eng.uc.edu [eng.uc.edu]
- 18. pharmatimesofficial.com [pharmatimesofficial.com]
- 19. aurigaresearch.com [aurigaresearch.com]
- 20. chem.ubc.ca [chem.ubc.ca]
- 21. rsc.org [rsc.org]
- 22. azooptics.com [azooptics.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. database.ich.org [database.ich.org]
- 27. database.ich.org [database.ich.org]
- 28. FDA Guidance for Industry: Q3D(R2) ELEMENTAL IMPURITIES - ECA Academy [gmp-compliance.org]
- 29. Federal Register :: Q3D(R2)-Guideline for Elemental Impurities; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
Comparative study of the antimicrobial spectrum of different [4-(4-fluorophenoxy)phenyl]methanamine compounds
In the ever-evolving landscape of antimicrobial research, the quest for novel chemical scaffolds that can circumvent existing resistance mechanisms is paramount. One such scaffold that has garnered interest is the [4-(4-fluorophenoxy)phenyl]methanamine core. This guide offers a comparative analysis of the antimicrobial spectrum of various derivatives of this compound, providing researchers, scientists, and drug development professionals with objective, data-driven insights into their potential as next-generation anti-infective agents.
The strategic incorporation of a fluorophenoxy moiety can enhance the lipophilicity and metabolic stability of a compound, potentially leading to improved cell penetration and bioavailability. This, combined with the versatile phenylmethanamine structure, presents a promising foundation for the development of potent antimicrobial agents. While extensive comparative studies on a wide range of [4-(4-fluorophenoxy)phenyl]methanamine derivatives are still emerging in the public domain, this guide synthesizes available data on structurally related compounds to illuminate the potential antimicrobial profiles and guide future research directions.
Comparative Antimicrobial Spectrum
Due to the limited availability of a comprehensive dataset for a homologous series of [4-(4-fluorophenoxy)phenyl]methanamine compounds in a single study, this section presents a curated comparison of structurally related molecules containing the key 4-fluorophenoxy or substituted phenylmethanamine moieties. This approach allows for an inferential analysis of the antimicrobial potential of the target scaffold.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Structurally Related Compounds
| Compound Class/Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole Derivative 2 | 32 | >64 | 64 | [1] |
| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole Derivative 3 | 32 | >64 | >64 | [1] |
| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole Derivative 4 | 32 | >64 | 64 | [1] |
| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole Derivative 5 | 32 | >64 | >64 | [1] |
| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole Derivative 7 | 32 | >64 | 64 | [1] |
| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole Derivative 8 | 32 | >64 | >64 | [1] |
| N-substituted p-fluorobenzencarboxyamides | Inactive | Inactive | Active (some strains) | [2] |
From the available data on related structures, it is observed that derivatives often exhibit more potent activity against Gram-positive bacteria, such as Staphylococcus aureus, compared to Gram-negative bacteria like Escherichia coli. For instance, fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives consistently showed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against S. aureus, while their activity against E. coli was significantly lower, with MICs exceeding 64 µg/mL.[1] Some of these derivatives also demonstrated moderate activity against the fungal pathogen Candida albicans.[1] This suggests that the [4-(4-fluorophenoxy)phenyl]methanamine scaffold may be a promising starting point for the development of agents targeting Gram-positive and potentially fungal infections. The general inactivity of N-substituted p-fluorobenzencarboxyamides against bacteria, while showing some antifungal potential, further highlights the nuanced structure-activity relationships at play.[2]
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of the [4-(4-fluorophenoxy)phenyl]methanamine scaffold is expected to be significantly influenced by the nature of the substituents on the methanamine nitrogen and the phenyl rings.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Disk Diffusion Method
This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks
-
Test compounds
-
Bacterial inoculum (prepared to a 0.5 McFarland standard)
-
Sterile swabs
-
Standard antimicrobial disks
Procedure:
-
Inoculum Plating: Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.
-
Disk Application: Aseptically apply filter paper disks impregnated with a known concentration of the test compounds onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Zone Measurement: After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter. The interpretation of susceptibility (susceptible, intermediate, or resistant) is based on established zone diameter breakpoints.
Conclusion
The [4-(4-fluorophenoxy)phenyl]methanamine scaffold represents a promising area for the discovery of new antimicrobial agents. While comprehensive comparative data is still needed, preliminary insights from structurally related compounds suggest a potential for activity against Gram-positive bacteria and fungi. The versatility of this scaffold allows for extensive chemical modification, providing a rich opportunity for structure-activity relationship studies to optimize potency and broaden the antimicrobial spectrum. The standardized protocols provided in this guide offer a robust framework for the systematic evaluation of novel derivatives, ensuring the generation of reliable and comparable data. Future research should focus on the synthesis and screening of a diverse library of [4-(4-fluorophenoxy)phenyl]methanamine compounds to fully elucidate their therapeutic potential.
References
-
[N-substituted p-fluorobenzencarboxyamides. Evaluation of the in vitro antimicrobial activity]. Il Farmaco; Edizione Scientifica. 1983. Available from: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. EUCAST Home. Available from: [Link]
-
Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. Molecules. 2023. Available from: [Link]
-
Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues. Scientific Reports. 2024. Available from: [Link]
-
CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available from: [Link]
Sources
Safety Operating Guide
Navigating the Disposal of 1-[4-(4-Fluorophenoxy)phenyl]methanamine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 1-[4-(4-Fluorophenoxy)phenyl]methanamine, a compound that, while valuable in research, necessitates careful handling due to its potential hazards. This document moves beyond a simple checklist, offering a framework for decision-making rooted in scientific principles and established safety standards.
Hazard Assessment: Understanding the Risk Profile
The molecular structure of this compound suggests a hazard profile that includes potential skin, eye, and respiratory irritation, as well as possible toxicity if ingested or inhaled. This assessment is informed by data on related compounds such as 4-aminophenol and other fluorinated aromatic amines.[1][2][3][4] Therefore, it is imperative to handle this compound as a particularly hazardous substance.
Key Hazard Considerations:
-
Acute Toxicity: Aromatic amines can be harmful if swallowed or inhaled.[5]
-
Irritation: Similar compounds are known to cause serious eye and skin irritation.[4][6]
-
Environmental Hazard: Many aromatic compounds are toxic to aquatic life with long-lasting effects.[5]
A summary of necessary personal protective equipment (PPE) is provided below.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that could cause severe eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which could lead to irritation or absorption of the chemical. |
| Protective Clothing | A fully buttoned lab coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | All handling should occur within a certified chemical fume hood.[7] | Minimizes the risk of inhaling potentially harmful vapors or dust. For significant aerosolization, a respirator may be necessary based on a formal risk assessment. |
Spill Management: Immediate and Effective Response
In the event of a spill, a swift and informed response is crucial to mitigate exposure and prevent environmental contamination.
Small Spills (Manageable by trained personnel):
-
Alert colleagues in the immediate area.
-
Don appropriate PPE as outlined in the table above.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels as the primary absorbent.
-
Gently sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[2]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Collect all contaminated materials , including cleaning supplies, and place them in the hazardous waste container.
Large Spills (Requiring specialized assistance):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry into the affected area.
-
Provide EHS personnel with as much information as possible about the spilled substance.
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste.[7][8] As a halogenated aromatic amine, it falls into a specific category of chemical waste.
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical disposal.[7]
-
Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, absorbent pads), must be collected in a designated "Halogenated Organic Waste" container.
-
Avoid Mixing: Do not mix this waste with non-halogenated, acidic, or other incompatible waste streams to prevent potentially dangerous chemical reactions.[9]
Step 2: Container Management
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
-
Storage: Store the container in a designated, well-ventilated, and cool, dry area away from heat sources and incompatible materials.
Step 3: Final Disposal
-
Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. This typically involves contacting the EHS department to schedule a collection.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.
The following diagram illustrates the decision-making workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these scientifically grounded and procedurally sound guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
-
Astech Ireland. Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Aminophenol, 99%. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]
-
New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
PubChem. [4-(4-fluorophenoxy)phenyl]methanamine (C13H12FNO). Retrieved from [Link]
-
Occupational Safety and Health Administration. Fluoride (F- & HF) in Workplace Atmospheres. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Winfield Solutions, LLC. Material Safety Data Sheet. Retrieved from [Link]
-
University of Auckland. Working with Potentially Explosive Chemicals/Reactions. Retrieved from [Link]
Sources
- 1. astechireland.ie [astechireland.ie]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. carlroth.com [carlroth.com]
- 4. nj.gov [nj.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epa.gov [epa.gov]
- 9. auckland.ac.nz [auckland.ac.nz]
A Senior Application Scientist's Guide to the Safe Handling of 1-[4-(4-Fluorophenoxy)phenyl]methanamine: Personal Protective Equipment and Disposal Protocols
In the landscape of drug discovery and chemical research, the integrity of our work is intrinsically linked to the safety of our practices. This guide provides essential, immediate safety and logistical information for the handling of 1-[4-(4-Fluorophenoxy)phenyl]methanamine. As your partners in the laboratory, we are committed to providing value beyond the product itself, building a foundation of deep trust by ensuring you have the knowledge to operate safely and effectively. This document outlines the necessary personal protective equipment (PPE), detailed operational workflows, and compliant disposal plans tailored for this specific compound.
Hazard Assessment: A Proactive Stance on Safety
While a specific, comprehensive toxicological profile for this compound may be limited, its chemical structure—containing a fluorinated aromatic ring and a primary amine group—necessitates a cautious and well-informed approach. Similar chemical structures can cause skin, eye, and respiratory irritation.[1][2] Therefore, treating this compound with a high degree of care is paramount. The foundational document for assessing risk is always the Safety Data Sheet (SDS) provided by the manufacturer, which should be reviewed thoroughly before any handling begins.[3]
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against chemical exposure.[4] It is not merely a checklist but a system designed to protect you from specific hazards.[3] For this compound, a multi-layered PPE strategy is mandatory.
| PPE Component | Specification | Rationale & Field-Proven Insights |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves (minimum 4 mil thickness).[5][6] | The outer glove provides the initial barrier and can be removed immediately if contaminated. The inner glove protects the skin during the doffing of the outer glove and other PPE. Always inspect gloves for any signs of degradation or punctures before use.[5] |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles or a full-face shield.[1][6] | Safety goggles provide a seal around the eyes to protect against splashes, vapors, and dust.[3] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[7] |
| Respiratory Protection | NIOSH-approved air-purifying respirator with organic vapor cartridges and P100 particulate filters.[7][8] | Required when handling the solid powder outside of a certified chemical fume hood or when there is a potential for aerosol generation. A proper fit test is essential to ensure the respirator's effectiveness. |
| Protective Clothing | Impermeable, long-sleeved laboratory coat with knit cuffs and a back closure. A chemical-resistant apron is recommended for larger quantities.[8][9] | This provides a barrier against spills and contamination of personal clothing. The back closure design offers superior protection compared to front-buttoning coats. |
| Footwear | Closed-toe, chemical-resistant shoes or boots.[4][7] | Protects against spills and falling objects. |
Operational Plan: A Step-by-Step Guide from Receipt to Disposal
A systematic approach to handling ensures that safety is integrated into every step of the experimental process.
Caption: A structured workflow minimizes exposure risk during chemical handling.
Experimental Protocol:
-
Pre-Handling Preparations:
-
Thoroughly read the Safety Data Sheet (SDS).[3]
-
Ensure a certified chemical fume hood is operational.
-
Prepare all necessary equipment and reagents.
-
Designate a specific area for waste collection.
-
Don all required PPE in the correct order (e.g., gown, shoe covers, inner gloves, respirator, goggles, outer gloves).
-
-
Handling the Compound (within a fume hood):
-
When weighing the solid, use a spatula and handle it gently to avoid creating dust.
-
For solution preparation, slowly add the compound to the solvent to prevent splashing.
-
Keep the sash of the fume hood at the lowest practical height.
-
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Properly segregate all waste into clearly labeled containers.[6]
-
Doff PPE in a designated area, removing the most contaminated items first (outer gloves, apron, etc.). Avoid touching your skin with the outside of the gloves.[5]
-
Wash hands thoroughly with soap and water after all work is complete.[5][6]
-
Emergency Procedures: Being Prepared for the Unexpected
In the event of an accidental exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][10] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.
Disposal Plan: Ensuring a Safe and Compliant End-of-Life
All materials contaminated with this compound must be treated as hazardous waste.
Caption: Proper waste segregation is critical for safe and compliant disposal.
Disposal Protocol:
-
Segregation: Use separate, clearly labeled, and sealed containers for solid and liquid waste.
-
Solid Waste: Includes contaminated gloves, weighing papers, and bench protectors. Place these in a designated solid hazardous waste container.
-
Liquid Waste: Collect all unused solutions and solvent rinses in a designated liquid hazardous waste container. Do not pour any amount down the drain.[6]
-
Labeling: Ensure all waste containers are accurately labeled with the chemical name and major components.
-
Storage and Disposal: Store waste containers in a secondary containment area. Follow your institution's specific procedures for hazardous waste pickup and disposal.
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the quality and integrity of your scientific endeavors.
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
ASHP Publications. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Angene Chemical. (2025, October 19). Safety Data Sheet. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. echemi.com [echemi.com]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. epa.gov [epa.gov]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. publications.ashp.org [publications.ashp.org]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
